molecular formula C7H7ClFNO B2932888 2-Chloro-6-fluoro-3-methoxyaniline CAS No. 1017777-58-0

2-Chloro-6-fluoro-3-methoxyaniline

Cat. No.: B2932888
CAS No.: 1017777-58-0
M. Wt: 175.59
InChI Key: QMCMJQAVMDONLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-3-methoxyaniline is a useful research compound. Its molecular formula is C7H7ClFNO and its molecular weight is 175.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCMJQAVMDONLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 2-Chloro-6-fluoro-3-methoxyaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Pharmaceutical Scientists

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile precursors for a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0), a highly functionalized aniline derivative poised for significant applications in the synthesis of novel pharmaceuticals. We will delve into its physicochemical properties, propose a logical synthetic pathway, explore its potential applications in drug development, and provide essential safety and handling protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique attributes of this compound in their research endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a unique trifunctionalized aromatic amine. The specific arrangement of its substituents—a chlorine atom, a fluorine atom, and a methoxy group—offers a nuanced platform for molecular design. The electron-withdrawing nature of the halogens and the electron-donating character of the methoxy group create a distinct electronic environment on the aniline ring, influencing its reactivity and potential interactions with biological targets.

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 1017777-58-0[3]
Molecular Formula C₇H₇ClFNO[4]
Molecular Weight 175.59 g/mol [4]
Appearance White to yellow powder or crystals[4]
Melting Point 37-40°C[4]
Purity Typically ≥97%[4]

Proposed Synthesis Pathway

While specific proprietary synthesis methods may vary, a logical and efficient synthetic route to this compound can be conceptualized based on established organic chemistry principles and analogous transformations reported for similar halogenated anilines.[5][6] A plausible multi-step synthesis is outlined below, starting from a readily available precursor.

Conceptual Synthesis Workflow

Synthesis_of_2_Chloro_6_fluoro_3_methoxyaniline Start 1-Fluoro-2-methoxy-3-nitrobenzene Step1 Chlorination (e.g., NCS in Acetonitrile) Start->Step1 Intermediate1 2-Chloro-1-fluoro-4-methoxy-3-nitrobenzene Step1->Intermediate1 Introduction of Chlorine Step2 Reduction of Nitro Group (e.g., Fe/HCl or H2, Pd/C) Intermediate1->Step2 Product This compound Step2->Product Formation of Aniline

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Chlorination of 1-Fluoro-2-methoxy-3-nitrobenzene

  • To a solution of 1-fluoro-2-methoxy-3-nitrobenzene in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) in stoichiometric amounts.

  • Heat the reaction mixture under reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-fluoro-4-methoxy-3-nitrobenzene.

Causality: The choice of NCS provides a regioselective and mild method for chlorination of the activated aromatic ring. The position of chlorination is directed by the existing activating (methoxy) and deactivating (nitro) groups.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude intermediate from Step 1 in a solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

  • Monitor the reaction until the disappearance of the starting material.

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.

Causality: The reduction of the nitro group to an amine is a standard and high-yielding transformation. The choice between metal/acid reduction and catalytic hydrogenation depends on the scale of the reaction and the presence of other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold or intermediate in the synthesis of complex, biologically active molecules. The aniline functional group is a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.[6]

The substituents on the aromatic ring each play a crucial role in modulating the physicochemical properties of the final compound:

  • Fluorine: Often introduced to block metabolic oxidation, enhance binding affinity through hydrogen bonding or dipolar interactions, and improve pharmacokinetic properties such as bioavailability.

  • Chlorine: Can increase lipophilicity, which may enhance membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding.[7]

  • Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a site for prodrug strategies or a point of metabolic clearance.

The combination of these groups makes this aniline derivative an attractive starting point for the development of kinase inhibitors, GPCR modulators, and other targeted therapies.

Role as a Key Building Block in a Drug Discovery Cascade

Drug_Discovery_Application Aniline This compound Reaction1 Amide Coupling with Carboxylic Acid Partner Aniline->Reaction1 Intermediate Amide Intermediate Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Reaction2 LeadCompound Lead Compound Reaction2->LeadCompound Optimization SAR Studies & Lead Optimization LeadCompound->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Application of this compound in a drug discovery workflow.

Anilines are known to have some potential for metabolic instability or toxicity, which necessitates careful molecular design when incorporating them into drug candidates.[1][8] However, the substitution pattern of this compound may mitigate some of these liabilities, and its utility as a synthetic intermediate allows for the aniline moiety to be transformed into other functional groups during the synthetic sequence.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A summary of the key safety information is provided below. For complete details, consult the full Safety Data Sheet (SDS).[9]

Safety Aspect Information Source
Pictograms No data available
Signal Word No data available
Hazard Statements No data available
Precautionary Statements Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation.
First Aid (Inhalation) If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
First Aid (Skin Contact) Wash off with soap and plenty of water. Consult a physician.
First Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
First Aid (Ingestion) Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Media Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[10]

Note: The safety information provided is based on available data, which is limited. Similar halogenated anilines are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[10][11][12] It is imperative to handle this compound with care in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule. ¹⁹F NMR will show a signal corresponding to the fluorine atom.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic ring and methoxy group, and C-Cl and C-F stretches.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.

Conclusion

This compound is a valuable and highly functionalized building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds and explore new chemical space. By understanding its synthesis, reactivity, and safety profile, researchers can effectively incorporate this versatile intermediate into their drug discovery programs, accelerating the development of the next generation of therapeutic agents.

References

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. [Link]
  • Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. [Link]
  • This compound Safety D
  • Can Aniline Be Used In Drug Development? (2025, February 17). Bloom Tech. [Link]
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). PMC - PubMed Central. [Link]
  • 2-Chloro-6-fluoro-3,5-dimethoxyaniline. PubChem. [Link]
  • Preparation process of 2-chloro-6-fluoroaniline. (2016).
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2025, August 7).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. [Link]
  • 2-Fluoro-3-methoxyaniline. PubChem. [Link]
  • This compound. MySkinRecipes. [Link]

Sources

2-Chloro-6-fluoro-3-methoxyaniline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyaniline for Advanced Research

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to innovation. Substituted anilines, in particular, serve as foundational precursors for a vast array of bioactive molecules and advanced materials. This compound emerges as a compound of significant interest, offering a unique substitution pattern that provides chemists with precise control over steric and electronic properties. The presence of chloro, fluoro, and methoxy groups on the aniline core creates a unique chemical environment, influencing reactivity, intermolecular interactions, and metabolic stability.[1][2]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data to provide field-proven insights into its physicochemical properties, spectroscopic characterization, plausible synthetic routes, chemical reactivity, and safe handling protocols. This document is structured to serve as a practical and authoritative resource for leveraging this compound in advanced research and development projects.

Section 1: Core Physicochemical Properties

The physical and chemical properties of a molecule are the foundation upon which its applications are built. For this compound, these properties are dictated by the interplay of its amine, chloro, fluoro, and methoxy functional groups. The data presented below has been consolidated from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 1017777-58-0[3][4]
Molecular Formula C₇H₇ClFNO[3]
Molecular Weight 175.59 g/mol [3]
Appearance Expected to be a solid or semi-solid
Purity (Typical) ≥95%[3]
Predicted XLogP3 ~2.0-2.5 (Estimated based on similar structures)[5]
Predicted pKa ~2-3 (Estimated, aniline pKa lowered by EWGs)
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DCM, EtOAc, MeOH

Expert Insight: The electron-withdrawing nature of the chlorine and fluorine atoms significantly reduces the basicity of the aniline nitrogen, lowering its pKa compared to unsubstituted aniline. This has direct implications for its reactivity and its behavior in biological systems. The methoxy group, while electron-donating through resonance, has a lesser impact due to the overwhelming inductive effects of the halogens.

Section 2: Spectroscopic Characterization: A Predictive and Practical Guide

Predicted Spectroscopic Data

The following table outlines the expected spectral features, which are crucial for confirming the identity and purity of the compound during synthesis or upon receipt from a supplier.

TechniqueExpected Features
¹H NMR δ 6.5-7.5 ppm: Two aromatic protons, appearing as doublets or doublet of doublets due to H-F and H-H coupling. δ ~4.0 ppm: A broad singlet corresponding to the two amine (-NH₂) protons. δ ~3.9 ppm: A singlet corresponding to the three methoxy (-OCH₃) protons.
¹³C NMR δ 140-160 ppm: Aromatic carbons attached to F, O, and N will be downfield, with characteristic C-F coupling constants (¹JCF ~240 Hz). δ 110-130 ppm: Aromatic carbons attached to Cl and H. δ ~56 ppm: Methoxy carbon (-OCH₃).
FT-IR (KBr) 3350-3500 cm⁻¹: N-H stretching (two bands for primary amine). 2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). 1600-1620 cm⁻¹: N-H bending. 1200-1300 cm⁻¹: C-O stretching (aryl ether). 1000-1100 cm⁻¹: C-F stretching. 700-850 cm⁻¹: C-Cl stretching.
Mass Spec (EI) M⁺ at m/z 175/177: A characteristic molecular ion peak with a ~3:1 ratio, indicative of the presence of one chlorine atom. Fragmentation: Expect loss of CH₃, OCH₃, and Cl.
Protocol 2.1: Standardized Spectroscopic Analysis

This protocol ensures reproducible and high-quality data for structural verification.

1. Sample Preparation:

  • NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.
  • FT-IR: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogenous mixture is formed. Press the mixture into a transparent pellet using a hydraulic press.[7]
  • MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as methanol or acetonitrile.

2. Data Acquisition:

  • NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Use standard pulse programs. For ¹³C, ensure a sufficient number of scans (e.g., 1024) and a relaxation delay of at least 2 seconds for accurate integration of all carbon signals.[6]
  • FT-IR: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan with an empty pellet holder or pure KBr pellet.[6]
  • MS: Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet. Acquire data in both positive and negative ion modes if using ESI, or in EI mode to observe fragmentation patterns.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Compare the observed chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios with the predicted values and data from structurally related molecules to confirm the structure of this compound.[8]

Section 3: Synthesis and Purification Workflow

A reliable synthetic route is crucial for obtaining high-purity material for research. While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be proposed based on established organohalogen chemistry. The following multi-step synthesis starts from the commercially available 2-fluoro-3-methoxyaniline.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Fluoro-3-methoxyaniline B N-(2-Fluoro-3-methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(2-Chloro-6-fluoro-3-methoxyphenyl)acetamide B->C N-Chlorosuccinimide (NCS), Acetonitrile D This compound C->D aq. HCl, Reflux

Caption: Proposed synthesis of this compound.

Protocol 3.1: Laboratory-Scale Synthesis

Causality Statement: This protocol employs a protection-chlorination-deprotection strategy. The initial acetylation of the amine group (Step 1) is critical to prevent side reactions and to deactivate the ring slightly, allowing for more controlled chlorination. N-Chlorosuccinimide (NCS) is chosen as a mild and selective chlorinating agent for the activated aromatic ring (Step 2). The final acidic hydrolysis (Step 3) efficiently removes the acetyl protecting group to yield the target aniline.

Step 1: Acetylation of 2-Fluoro-3-methoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methoxyaniline (1.0 eq) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(2-fluoro-3-methoxyphenyl)acetamide.

Step 2: Regioselective Chlorination

  • Dissolve the crude acetamide from Step 1 in acetonitrile (10 volumes).

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. Note: The chlorine is directed ortho to the activating acetamido group and ortho to the fluorine, leading to the desired 2-chloro-6-fluoro substitution pattern.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Once complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-(2-chloro-6-fluoro-3-methoxyphenyl)acetamide.

Step 3: Hydrolysis to this compound

  • To the crude product from Step 2, add a mixture of ethanol and 6M aqueous HCl (1:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.

  • Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its predictable reactivity, which allows for its incorporation into more complex molecular architectures. The substituents provide a powerful toolkit for modulating the properties of the final compound.[9]

Reactivity_Pathways cluster_0 Amine Group Reactions cluster_1 Aromatic Ring Reactions A This compound B Diazonium Salt A->B NaNO₂, HCl C Amide / Sulfonamide A->C Acyl/Sulfonyl Chloride D Cross-Coupling Product (e.g., Suzuki, Buchwald) A->D Pd Catalyst, Boronic Acid/Amine E Further Electrophilic Substitution Product A->E Electrophile (e.g., Br₂) (Position selective)

Caption: Key reactivity pathways for this compound.

Key Reactive Sites:
  • The Amine (-NH₂) Group: This is the primary site for reactions such as diazotization (to form diazonium salts for Sandmeyer-type reactions), acylation (to form amides), and sulfonylation (to form sulfonamides). These transformations are fundamental in building larger molecules.

  • The Aromatic Ring: The ring is activated towards electrophilic substitution, though the positions are heavily directed by the existing substituents. The C4 and C5 positions are the most likely sites for further functionalization. More importantly, the chloro-substituent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds, which are critical in modern drug synthesis.

Role in Drug Development:
  • Scaffold Engineering: The chloro and fluoro groups can engage in halogen bonding and other specific interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.[2]

  • Metabolic Stability: The fluorine atom at the C6 position can block metabolic oxidation at that site, a common strategy used to improve the pharmacokinetic profile of a drug candidate.

  • Modulating Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor and its presence, along with the halogens, allows for fine-tuning of properties like lipophilicity (LogP) and solubility.[1]

  • Versatile Intermediate: This compound is an excellent precursor for synthesizing more complex heterocyclic systems, which are prevalent in pharmaceuticals. For example, similar anilines are used as key intermediates for APIs like the anti-inflammatory drug lumiracoxib.[10][11]

Section 5: Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. While specific toxicity data for this compound is limited, a conservative approach based on data for structurally related compounds is warranted.[12][13] For instance, the related compound 2-Chloro-6-fluoroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[14][15]

Protocol 5.1: Safe Handling and Emergency Procedures

1. Personal Protective Equipment (PPE):

  • Always wear a lab coat, nitrile gloves, and chemical safety goggles.
  • All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

2. Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
  • Keep in a dark place, under an inert atmosphere, and at recommended temperatures (e.g., 2-8°C) for long-term stability.

3. Accidental Release Measures:

  • In case of a spill, evacuate the area.
  • Use personal protective equipment and absorb the spill with an inert material (e.g., vermiculite, sand).
  • Collect the waste in a sealed container for proper disposal.[13]

4. First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13]
  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

Conclusion

This compound represents a strategically designed chemical building block with significant potential for applications in drug discovery and materials science. Its unique substitution pattern offers a sophisticated tool for researchers to control molecular properties and explore novel chemical space. By understanding its core properties, employing rigorous spectroscopic and synthetic protocols, and adhering to strict safety guidelines, scientists can effectively unlock the full potential of this versatile compound.

References

  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. National Center for Biotechnology Information.
  • ChemUniverse. (n.d.). This compound [P41119].
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • PubChem. (n.d.). 2-Chloro-6-fluoroaniline. National Center for Biotechnology Information.
  • Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline.

Sources

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyaniline: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-fluoro-3-methoxyaniline, a polysubstituted aniline derivative of significant interest to professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its molecular structure, physicochemical properties, a representative synthetic workflow, and its critical applications, grounding the discussion in established chemical principles and safety protocols.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are foundational scaffolds in organic synthesis. The precise arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, making it a versatile precursor for a vast array of complex target molecules. This compound (CAS No. 1017777-58-0) is a prime example of a strategically designed building block.[1][2] The interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group creates a unique chemical personality, influencing reactivity and potential intermolecular interactions. This makes it a valuable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[3][4]

Molecular Structure and Physicochemical Profile

The structural arrangement of this compound is key to its utility. The ortho- and meta-substituents relative to the amine group provide specific steric hindrance and electronic modulation for subsequent chemical transformations.

Caption: 2D Molecular Structure of this compound.

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key data for this molecule.

PropertyValueSource(s)
CAS Number 1017777-58-0[2]
Molecular Formula C₇H₇ClFNO[2]
Molecular Weight 175.59 g/mol [5]
Appearance White to yellow powder or crystals[5]
Melting Point 37-40°C[5]
Purity Typically ≥95-98%
Storage Condition 2-8°C, under inert atmosphere, keep in dark place[5]

Note: This product is a low melting point solid and may change state depending on the ambient environment.[5]

Synthetic Approach: A Conceptual Workflow

While multiple synthetic routes can be envisioned, the synthesis of polysubstituted anilines often involves a sequence of electrophilic aromatic substitution and functional group interconversion steps on a simpler aniline or nitrobenzene precursor. A plausible, generalized approach involves selective halogenation and reduction steps. The choice of reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) is driven by their ability to provide controlled halogenation under milder conditions compared to diatomic halogens.

The following workflow illustrates a logical pathway for synthesizing such a molecule, emphasizing the strategic order of reactions to achieve the desired substitution pattern.

G cluster_0 Synthetic Workflow A Starting Material (e.g., Fluoro-methoxyaniline) B Step 1: Chlorination (e.g., NCS in DMF) A->B Reagent C Intermediate Product (Crude Chlorinated Aniline) B->C Reaction D Step 2: Purification (e.g., Extraction, Crystallization) C->D Workup E Final Product (this compound) D->E Isolation

Caption: Conceptual workflow for the synthesis of a substituted aniline.

Exemplary Protocol: Synthesis of a Related Intermediate (2-Chloro-6-fluoroaniline)

To provide a tangible experimental context, we can examine a patented process for a structurally similar compound, 2-chloro-6-fluoroaniline, which is a key intermediate for the drug Lumiracoxib.[6] This process highlights the practical application of the principles discussed.

Step 1: Bromination of o-fluoroaniline

  • Add o-fluoroaniline and a solvent like DMF to a reaction vessel.

  • Cool the mixture to below 10°C while stirring.

  • Add N-bromosuccinimide (NBS) in batches to control the exothermic reaction. The molar ratio of aniline to NBS is critical, typically around 1:1.05 to 1:1.15.[6]

  • After the reaction is complete, pour the mixture into ice water and extract the aqueous layer with a solvent like ethyl acetate.

  • Wash and dry the combined organic phases to obtain the 4-bromo-2-fluoroaniline crude product.[6]

Step 2: Chlorination of the Intermediate

  • In a new reaction vessel, dissolve the 4-bromo-2-fluoroaniline crude product in DMF.

  • Heat the solution to approximately 60°C.

  • Add N-chlorosuccinimide (NCS) in portions.

  • Upon reaction completion, perform an aqueous workup similar to Step 1 to isolate the 4-bromo-2-chloro-6-fluoroaniline crude product.[6]

Step 3: Hydrogenation (Debromination)

  • Charge a high-pressure kettle (autoclave) with an organic solvent, a base (like triethylamine), the crude product from Step 2, and a 5wt% Palladium on Carbon (Pd/C) catalyst.

  • Heat the mixture to 50-60°C and carry out hydrogenation to selectively remove the bromine atom.[6]

  • After the reaction, process the mixture through filtration and purification to yield the final product, 2-chloro-6-fluoroaniline.[6]

Causality and Expertise:

  • Controlled Halogenation: Using NBS and NCS provides selectivity and avoids over-halogenation. The reaction temperature is kept low initially to manage the reaction rate.

  • Strategic Blocking: The bromo group is introduced first as a blocking group and is then removed in the final step. This strategy is often employed to direct subsequent substitutions to the desired positions.

  • Catalytic Hydrogenation: Pd/C is a standard and highly efficient catalyst for dehalogenation, particularly for removing bromine and iodine over chlorine, allowing for selective debromination.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a versatile building block. The presence of halogen atoms (Cl, F) and a methoxy group significantly influences the properties of the final active pharmaceutical ingredient (API) or agrochemical.

  • Pharmaceutical Synthesis: Halogenated anilines are precursors to a wide range of APIs, including anti-inflammatory agents, kinase inhibitors, and antibacterials.[3][4][7] The chloro and methoxy groups can play crucial roles in optimizing a drug's interaction with its biological target.[8] They can modulate lipophilicity, improve metabolic stability, and form specific halogen bonds or hydrogen bonds within a protein's binding pocket, thereby enhancing potency and selectivity.[8][9]

  • Agrochemical Formulations: This compound serves as an essential intermediate in the synthesis of modern herbicides and pesticides.[4] The specific substitution pattern is often engineered to confer target-specific activity and appropriate environmental persistence.

Quality Control and Structural Validation

Confirming the identity and purity of this compound is a non-negotiable step in any research or manufacturing workflow. This constitutes a self-validating system for the protocol. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the substitution pattern.

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the N-H stretches of the amine and C-O stretches of the methoxy ether.

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final product, ensuring it meets the stringent requirements for subsequent use (e.g., >98%).[3]

Safety, Handling, and Storage

As with any chemical intermediate, proper handling is paramount to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the following precautions are necessary.

  • Hazard Identification: While specific data for this exact molecule can be limited, structurally related compounds like 2-chloro-6-fluoroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[11] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[10]

  • First-Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10][12]

    • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing immediately.[10][11]

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[10]

    • In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[12]

  • Storage and Disposal: Store in a cool, dry, well-ventilated place in a tightly closed container.[10] Store locked up.[10] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its carefully configured molecular structure offers a unique combination of reactivity and functionality, making it a sought-after intermediate for synthesizing complex and potent molecules. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating the next generation of pharmaceuticals and agrochemicals.

References

  • PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • LookChem.
  • PubChem. 2-Chloro-6-fluoroaniline.
  • DC Chemicals. The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. [Link]
  • ChemUniverse. This compound [P41119]. [Link]
  • MySkinRecipes. This compound. [Link]
  • Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • DC Chemicals. Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers. (2026-01-04). [Link]
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. (2025-08-07). [Link]
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube, (2024-09-30). [Link]
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

2-Chloro-6-fluoro-3-methoxyaniline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-fluoro-3-methoxyaniline

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key halogenated aniline derivative used in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's structural and physical characteristics. It details experimental protocols for the determination of these properties, emphasizing the scientific rationale behind the methodologies. The guide serves as an authoritative resource, consolidating critical data to support laboratory work, reaction planning, and safety assessments involving this compound.

Compound Identification and Molecular Structure

This compound is a substituted aniline that serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific arrangement of chloro, fluoro, and methoxy groups on the aniline ring imparts unique reactivity and properties.

Table 1: Compound Identifiers and Molecular Properties

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 1017777-58-0 [1][2]
Molecular Formula C₇H₇ClFNO [1][2]

| Molecular Weight | 175.59 g/mol |[1] |

To fully appreciate the spatial arrangement of its functional groups, the molecular structure is presented below. This structure is fundamental to understanding its chemical behavior and physical characteristics.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in chemical reactions. The data available for this compound is summarized below.

Table 2: Summary of Physical Properties

Property Value Notes
Appearance White to yellow powder, crystals, or crystalline powder.[1] The compound is a low melting point solid and may appear as a solid, liquid, or semi-solid depending on ambient temperature.[1]
Melting Point 37-40°C (98.6-104°F).[1] This narrow range suggests a relatively high purity.
Boiling Point No data available. N/A
Density No data available. N/A
Solubility No data available in standard chemical databases. Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate based on its structure.

| Storage Condition | 2-8°C.[1] | Refrigeration is recommended due to the low melting point. |

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, physical properties must be determined using standardized, verifiable methods. The following section details the protocols for measuring the key physical characteristics of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a solid's purity. The capillary method is a precise and widely adopted technique.

Methodology Rationale: This method relies on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus. The slow, controlled heating rate (1-2°C per minute) is crucial. Rapid heating does not allow for thermal equilibrium between the sample and the thermometer, leading to a wider, inaccurate melting range.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Heat the block rapidly to about 15-20°C below the expected melting point (37°C).

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature (T1) when the first drop of liquid appears.

    • Record the temperature (T2) when the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Understanding a compound's solubility is essential for choosing appropriate solvents for reactions, extractions, and purification techniques like recrystallization.

Methodology Rationale: This protocol assesses solubility by observing the dissolution of a small, measured amount of solute in a fixed volume of solvent at room temperature. The "like dissolves like" principle suggests that this aniline derivative will be more soluble in polar organic solvents than in nonpolar or highly polar aqueous solvents.

Step-by-Step Protocol:

  • Preparation: Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Observation: Agitate each tube vigorously for 60 seconds. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: The solid dissolves completely.

    • Partially Soluble: Some solid dissolves, but a significant portion remains.

    • Insoluble: No visible dissolution occurs.

  • Heating (Optional): Gently heat the tubes of solvents where the compound was partially soluble or insoluble to observe any change in solubility with temperature.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic and Safety Data

While not physical properties in the classical sense, spectroscopic data are indispensable for structural confirmation, and safety information is paramount for handling.

  • Spectroscopic Data: Vendor specifications indicate that the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra conform to the expected structure of this compound.[1] Researchers should always acquire their own spectra to verify the identity and purity of the material before use.

  • Safety and Handling: A Safety Data Sheet (SDS) should always be consulted before handling this chemical.[2][3][4] General precautions include handling in a well-ventilated area, using personal protective equipment (PPE) such as safety glasses and gloves, and avoiding the formation of dust.[2] Due to its low melting point, it should be stored in a cool, dry place under refrigeration (2-8°C) to maintain its solid state and stability.[1][2]

References

  • 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem. PubChem.
  • This compound - MySkinRecipes. MySkinRecipes.
  • This compound Safety Data Sheets(SDS) lookchem. LookChem.
  • Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem. PubChem.
  • 2-chloro-6-fluoro-N-(oxan-3-ylmethyl)aniline | C12H15ClFNO - PubChem. PubChem.

Sources

A Senior Application Scientist's Technical Guide to the Safe Handling of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety with a Novel Reagent

In the landscape of pharmaceutical research and fine chemical synthesis, novel substituted anilines like 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0) represent critical building blocks. Their unique substitution patterns offer chemists new pathways to complex molecular targets. However, with novelty comes the responsibility of a rigorous and proactive safety assessment.

Comprehensive toxicological data for this compound is not yet widely published. In such instances, a Senior Application Scientist does not proceed with uncertainty. Instead, we employ a foundational principle of chemical safety: structure-activity relationship analysis . The known hazards of structurally analogous compounds—such as halogenated anilines—provide a robust predictive framework for establishing safe handling protocols.

This guide is structured to move beyond a simple recitation of data. It provides a causal analysis of the why behind each safety recommendation, grounding every protocol in established principles of toxicology and occupational hygiene. We will construct a presumed safety profile for this compound, enabling research and development to proceed with the highest degree of safety and scientific integrity.

Section 1: Physicochemical and Identity Profile

A precise understanding of a compound's identity is the bedrock of safety. Any ambiguity can lead to incorrect assumptions and inadequate precautions. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1017777-58-0[1][2][3]
Molecular Formula C₇H₇ClFNO[3]
Molecular Weight 175.59 g/mol [3]
Purity (Typical) ≥95%[3]
Synonyms Not widely available

Section 2: Predictive Hazard Analysis and GHS Classification

While a specific, validated Globally Harmonized System (GHS) classification for this compound is not available in public databases, we can infer a probable hazard profile based on its constituent functional groups: a chloro-fluoro-aniline core.

Anilines as a class are known for their potential to cause methemoglobinemia, where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood. Halogenation can exacerbate toxicity and introduce environmental hazards. For instance, related compounds like 2-Chloro-6-fluoroaniline and other chloroanilines are classified as toxic upon ingestion, dermal contact, and inhalation, and are often harmful to aquatic life.[4][5]

Based on these well-documented class effects, we will operate under the assumption that this compound presents the following hazards, warranting the corresponding GHS pictograms.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contaminated) D1 1. Inner Nitrile Gloves D2 2. Lab Coat D1->D2 D3 3. Outer Nitrile Gloves (over cuffs) D2->D3 D4 4. Safety Goggles D3->D4 D5 5. Face Shield (if required) D4->D5 F1 1. Remove Outer Gloves F2 2. Remove Face Shield F1->F2 F3 3. Remove Lab Coat F2->F3 F4 4. Remove Goggles F3->F4 F5 5. Remove Inner Gloves F4->F5 First_Aid_Decision_Tree Start Exposure Event Occurs Route What is the route of exposure? Start->Route Inhalation Inhalation Route->Inhalation Breathing Skin Skin Contact Route->Skin Touch Eye Eye Contact Route->Eye Splash Ingestion Ingestion Route->Ingestion Swallowing Action_Inhale Move to Fresh Air Provide Artificial Respiration if Needed Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->Action_Skin Action_Eye Rinse with Water (15 min) Remove Contact Lenses Eye->Action_Eye Action_Ingest Rinse Mouth DO NOT Induce Vomiting Ingestion->Action_Ingest End Seek Immediate Medical Attention Show SDS to Physician Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Sources

Navigating the Synthesis Landscape: A Technical Guide to 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the material safety, handling, and core chemical properties of 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0). As a crucial building block in contemporary pharmaceutical and agrochemical research, a comprehensive understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This guide moves beyond a simple recitation of data, offering insights into the causality behind safety protocols and handling procedures.

Chemical Identity and Core Properties

This compound is a substituted aniline derivative. Its unique arrangement of chloro, fluoro, and methoxy groups on the aniline ring imparts specific reactivity and properties that are valuable in synthetic chemistry. A clear understanding of its fundamental physical and chemical properties is the first step in a robust risk assessment.

PropertyValueSource
CAS Number 1017777-58-0[1][2][3][4]
Molecular Formula C₇H₇ClFNO[1]
Molecular Weight 175.59 g/mol [1]
Synonyms 2-chloro-6-fluoro-3-methoxy-aniline[4]

Note: Comprehensive data on physical properties such as melting point, boiling point, and solubility are not consistently available in public literature, necessitating empirical determination under controlled laboratory conditions.

Hazard Identification and GHS Classification: A Proactive Approach

While some safety data sheets for this compound indicate that formal hazard pictograms and signal words are "no data available," other sources provide specific GHS classifications based on its chemical structure and expected reactivity.[4] A conservative approach, assuming the highest reasonable level of hazard, is the most responsible course of action for researchers.

Based on available data, the hazards associated with this compound are as follows:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

This classification necessitates stringent adherence to personal protective equipment (PPE) protocols and the use of engineering controls to minimize exposure.

Logical Flow for Hazard Assessment:

cluster_0 Hazard Identification & Risk Assessment cluster_1 Mitigation & Control Measures A Identify Compound (CAS: 1017777-58-0) B Review Available SDS & GHS Data - H315 (Skin Irritation) - H319 (Eye Irritation) - H335 (Respiratory Irritation) A->B C Assess Exposure Routes - Inhalation - Dermal Contact - Eye Contact B->C D Evaluate Experimental Protocol - Scale of Reaction - Duration of Handling C->D E Define Risk Mitigation Strategy D->E F Engineering Controls (Fume Hood) E->F G Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat E->G H Safe Work Practices - Avoid Dust Formation - Use in Well-Ventilated Area E->H cluster_Spill Spill Response cluster_Exposure Exposure Response cluster_Fire Fire Response Start Emergency Event (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area Assess->Evacuate If necessary Alert Alert Supervisor & EHS Assess->Alert Always Spill_PPE Don Appropriate PPE Assess->Spill_PPE Spill Exposure_Remove Remove from Exposure Assess->Exposure_Remove Exposure Fire_Alarm Activate Fire Alarm Assess->Fire_Alarm Fire Spill_Contain Contain & Clean Up Spill_PPE->Spill_Contain Spill_Dispose Dispose as Hazardous Waste Spill_Contain->Spill_Dispose Exposure_FirstAid Administer First Aid (See Section 4.1) Exposure_Remove->Exposure_FirstAid Exposure_Medical Seek Medical Attention Exposure_FirstAid->Exposure_Medical Fire_Extinguish Use Appropriate Extinguisher (If safe and trained) Fire_Alarm->Fire_Extinguish Fire_Extinguish->Evacuate If fire grows

Caption: A decision workflow for responding to emergencies involving this compound.

Conclusion

This compound is a valuable reagent for scientific advancement, but its potential hazards demand respect and careful management. By understanding its chemical identity, recognizing its GHS classifications, and implementing robust safety protocols, researchers can confidently and safely utilize this compound in their work. The principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies are the cornerstones of a strong safety culture in any research environment.

References

  • Arctom Scientific. CAS NO. 1017777-58-0 | this compound. [Link]
  • LookChem.

Sources

A Comprehensive Spectroscopic Analysis of 2-Chloro-6-fluoro-3-methoxyaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic characterization of 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0), a substituted aniline derivative of significant interest in organic synthesis. As a crucial building block in the development of pharmaceutical and agrochemical compounds, unambiguous structural confirmation is paramount.[1] This document outlines the theoretical and practical aspects of analyzing this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We provide field-proven experimental protocols, present predicted data based on established principles of spectroscopy, and offer in-depth interpretations to guide researchers in their analytical workflows. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation of this and similar molecules.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic amine. The precise arrangement of its chloro, fluoro, methoxy, and aniline functionalities dictates its reactivity and its ultimate utility in complex molecular architectures. Accurate spectroscopic analysis is therefore non-negotiable for confirming its identity and purity.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 1017777-58-0[2]
Molecular Formula C₇H₇ClFNO[2]
Molecular Weight 175.59 g/mol [1]
Appearance White to yellow powder or crystals[1]
Melting Point 37-40 °C (Low melting point solid)[1]

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, revealing insights into molecular structure, connectivity, and conformation.

Experimental Protocol: ¹H NMR
  • Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at δ 7.26 ppm. However, for anilines, the acidic amine protons (-NH₂) can undergo rapid exchange, leading to peak broadening. Using deuterated dimethyl sulfoxide (DMSO-d₆) can mitigate this by forming hydrogen bonds, resulting in a sharper -NH₂ signal. The choice depends on the specific information sought by the researcher.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound.

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a standard 5 mm NMR tube.

    • Analysis: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition includes 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data and Interpretation

Disclaimer: The following data is a prediction based on established substituent effects and is intended as a guide for spectral interpretation.

The structure contains three distinct types of protons: two aromatic, two amine, and three methoxy protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 6.85 - 7.00d~ 8.0 - 9.01HAr-H (H-4)
~ 6.60 - 6.75d~ 8.0 - 9.01HAr-H (H-5)
~ 4.10br sN/A2H-NH
~ 3.88sN/A3H-OCH
  • Aromatic Region (δ 6.60 - 7.00): The two aromatic protons on the ring (H-4 and H-5) are adjacent and will split each other into doublets. H-4 is deshielded relative to H-5 due to the influence of the adjacent methoxy group.

  • Amine Protons (δ ~4.10): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Methoxy Protons (δ ~3.88): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of a molecule. In a standard broadband-decoupled spectrum, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.

Experimental Protocol: ¹³C NMR

The sample preparation follows the same procedure as for ¹H NMR. The acquisition parameters are different, requiring a wider spectral width (~220 ppm) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

Disclaimer: The following data is a prediction based on established substituent effects and is intended as a guide for spectral interpretation.

The molecule has 7 unique carbon atoms. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents. Carbons directly bonded to heteroatoms (N, O, Cl, F) will show the most significant shifts.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentInterpretation
~ 150-155 (d, ¹JCF ≈ 240 Hz)C-6Directly attached to fluorine; large one-bond C-F coupling.
~ 145-150C-3Attached to the electronegative oxygen of the methoxy group.
~ 135-140 (d, ²JCF ≈ 15 Hz)C-1Attached to the amine group and coupled to fluorine (two bonds away).
~ 120-125C-5Aromatic CH carbon.
~ 115-120 (d)C-2Attached to chlorine; its shift is also influenced by C-F coupling.
~ 110-115C-4Aromatic CH carbon.
~ 56-OC H₃Typical shift for a methoxy carbon attached to an aromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Experimental Protocol: KBr Pellet Method
  • Rationale for Method: The Potassium Bromide (KBr) pellet method is a robust technique for analyzing solid samples.[4][5] It avoids solvent interference peaks and provides a high-quality spectrum. The key to a good pellet is ensuring the KBr is perfectly dry to prevent a broad O-H absorption band from obscuring the 3000-3600 cm⁻¹ region.[3]

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

  • Step-by-Step Methodology:

    • Drying: Ensure the spectroscopic grade KBr powder is thoroughly dried in an oven at ~110°C for several hours and cooled in a desiccator.

    • Mixing: In an agate mortar and pestle, combine ~1-2 mg of the sample with ~100-200 mg of the dried KBr.[3]

    • Grinding: Grind the mixture until it is a fine, homogeneous powder. This minimizes light scattering.

    • Pellet Formation: Transfer the powder to a pellet press die and apply 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[3]

    • Spectral Acquisition: Place the pellet in the spectrometer's sample holder, collect a background spectrum, and then collect the sample spectrum.

Predicted FT-IR Data and Interpretation

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
2980 - 2850C-H StretchMethoxy (-OCH₃)
1620 - 1580N-H Scissoring (Bending)Primary Amine (-NH₂)
1550 - 1450C=C StretchAromatic Ring
1260 - 1200C-O-C Asymmetric StretchAryl Ether
1100 - 1000C-O-C Symmetric StretchAryl Ether
1350 - 1250C-F StretchAryl Fluoride
800 - 600C-Cl StretchAryl Chloride
  • Key Diagnostic Peaks: The most characteristic peaks for this molecule are the double N-H stretching bands between 3350-3450 cm⁻¹, confirming the primary amine.[6] The strong C-O stretching bands around 1250 cm⁻¹ are indicative of the aryl ether, and the C-halogen stretches will be found in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards a molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, and the fragmentation pattern provides structural clues.[7]

Experimental Protocol: EI-MS
  • Methodology:

    • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution into a GC-MS system.

    • Ionization: The sample is vaporized and bombarded with a 70 eV electron beam.

    • Analysis: The resulting ions are accelerated, separated by their m/z ratio in a mass analyzer (e.g., a quadrupole), and detected.

Predicted Mass Spectrum Data and Interpretation
  • Molecular Ion (M⁺•): The molecular weight is 175.59. The mass spectrum will show a molecular ion peak at m/z 175 .

  • Isotopic Pattern: The presence of one chlorine atom is definitively confirmed by the M+2 peak . Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a peak at m/z 177 with an intensity that is approximately one-third (32%) of the m/z 175 peak. This isotopic signature is a crucial validation point.

  • Predicted Fragmentation: Fragmentation of organic ions follows predictable pathways, often involving the loss of small, stable neutral molecules or radicals.[8][9]

Table 5: Predicted Key Fragments in EI-Mass Spectrum

m/z ValueProposed FragmentLoss from Molecular Ion
177[C₇H₇³⁷ClFNO]⁺•M+2 Isotope Peak
175[C₇H₇³⁵ClFNO]⁺•Molecular Ion (M⁺•)
160[C₆H₄ClFNO]⁺•Loss of •CH₃
140[C₇H₇FNO]⁺•Loss of •Cl

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and the precise location of substituents. FT-IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and aryl ether moieties. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of chlorine through its characteristic isotopic pattern. The integrated application of these methods, guided by the protocols and interpretations presented in this guide, provides a robust and validated system for the characterization of this important synthetic building block.

References

  • BenchChem. (n.d.). Application Note: Characterization of Aniline Formaldehyde Resins using FTIR and DSC. Benchchem.
  • Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines.
  • Bol. (n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines.
  • Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • MDPI. (n.d.). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.
  • NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Guidechem. (n.d.). This compound (CAS No. 1017777-58-0) SDS.
  • Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra.
  • MySkinRecipes. (n.d.). This compound.
  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectra.
  • ChemicalBook. (n.d.). 2-Chloroaniline(95-51-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Fluoroaniline(348-54-9) 13C NMR spectrum.
  • SpectraBase. (n.d.). 2-Chloroaniline - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum.

Sources

Navigating the Spectral Maze: An In-depth Technical Guide to the NMR Analysis of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Spectral Analysis of the Novel Compound 2-Chloro-6-fluoro-3-methoxyaniline.

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted aniline, presents a unique and complex analytical challenge due to the interplay of its various functional groups. This technical guide, designed for researchers and professionals in drug development, offers a deep dive into the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By leveraging predictive modeling and established spectroscopic principles, this document provides a comprehensive framework for understanding its nuanced spectral features.

Introduction: The Structural Significance of this compound

Substituted anilines are a cornerstone in the synthesis of a wide array of bioactive molecules and functional materials. The specific substitution pattern of this compound, featuring a chlorine atom, a fluorine atom, and a methoxy group on the aniline core, imparts distinct electronic and steric properties. These characteristics are critical in modulating molecular interactions and, consequently, the compound's efficacy and safety in potential applications. Accurate and unambiguous structural confirmation via NMR spectroscopy is the foundational step in its developmental pipeline.

Predicted ¹H NMR Spectral Analysis

Due to the absence of publicly available experimental spectra for this compound, we have employed advanced computational methods to predict its ¹H NMR spectrum. These predictions are grounded in established theoretical models and provide a robust basis for interpretation.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H47.15Doublet of doublets (dd)ortho J(H4-H5) = 9.0, meta J(H4-F) = 2.51H
H56.85Triplet of doublets (td)ortho J(H5-H4) = 9.0, ortho J(H5-F) = 9.0, meta J(H5-Cl) ≈ 01H
NH₂4.50Broad singlet (br s)-2H
OCH₃3.90Singlet (s)-3H
Rationale Behind the Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum reveals a complex aromatic region, a broad signal for the amine protons, and a sharp singlet for the methoxy group.

  • Aromatic Protons (H4 and H5): The protons on the aromatic ring are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The electron-donating amino and methoxy groups, and the electron-withdrawing chloro and fluoro groups, create a nuanced electronic environment. H4 is predicted to be the most downfield of the aromatic protons due to the combined deshielding effects of the adjacent chloro and methoxy groups. Its multiplicity as a doublet of doublets arises from coupling to the adjacent H5 proton and a longer-range coupling to the fluorine atom. The H5 proton is predicted to be a triplet of doublets, resulting from coupling to the adjacent H4 proton and the fluorine atom.

  • Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and dependent on factors such as solvent, concentration, and temperature. A broad singlet around 4.50 ppm is a reasonable prediction in a non-protic solvent like CDCl₃.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet at approximately 3.90 ppm.

Predicted ¹³C NMR Spectral Analysis

The predicted proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz)
C1 (C-NH₂)145.0Doublet³J(C1-F) ≈ 3-5
C2 (C-Cl)118.0Doublet²J(C2-F) ≈ 20-25
C3 (C-OCH₃)150.0Doublet³J(C3-F) ≈ 2-4
C4115.0Doublet⁴J(C4-F) ≈ 1-3
C5110.0Doublet³J(C5-F) ≈ 8-10
C6 (C-F)155.0Doublet¹J(C6-F) ≈ 240-260
OCH₃56.0Singlet-
Interpretation of the Predicted ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons are spread over a wide range, reflecting the diverse electronic environments created by the substituents.

  • Aromatic Carbons: The carbon atom directly bonded to the fluorine atom (C6) is predicted to have the largest chemical shift and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) in the range of 240-260 Hz.[1] The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), which are invaluable for definitive assignments.[1] The carbons bearing the amino (C1) and methoxy (C3) groups are expected to be significantly downfield due to the electronegativity of the attached heteroatoms. The carbon attached to the chlorine atom (C2) will also be deshielded.

  • Methoxy Carbon: The carbon of the methoxy group is anticipated to resonate around 56.0 ppm, a typical value for methoxy groups attached to an aromatic ring.

Advanced NMR Experiments for Structural Confirmation

While 1D ¹H and ¹³C NMR provide foundational data, a comprehensive structural elucidation of this compound necessitates the use of 2D NMR techniques.

Homonuclear Correlation Spectroscopy (COSY)

A ¹H-¹H COSY experiment would definitively establish the connectivity between the aromatic protons H4 and H5 through the observation of a cross-peak.

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons (C4-H4 and C5-H5) and the methoxy group (OCH₃ carbon to its protons).

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for assigning the quaternary carbons. For instance, correlations from the methoxy protons to C3, and from the aromatic protons to the surrounding quaternary carbons, would solidify the entire structural assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment provides information about through-space proximity of protons. For this compound, a NOESY spectrum could reveal correlations between the methoxy protons and the H4 proton, confirming their spatial relationship.

Experimental Protocols

To acquire high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. For studies involving the amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which often results in sharper NH signals.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, especially in the complex aromatic region.

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds to ensure full relaxation of the protons.

  • ¹³C NMR:

    • Pulse sequence: A proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

    • Relaxation delay: 2 seconds.

Logical Workflow for Spectral Assignment

The following diagram illustrates a logical workflow for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

Caption: A logical workflow for the complete NMR spectral assignment of this compound.

Conclusion

The NMR spectral analysis of this compound is a multifaceted task that requires a synergistic approach, combining 1D and 2D NMR techniques with a solid understanding of the structural and electronic effects of its substituents. This in-depth guide, leveraging predictive data, provides a robust framework for researchers to confidently elucidate and confirm the structure of this and other similarly complex molecules, thereby accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.

References

  • PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • ChemUniverse. This compound [P41119]. [Link]
  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]
  • ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]
  • Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • PubChem. 2-Fluoro-3-methoxyaniline.
  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]
  • Chen, Z., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning.
  • dos Santos, G. V. S., et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1083391. [Link]
  • Chemistry LibreTexts. 15.
  • nmrshiftdb2. [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • YouTube.
  • Mestrelab Research. Download NMR Predict. [Link]
  • Chemaxon. NMR Predictor. [Link]
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]
  • Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]
  • MySkinRecipes. This compound. [Link]
  • Beilstein Journals. Supporting Information: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

Sources

2-Chloro-6-fluoro-3-methoxyaniline IR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-6-fluoro-3-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of this compound, a substituted aniline derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals. As a critical quality control and structural elucidation tool, IR spectroscopy offers a rapid, non-destructive method to verify the functional group identity of this complex molecule. This document details the theoretical underpinnings of its vibrational modes, presents a validated experimental protocol for spectral acquisition using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and offers a detailed interpretation of its characteristic absorption bands. The guide is intended for researchers, chemists, and quality control professionals in the drug development and chemical synthesis industries, providing the necessary expertise to accurately interpret the IR spectrum of this compound and similar substituted aromatic amines.

Introduction: The Analytical Significance of this compound

This compound is a polysubstituted aromatic amine. Its molecular architecture, featuring a combination of electron-donating (amine, methoxy) and electron-withdrawing (chloro, fluoro) groups, makes it a versatile building block in organic synthesis. The precise arrangement of these substituents is critical to the efficacy and safety of the final products, necessitating robust analytical techniques for structural confirmation.

Infrared (IR) spectroscopy is an indispensable technique for this purpose. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound's functional groups.[1] This guide bridges theoretical principles and practical application, explaining the causality behind the spectral features of this compound and providing a framework for its reliable analysis.

Fundamentals of IR Spectroscopy for Substituted Aromatics

A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of one of its natural vibrational modes, resulting in a change in the molecule's dipole moment. These vibrations, which include stretching and bending, are specific to the bonds and functional groups present.

The IR spectrum of this compound is complex, but can be understood by dissecting the contributions of each component:

  • The Amine Group (-NH₂): As a primary aromatic amine, it will exhibit characteristic N-H stretching and bending vibrations.[2][3][4]

  • The Benzene Ring: The aromatic ring has skeletal C=C stretching vibrations and C-H stretching and bending modes. The substitution pattern significantly influences the out-of-plane C-H bending vibrations, which appear in the 1000-650 cm⁻¹ region.[5][6][7]

  • The Methoxy Group (-OCH₃): This aryl alkyl ether group introduces strong C-O stretching vibrations.[8][9][10]

  • The Halogen Substituents (-F, -Cl): The C-F and C-Cl bonds have distinct stretching vibrations in the lower wavenumber region of the spectrum. The positions of these bands are dictated by bond strength and atomic mass, with the C-F stretch appearing at a higher frequency than the C-Cl stretch.[11][12]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

For solid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its minimal sample preparation, reproducibility, and speed.[13][14][15][16][17]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (commonly a diamond or zinc selenide crystal) is correctly installed.

  • Crystal Cleaning:

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropyl alcohol) using a soft, lint-free wipe to remove any residual contaminants. This step is critical to prevent spectral artifacts.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, establishing a baseline that will be automatically subtracted from the sample spectrum.[16]

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.

  • Applying Pressure:

    • Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typical parameters include:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • After the scan, clean the sample from the ATR crystal using the same procedure as in Step 2.

    • The resulting spectrum should be baseline-corrected if necessary and processed for peak picking and interpretation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 a1 Place Sample on Crystal p2->a1 a2 Apply Pressure a1->a2 a3 Acquire Sample Spectrum a2->a3 an1 Process Data (e.g., Baseline Correction) a3->an1 an2 Interpret Spectrum an1->an2

Caption: Structure of this compound.

Detailed Band Assignments
Frequency Range (cm⁻¹)IntensityVibrational ModeAssignment and Rationale
3500 - 3340MediumN-H Asymmetric & Symmetric StretchPrimary aromatic amines typically show two distinct bands in this region. [2][18]The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch. Their presence is a definitive marker for the -NH₂ group.
3100 - 3000Weak to MediumAromatic C-H StretchThese absorptions are characteristic of C-H bonds where the carbon is part of an aromatic ring (sp² hybridized). They typically appear at slightly higher wavenumbers than aliphatic C-H stretches.
2980 - 2850Weak to MediumAliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching of the C-H bonds within the methoxy (-OCH₃) group.
1650 - 1580MediumN-H Bend (Scissoring)This absorption is due to the in-plane scissoring motion of the primary amine group and is a reliable indicator for this functional group. [3][4][18]
1620 - 1450Medium to StrongAromatic C=C StretchThe benzene ring has several skeletal stretching vibrations (ring modes) in this region. The presence of multiple substituents makes the pattern complex, but strong absorptions are expected. [7]
1335 - 1250StrongAryl C-N StretchThe stretching vibration of the bond between the aromatic ring and the amine nitrogen is typically strong and falls in this range for aromatic amines. [18]
1275 - 1200StrongAryl-Alkyl Ether C-O Asymmetric StretchAryl alkyl ethers display a characteristic strong absorption band due to the asymmetric C-O-C stretch, which is a prominent feature in the spectrum. [8][9]
1075 - 1020MediumAryl-Alkyl Ether C-O Symmetric StretchA second, typically less intense, band corresponding to the symmetric C-O-C stretch is also expected for the methoxy group. [9]
1400 - 1000StrongC-F StretchThe C-F bond stretch is typically very strong and appears in this broad range. Its exact position is sensitive to the electronic environment, but it is one of the highest frequency carbon-halogen stretches. [12][19]
850 - 550Medium to StrongC-Cl StretchDue to the heavier mass of chlorine compared to fluorine, the C-Cl stretching vibration occurs at a significantly lower wavenumber. [11][12]
900 - 650Medium to StrongAromatic C-H Out-of-Plane BendThe out-of-plane "wagging" vibrations of the remaining C-H bonds on the benzene ring produce strong absorptions in this region. The specific pattern can sometimes provide clues about the substitution pattern. [6][7]

Applications in Quality Control and Synthesis

The detailed spectral analysis of this compound serves several critical functions in a scientific and industrial setting:

  • Identity Confirmation: By matching the acquired spectrum to the predicted band assignments, a scientist can confirm the successful synthesis of the target molecule with a high degree of confidence. The combination of bands from all five functional components (amine, methoxy, chloro, fluoro, and the aromatic ring) provides a unique and definitive fingerprint.

  • Purity Assessment: The absence of unexpected peaks is as important as the presence of expected ones. For instance, the presence of a broad O-H stretch around 3300 cm⁻¹ could indicate residual water or alcohol solvent. The absence of the dual N-H stretching peaks would immediately indicate that the primary amine is not present.

  • Reaction Monitoring: In a synthesis process, FTIR can be used to monitor the disappearance of starting material signals and the appearance of product signals, allowing for real-time optimization of reaction conditions.

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear signature for each of its constituent functional groups. Through a systematic approach, beginning with a reliable experimental protocol like ATR-FTIR and followed by a detailed region-by-region analysis, this technique serves as a powerful and efficient tool for structural verification and quality assurance. A thorough understanding of the characteristic absorption frequencies for the amine, methoxy, halogen, and aromatic ring vibrations enables researchers and drug development professionals to confidently identify this key synthetic intermediate, ensuring the integrity of their chemical processes and products.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education.
  • Li, W. (2004). Effect of Substituents on Benzene Skeleton Vibration in IR Spectra. Chinese Journal of Spectroscopy Laboratory.
  • Chemistry LibreTexts. (2022, September 5). IR Spectroscopy.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • Proprep. (n.d.). Compare the IR spectrum for benzene with that of substituted benzenes to illustrate the effect of substituents on aromatic ring vibrations.
  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
  • Chemistry LibreTexts. (2023, November 20). Spectroscopy of Amines.
  • Katon, J. E., & Bentley, F. F. (n.d.). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Applied Spectroscopy.
  • Chemistry Learner. (n.d.). Ether Infrared spectra.
  • University of Calgary. (n.d.). Benzene and its derivatives.
  • Sparks, D. E., & Williams, K. R. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives.
  • Edubirdie. (n.d.). FTIR-ATR | Study Guide.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
  • ResearchGate. (n.d.). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Verma, V. N. (n.d.). Vibrational Spectra of Some Substituted Benzene Derivatives. Marcel Dekker, Inc.
  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online.
  • Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
  • Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules.
  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
  • ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.
  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Ethers.
  • Vancouver Island University. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • International Journal of Scientific & Engineering Research. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method.
  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
  • ACS Publications. (n.d.). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands.
  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • MySkinRecipes. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-chloro-6-fluoro-3-methoxyaniline, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of analyzing this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Analytical Imperative

This compound (C₇H₇ClFNO, Molecular Weight: 175.59 g/mol ) is a substituted aniline derivative whose purity and structural integrity are critical for the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Mass spectrometry serves as an indispensable tool for its characterization, enabling precise molecular weight determination and structural elucidation through controlled fragmentation. This guide will focus primarily on Electron Ionization (EI), a common and highly informative technique for the analysis of volatile and semi-volatile organic compounds.[4][5]

PART 1: Theoretical Mass Spectrometry of this compound

Ionization and Molecular Ion Formation

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[4][5] This process dislodges an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).

For this compound, the molecular ion peak is expected to be a prominent feature in the mass spectrum. A key characteristic to observe is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as two peaks: one for [C₇H₇³⁵ClFNO]•+ at m/z 175 and a smaller peak for [C₇H₇³⁷ClFNO]•+ at m/z 177, with an intensity ratio of roughly 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule.

Predicted Fragmentation Pathways

The high energy of EI induces extensive fragmentation of the molecular ion, providing a detailed fingerprint of the molecule's structure.[5] The fragmentation of halogenated anilines is influenced by the substituents on the aromatic ring.[6] Based on the structure of this compound, the following fragmentation pathways are predicted:

  • Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group. This would result in a fragment ion at m/z 160.

  • Loss of a Chlorine Radical: The cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (•Cl), yielding a fragment at m/z 140.

  • Loss of Carbon Monoxide: Following the initial loss of a methyl radical, the resulting ion may undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common pathway for phenolic-type ions. This would produce a fragment at m/z 132.

  • Cleavage of the C-N Bond: The bond between the aromatic ring and the amino group can cleave, although this is generally less favorable than the loss of substituents.

The interplay of these fragmentation pathways will generate a unique mass spectrum that can be used to identify and characterize this compound.

PART 2: Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound due to its volatility. The following protocol outlines a self-validating system for obtaining a high-quality mass spectrum.

Sample Preparation
  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL for optimal signal intensity without overloading the instrument.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.

Instrumentation and Data Acquisition
ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLPrevents column overloading and peak distortion.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Carrier GasHeliumProvides good chromatographic resolution and is inert.
Flow Rate1.0 mL/min (constant flow)Optimizes separation efficiency for most capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of analytes.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to ensure good separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CA standard temperature to minimize thermal degradation.
Quadrupole Temp.150 °CEnsures consistent ion transmission.
Electron Energy70 eVThe standard energy for generating comparable mass spectra.
Mass Rangem/z 40-300Covers the molecular ion and expected fragments.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.
Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC): Examine the TIC for the peak corresponding to this compound.

  • Background Subtraction: Obtain the mass spectrum at the apex of the chromatographic peak and perform background subtraction to remove contributions from column bleed and solvent impurities.

  • Spectral Interpretation:

    • Identify the molecular ion peak and confirm the characteristic 3:1 isotopic pattern for chlorine at m/z 175 and 177.

    • Identify and assign the major fragment ions based on the predicted pathways.

    • Compare the obtained spectrum with library spectra (if available) for confirmation. The NIST Mass Spectral Library is a valuable resource for comparing spectra of related compounds.[7][8]

PART 3: Visualizing the Process

Predicted Fragmentation Pathway Diagram

Fragmentation M C₇H₇ClFNO (m/z 175/177) F1 Loss of •CH₃ (m/z 160/162) M->F1 F2 Loss of •Cl (m/z 140) M->F2 F3 Loss of CO (m/z 132/134) F1->F3

Caption: Predicted EI fragmentation of this compound.

GC-MS Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Filter Filter Sample Dissolve->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Analysis Ionize->Detect TIC Examine TIC Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion: A Foundation for Confident Analysis

References

  • LookChem.
  • Bol.
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
  • PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743. [Link]
  • Wikipedia.
  • Research and Reviews.
  • ResearchGate. Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. [Link]
  • MySkinRecipes. This compound. [Link]
  • National Institute of Standards and Technology. m-Chloroaniline - the NIST WebBook. [Link]
  • ChemUniverse. This compound [P41119]. [Link]
  • Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Chemsrc. 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. [Link]
  • National Institute of Standards and Technology. o-Chloroaniline - the NIST WebBook. [Link]

Sources

A Technical Guide to the Biological Activity of 2-Chloro-6-fluoro-3-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Role of a Privileged Scaffold

In the landscape of modern drug discovery, the success of a research program often hinges on the selection of foundational chemical scaffolds. These are not merely inert starting materials but are chosen for their intrinsic ability to impart desirable physicochemical and pharmacological properties onto a final drug candidate. The 2-chloro-6-fluoro-3-methoxyaniline core is a prime example of such a "privileged" scaffold. While exhibiting limited intrinsic biological activity itself, its true value is realized when it is incorporated into more complex molecular architectures.

This technical guide moves beyond a simple cataloging of compounds. It is designed for the discerning researcher, providing a deep dive into the rationale behind using this specific aniline derivative. We will explore how its unique substitution pattern—a strategic arrangement of chloro, fluoro, and methoxy groups—governs its reactivity, influences the conformation of its derivatives, and ultimately drives their interaction with biological targets. This document will elucidate the synthetic pathways, delve into the mechanistic basis of the resulting biological activities, and provide actionable experimental protocols for the synthesis and evaluation of novel therapeutic agents.

Section 1: The Aniline Core - A Deliberate Choice in Molecular Design

The this compound scaffold is a product of deliberate design, where each substituent is placed to confer a specific advantage in a drug discovery context. Understanding these individual contributions is critical to appreciating its utility.

  • The Ortho-Fluoro and -Chloro Groups: The presence of halogen atoms at both positions ortho to the amine is a key design feature. The fluorine atom, with its high electronegativity and small size, can act as a hydrogen bond acceptor and modulate the pKa of the aniline nitrogen. The chlorine atom adds steric bulk and lipophilicity. Together, these ortho substituents force a non-planar conformation (a "twist") relative to the aromatic ring to which the aniline is attached. This conformational constraint is crucial for minimizing non-specific binding and can enhance selectivity for the desired biological target, often by preventing the molecule from adopting a fully planar shape that might fit into the ATP binding sites of off-target kinases.

  • The Meta-Methoxy Group: The methoxy group at the 3-position is an electron-donating group that can influence the electronic properties of the ring. More importantly, it provides a metabolic "soft spot" that can be intentionally designed for oxidative metabolism by cytochrome P450 enzymes. In other contexts, it can serve as a hydrogen bond acceptor or a vector for further chemical modification to explore the surrounding pocket of a target protein.

The combination of these substituents makes this compound a versatile building block for creating derivatives with tailored properties for various therapeutic targets.[1][2]

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueSource
CAS Number 1017777-58-0[3][4]
Molecular Formula C₇H₇ClFNO[3][4]
Molecular Weight 175.59 g/mol [3]
Appearance White to yellow powder or crystals[3]
Melting Point 37-40°C[3]
Purity (Typical) ≥95-98%[4]

Section 2: Synthesis of Bioactive Derivatives - From Building Block to Drug Candidate

The primary utility of this compound is as a nucleophile in the synthesis of larger, biologically active molecules. Its derivatives have shown significant promise across several therapeutic areas, most notably as kinase inhibitors in oncology. The general synthetic approach involves the coupling of the aniline with a reactive heterocyclic core.

General Synthetic Workflow

The most common synthetic routes leverage the nucleophilicity of the aniline nitrogen to displace a leaving group on an electron-deficient heteroaromatic ring, such as a dichloropyrimidine or dichloroquinazoline. This is typically a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Bioactive Derivative Aniline 2-Chloro-6-fluoro- 3-methoxyaniline Reaction Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination Aniline->Reaction HetCore Activated Heterocyclic Core (e.g., 2,4-dichloropyrimidine) HetCore->Reaction Product Substituted Anilinopyrimidine (Kinase Inhibitor Precursor) Reaction->Product Forms critical C-N bond

Caption: General workflow for synthesizing bioactive derivatives.

This initial coupling is often followed by a second substitution at the remaining reactive site on the heterocyclic core, allowing for the introduction of a solubilizing group or another pharmacophoric element to complete the synthesis of the final drug candidate.

Section 3: Biological Activity Profile - A Focus on Kinase Inhibition

Derivatives incorporating the substituted aniline motif are frequently designed as kinase inhibitors.[5] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.

Mechanism of Action: Hinge-Binding Motif

Many kinase inhibitors are classified as "Type I" inhibitors, meaning they bind to the active, "DFG-in" conformation of the kinase at the ATP-binding site. In this context, the aniline moiety of the derivative plays a crucial role as the "hinge-binding" motif. The nitrogen of the aniline's amino group and a nearby ring nitrogen on the heterocyclic core form one or two key hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor in the active site.

G Simplified Kinase Hinge Interaction cluster_inhibitor Anilino-Heterocycle Inhibitor cluster_kinase Kinase Hinge Region Aniline Substituted Aniline (2-Cl, 6-F, 3-OMe) Heterocycle Heterocyclic Core (e.g., Pyrimidine) HingeNH Backbone NH Aniline->HingeNH H-Bond Heterocycle->HingeNH H-Bond HingeCO Backbone C=O

Caption: The aniline derivative as a kinase hinge-binder.

The ortho-substituents (Cl and F) on the aniline ring are critical here. They project into a hydrophobic pocket near the hinge, and their forced non-planar conformation enhances binding affinity and selectivity, preventing clashes with the protein backbone.[6]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives built from this scaffold have been investigated for activity against a range of solid tumors, including bladder, prostate, and pancreatic cancers.[5] The specific biological activity is tuned by modifying the heterocyclic core and the substituents attached to it.

Table 2: Representative Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors
Aniline ModificationObservationRationale / Causality
Ortho-Halogenation (Cl, F) Generally increases potency and selectivity.Induces a non-planar conformation, improving fit into the hydrophobic pocket and reducing off-target binding.[6]
Meta-Methoxy Group Variable effect; can slightly decrease or increase potency.Can act as an H-bond acceptor or introduce steric clashes depending on the specific kinase pocket. Provides a potential site for metabolic oxidation.
Para-Position Typically unsubstituted in this scaffold.Substitution at this position can disrupt the crucial hinge-binding interactions.
Alternative Anilines 3-chloro-4-fluoroaniline is a common alternative.Used in approved drugs like Gefitinib and Lapatinib; the choice depends on the specific topology of the target kinase's active site.[7]

Section 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems. They represent standard, field-proven methodologies for the synthesis and evaluation of aniline-based kinase inhibitors.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative (SNAr)

This protocol describes a typical nucleophilic aromatic substitution to couple the aniline with a commercially available heterocyclic core.

Objective: To synthesize N-(2-chloro-6-fluoro-3-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.

Materials:

  • 4-chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • This compound (1.1 eq)

  • Isopropanol (IPA) or n-Butanol as solvent

  • Diisopropylethylamine (DIPEA) (optional, as HCl scavenger)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) supplies (Silica gel, Ethyl Acetate/Hexane mobile phase)

Procedure:

  • Vessel Setup: To a clean, dry round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and the chosen solvent (e.g., Isopropanol, ~10 mL per mmol of starting material).

  • Reagent Addition: Add this compound (1.1 eq) to the stirring suspension. If the aniline salt is used, add DIPEA (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C for IPA) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The product spot should be more polar than the starting quinazoline. A typical mobile phase is 50% Ethyl Acetate in Hexane.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. A precipitate of the product should form.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold isopropanol to remove any unreacted starting materials.

  • Purification: Dry the solid under vacuum. The product is often pure enough for subsequent steps. If required, recrystallization from ethanol or purification via column chromatography can be performed.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and IR spectroscopy. The expected product is an analogue to those described in anti-inflammatory studies.[8]

Protocol 2: In-Vitro Kinase Inhibition Assay (Generic ADP-Glo™ Format)

Objective: To determine the IC₅₀ value of a synthesized derivative against a target kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

Materials:

  • Synthesized inhibitor compound (dissolved in 100% DMSO)

  • Target Kinase (e.g., EGFR, VEGFR2)

  • Substrate (specific peptide or protein for the kinase)

  • ATP

  • Kinase reaction buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in a DMSO plate. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Reaction Setup: In a 384-well plate, add:

    • Kinase reaction buffer.

    • A small volume of the diluted inhibitor from the compound plate (final DMSO concentration should be ≤1%).

    • Target kinase enzyme.

    • Substrate/ATP mixture to initiate the reaction.

    • Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells. This converts the ADP produced into ATP, which drives a luciferase reaction, generating a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background signal, normalize the data to the positive control (0% inhibition) and background (100% inhibition), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Section 5: Future Perspectives and Conclusion

The this compound scaffold is more than a simple chemical intermediate; it is a validated starting point for the generation of high-value therapeutic candidates. Its well-defined role in creating potent and selective kinase inhibitors demonstrates the power of rational drug design, where atomic-level changes to a starting material have profound impacts on the biological activity of the final compound.[9]

Future research will likely expand the application of this scaffold beyond oncology into areas like autoimmune diseases and virology, where kinases such as JAKs and CSNK2A are validated targets.[9] The continued exploration of novel heterocyclic cores to pair with this aniline will undoubtedly yield new chemical entities with unique pharmacological profiles. For researchers and drug development professionals, a deep understanding of how to leverage this and similar scaffolds is not just advantageous—it is essential for navigating the complex path to new medicines.

References

  • PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • MySkinRecipes. This compound. MySkinRecipes. [Link]
  • Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • ChemUniverse. This compound [P41119]. ChemUniverse. [Link]
  • PubChem. 2-Chloro-6-fluoroaniline.
  • Rani, P., et al. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Li, Y., et al.
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]
  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
  • National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • National Institutes of Health. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.

Sources

Navigating the Procurement of 2-Chloro-6-fluoro-3-methoxyaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the vanguard of pharmaceutical innovation, the timely procurement of high-quality, specialty chemical intermediates is a critical determinant of project success. This guide provides an in-depth technical overview of 2-Chloro-6-fluoro-3-methoxyaniline, a substituted aniline with potential applications in medicinal chemistry. We will delve into the supplier landscape, pricing considerations, and best practices for sourcing this and other niche chemical entities, ensuring the integrity of your research and development pipeline.

Unveiling this compound: A Molecule of Interest

This compound, identified by the CAS number 1017777-58-0 , is a halogenated and methoxy-substituted aniline.[1] Such polysubstituted anilines are valuable scaffolds in drug discovery due to their ability to participate in a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. The specific arrangement of chloro, fluoro, and methoxy groups on the aniline ring offers unique electronic and steric properties that can be exploited by medicinal chemists to fine-tune the pharmacological profile of a lead compound.

While the direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated anilines are known precursors to a range of pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.[2][3] The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

The Supplier Landscape: Navigating Niche Chemical Procurement

The acquisition of a specialized intermediate like this compound often requires a more nuanced approach than sourcing common lab reagents. The market for such compounds is typically characterized by a smaller number of specialized suppliers and a greater reliance on custom synthesis.

Identifying Potential Suppliers

A multi-pronged strategy is essential for identifying potential suppliers:

  • Chemical Marketplaces and Databases: Platforms like ChemicalBook and Guidechem can provide initial leads on suppliers who have listed this compound.[1]

  • Suppliers of Related Analogs: Companies that offer a range of substituted anilines are likely to have the synthetic expertise to produce this compound.[4][5]

A Workflow for Supplier Qualification

A rigorous supplier qualification process is paramount to mitigating risks to your project timeline and budget. The following workflow, illustrated in the diagram below, outlines a systematic approach to vetting potential suppliers.

Supplier_Qualification_Workflow cluster_Initial_Screening Initial Screening cluster_Technical_Evaluation Technical Evaluation cluster_Quotation_and_Selection Quotation & Selection Initial_Search Initial Supplier Search (Databases, Marketplaces) RFI Request for Information (RFI) - Availability - Lead Time - Indicative Pricing Initial_Search->RFI Identify potential candidates CDA Confidential Disclosure Agreement (CDA) RFI->CDA Shortlist promising suppliers Tech_Package Request Technical Package - Synthesis Route Overview - Analytical Capabilities CDA->Tech_Package Initiate technical discussion Audit Remote or On-site Audit (For critical/large scale supply) Tech_Package->Audit Assess capabilities RFQ Request for Quotation (RFQ) - Detailed Specifications - Quantity - Delivery Timeline Tech_Package->RFQ For non-critical supply Audit->RFQ Qualified suppliers Compare Compare Quotes - Price - Lead Time - Quality Assurance RFQ->Compare Receive proposals Selection Supplier Selection & PO Issuance Compare->Selection Final decision

Caption: A streamlined workflow for qualifying suppliers of specialized chemical intermediates.

Pricing and Procurement: A Data-Driven Approach

Due to the specialized nature of this compound, publicly available pricing is limited and can be highly variable. The table below provides a representative pricing structure for a similar, more common substituted aniline, 2-Fluoro-3-methoxyaniline (CAS 801282-00-8), to serve as a budgetary guideline.[6]

QuantityPrice (USD)
100 mg$20.70
250 mg$25.30
1 g$31.05
5 g$77.05
10 g$146.05
25 g$363.40
100 g$1,204.05

Note: Prices are indicative and subject to change. For this compound, expect pricing to be influenced by factors such as:

  • Synthesis Complexity: The number of synthetic steps and the cost of starting materials will significantly impact the final price.

  • Purity Requirements: Higher purity grades command a premium due to the need for additional purification steps.

  • Scale of Synthesis: The cost per gram typically decreases with larger batch sizes.

When requesting a quotation, it is crucial to provide a detailed specification sheet, including the required purity, analytical tests to be performed, and any specific formulation or packaging requirements.

Quality Control and Analytical Verification: Ensuring Experimental Integrity

For any chemical intermediate intended for use in drug development, stringent quality control is non-negotiable. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier for each batch.

Essential Analytical Data

A typical CoA for this compound should include the following:

  • Identity Confirmation:

    • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS) to verify the molecular weight.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity by area percentage.

    • Residual solvent analysis by GC-Headspace.

  • Physical Properties:

    • Appearance (e.g., color, form).

    • Melting point (if solid).

Experimental Protocol: Verifying Purity via HPLC

For in-house verification of purity, a standard reverse-phase HPLC method can be employed.

Objective: To determine the purity of a supplied batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Conclusion: A Strategic Approach to Sourcing Novel Intermediates

The successful procurement of specialized chemical intermediates like this compound hinges on a strategic and diligent approach. By understanding the unique supplier landscape, implementing a robust qualification workflow, and insisting on comprehensive analytical data, researchers can secure the high-quality materials necessary to drive their drug discovery programs forward. While the path to acquiring such niche compounds may be less direct, the scientific rewards of unlocking novel chemical space are immeasurable.

References

  • GEP. Sourcing Fine Chemicals: Challenges, Opportunities & Trends. GEP. Accessed January 7, 2026.
  • Thermo Fisher Scientific. Aniline and substituted anilines. Thermo Fisher Scientific. Accessed January 7, 2026.
  • Fisher Scientific. Aniline and substituted anilines. Fisher Scientific. Accessed January 7, 2026.
  • MolPort. A Step-by-Step Guide- Chemical Procurement in Drug Discovery. MolPort. Published March 8, 2022.
  • Unibest Industrial. 10 Key Considerations for Mastering Active Pharmaceutical Ingredient Procurement: A Unibest Perspective. Unibest Industrial. Published August 20, 2024.
  • DEV Community. Best Practices for Efficient Chemical Procurement. DEV Community. Published May 4, 2025.
  • Guidechem. This compound 1017777-58-0 wiki. Guidechem. Accessed January 7, 2026.
  • PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline. PubChem. Accessed January 7, 2026.
  • Dakenchem. The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. Dakenchem. Accessed January 7, 2026.
  • Cresset Group. Aniline replacement in drug-like compounds. Cresset Group. Published January 10, 2024.
  • Metoree. 11 Aniline Manufacturers in 2025. Metoree. Accessed January 7, 2026.
  • Pharmaffiliates. Procurement Strategies for Fine Chemical Intermediates in Pharma.
  • Sigma-Aldrich. 2-Fluoro-3-methoxyaniline. Sigma-Aldrich. Accessed January 7, 2026.
  • Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Guidechem. How to Synthesize 2-Chloro-6-methylaniline?. Guidechem. Accessed January 7, 2026.
  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. PrepChem.com. Accessed January 7, 2026.
  • Lookchem. This compound Safety Data Sheets(SDS). Lookchem. Accessed January 7, 2026.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Accessed January 7, 2026.

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-6-fluoro-3-methoxyaniline, a key intermediate in pharmaceutical synthesis. In the absence of extensive public data on this specific molecule, this document serves as a practical manual, equipping researchers with the foundational knowledge, theoretical tools, and experimental protocols necessary to characterize its solubility profile. We delve into the predicted physicochemical properties that govern solubility, explore the application of Hansen Solubility Parameters (HSP) for rational solvent selection, and provide detailed, step-by-step methodologies for both kinetic and thermodynamic solubility assays. This guide is designed to empower drug development professionals to overcome solubility challenges, ensuring the generation of robust and reliable data essential for preclinical and formulation studies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a compound's bioavailability, manufacturability, and therapeutic efficacy. For intermediates like this compound, which serve as vital building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), a thorough understanding of their solubility is indispensable.[1][2] Poor solubility can create significant bottlenecks, complicating reaction kinetics, purification processes, and the development of scalable manufacturing routes.

The aniline scaffold, while versatile, can present solubility challenges that medicinal chemists must strategically address to optimize drug properties.[3] The specific substitutions on the aniline ring of our target compound—a chloro group, a fluoro group, and a methoxy group—each contribute uniquely to its overall physicochemical profile.[4][5] This guide will provide the necessary tools to dissect these contributions and establish a comprehensive solubility profile for this compound.

Physicochemical Properties of this compound

While experimental data is limited, we can infer key properties from available information and the compound's structure. These parameters are crucial inputs for predicting solubility behavior.

PropertyValue / PredictionSource & Significance
CAS Number 1017777-58-0[1] Unique identifier for this specific chemical substance.
Molecular Formula C₇H₇ClFNO[1] Defines the elemental composition of the molecule.
Molecular Weight 175.59 g/mol [1] Influences diffusion and dissolution rates.
Physical Form Predicted to be a solidA related compound, 2-Chloro-6-fluoroaniline, has a melting point of 32°C, suggesting our target molecule is likely a solid at room temperature.
Predicted pKa ~2-4 (for the conjugate acid)The electron-withdrawing effects of the halogen substituents are expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa of conjugate acid ~4.6).[6] This pH-dependent ionizability will significantly impact aqueous solubility.
Predicted XLogP3 ~2.0 - 2.5This value suggests moderate lipophilicity. While no direct value exists for our target, the related 2-Chloro-6-fluoroaniline has an XLogP3 of 2.3.[7] This indicates that solubility in non-polar organic solvents may be favorable, while aqueous solubility could be limited.

Theoretical Framework: Hansen Solubility Parameters (HSP) for Solvent Selection

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a powerful, quantitative method to apply this principle by deconstructing a compound's cohesive energy density into three components.[8]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental concept is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between two points in Hansen space is a measure of their compatibility.[8]

Estimating HSP for this compound

In the absence of experimental data, HSP values can be estimated using group contribution methods.[9][10][11][12] These methods assign specific values to the different functional groups within a molecule. For this compound, the key contributing groups are:

  • The benzene ring

  • The amine group (-NH₂)

  • The chloro group (-Cl)

  • The fluoro group (-F)

  • The methoxy group (-OCH₃)

While precise calculation requires specialized software, we can make qualitative predictions. The aromatic ring will contribute significantly to the δD value. The amine and methoxy groups will be primary contributors to the δH value (as hydrogen bond acceptors, and the amine as a donor). The polar C-Cl, C-F, and C-O bonds will increase the δP value.

Practical Application: The Solubility Sphere

To experimentally determine a compound's HSP, its solubility is tested in a range of well-characterized solvents. Solvents that dissolve the compound are scored as "good" (inside the sphere), and those that do not are "poor" (outside the sphere). An algorithm then calculates the center point (the HSP of the solute) and the radius of this solubility sphere.

Below is a table of common pharmaceutical solvents with their respective HSP values, which can be used as a starting point for such an experiment.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Water15.516.042.3
Methanol14.712.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Toluene18.01.42.0
Heptane15.30.00.0
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3

Data compiled from various sources.[6][13]

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[12]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_assays Solubility Assays cluster_analysis Analysis & Interpretation Compound Test Compound (this compound) Kinetic Kinetic Solubility Assay (High-Throughput) Compound->Kinetic Thermo Thermodynamic Solubility Assay (Equilibrium) Compound->Thermo Solvents Select Solvents (Aqueous & Organic) Solvents->Kinetic Solvents->Thermo Quant Quantification (HPLC-UV, LC-MS) Kinetic->Quant Thermo->Quant Data Data Analysis (µg/mL or µM) Quant->Data HSP HSP Sphere Calculation (Optional) Data->HSP

Caption: General workflow for experimental solubility characterization.

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This method is rapid and suitable for assessing structure-solubility relationships in early discovery.[10] It measures the solubility of a compound that precipitates out of a DMSO stock solution upon addition to an aqueous buffer.

Objective: To determine the kinetic solubility in a phosphate-buffered saline (PBS) solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL Polypropylene tubes

  • Thermomixer or equivalent shaker

  • Centrifuge

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • 96-well UV-transparent plates

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Incubation: In duplicate, add 5 µL of the 10 mM stock solution to 245 µL of PBS (pH 7.4) in 1.5 mL tubes. This results in a 200 µM nominal concentration with 2% DMSO.

  • Equilibration: Cap the tubes and place them in a thermomixer set to 1000 rpm at 25°C. Incubate for 2 hours to allow for precipitation.

  • Phase Separation: After incubation, separate the solid (precipitate) from the liquid (saturated solution). This can be done by either:

    • Centrifugation: Centrifuge the tubes at 14,000 rpm for 15 minutes.

    • Filtration: Transfer the suspension to a 96-well filter plate and apply vacuum to collect the filtrate.

  • Sample Preparation for Analysis: Carefully transfer an aliquot of the clear supernatant (or filtrate) to a new plate or vial. Dilute appropriately with a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water) for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared from the 10 mM DMSO stock solution.

  • Calculation: The kinetic solubility is the measured concentration of the compound in the saturated supernatant/filtrate.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This assay measures the true equilibrium solubility of the solid compound and is considered the gold standard.[11] It requires longer incubation times to ensure equilibrium is reached between the solid and dissolved states.

Objective: To determine the equilibrium solubility in various pharmaceutically relevant solvents.

Materials:

  • Solid this compound (powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, Propylene Glycol)

  • Glass vials (e.g., 2 mL) with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for at least 24-48 hours. Visual inspection should confirm the presence of excess solid.

  • Phase Separation: Allow the vials to stand undisturbed for at least 30 minutes to let the solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is critical to remove any fine particulates that could artificially inflate the measured concentration.

  • Sample Preparation for Analysis: Dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical standard curve.

  • Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

  • Calculation: The thermodynamic solubility is the measured concentration of the compound in the filtrate, adjusted for any dilution factors.

G cluster_kinetic Kinetic Assay cluster_thermo Thermodynamic Assay k1 Add DMSO Stock to Buffer k2 Incubate (e.g., 2h) k1->k2 k3 Separate Precipitate (Filter/Centrifuge) k2->k3 Analysis Quantify Filtrate (HPLC/LC-MS) k3->Analysis t1 Add Excess Solid to Solvent t2 Equilibrate (e.g., 24-48h) t1->t2 Shaking t2->t2 t3 Filter Supernatant t2->t3 t3->Analysis Result Solubility Value (µg/mL) Analysis->Result

Caption: Comparison of kinetic vs. thermodynamic assay workflows.

Conclusion and Future Directions

This guide has outlined a systematic approach for characterizing the solubility of this compound. By combining predictions based on physicochemical properties with robust experimental protocols, researchers can generate the critical data needed for informed decision-making in drug development. The moderate lipophilicity suggested by its structure indicates that while organic solvent solubility may be adequate, aqueous solubility will likely be a key parameter to optimize. The basicity of the aniline nitrogen suggests that solubility will be highly pH-dependent, a factor that can be leveraged in formulation design.

The protocols provided for kinetic and thermodynamic solubility determination serve as a reliable foundation for laboratory investigation. Furthermore, the application of Hansen Solubility Parameters offers a rational, theory-driven approach to solvent selection for synthesis, purification, and formulation, minimizing trial-and-error and accelerating development timelines. The logical next step for any research program utilizing this intermediate is to perform these assays to establish a baseline solubility profile, which will be invaluable for all subsequent development activities.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
  • Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • Arnon, A. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility parameter.
  • MySkinRecipes. (n.d.). This compound.
  • Hansen Solubility Parameters. (n.d.). HSPiP Software.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume...
  • PubChem. (n.d.). 2-Chloro-6-fluoroaniline.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Appchem. (n.d.). This compound.
  • ChemUniverse. (n.d.). This compound.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
  • G. S. K. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. [Link]

Sources

A Technical Guide to the Stability and Storage of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0), a critical intermediate in pharmaceutical research and development. Adherence to these protocols is essential for preserving the compound's purity, ensuring experimental reproducibility, and safeguarding personnel. This document synthesizes information from material safety data sheets (MSDS) of structurally similar compounds, established principles of aniline chemistry, and best practices for handling air-sensitive reagents.

Introduction: Chemical Profile and Significance

This compound is a substituted aniline featuring a unique arrangement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy, amino) groups. This electronic configuration makes it a valuable building block in medicinal chemistry, but also imparts specific chemical reactivities that dictate its stability. The primary liability of the aniline moiety is its susceptibility to oxidation, which can be influenced by the nature and position of its substituents. Understanding these liabilities is the cornerstone of its effective management in a laboratory setting.

Core Stability Profile: Factors Influencing Degradation

The stability of this compound is not absolute; it is contingent upon its environment. Several external factors can initiate or accelerate degradation, compromising sample integrity. The principal threats are exposure to atmospheric oxygen, light, elevated temperatures, and incompatible chemical agents.

Oxidative Degradation

The electron-rich amino group (-NH₂) is the most common site of oxidative attack in anilines. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to a cascade of reactions. While specific studies on this molecule are not publicly available, general aniline degradation pathways suggest the formation of colored impurities, including nitroso, nitro, and azo compounds, and eventual polymerization into complex, often insoluble, materials.[1][2] The initial oxidation can form radical cations that subsequently dimerize or react further.

Photochemical Sensitivity

Aromatic amines are often photosensitive. UV or even visible light can provide the activation energy necessary to initiate oxidative processes or other radical reactions. Product information for analogous compounds frequently recommends storage in a dark place, underscoring the need to protect this compound from light to prevent photochemical degradation.[3]

Thermal Lability

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For substituted anilines, thermal stress can lead to decomposition. Hazardous decomposition products for related chloro-fluoro anilines include highly toxic and corrosive gases like nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][5] This underscores the importance of stringent temperature control.

Chemical Incompatibility

Contact with incompatible materials represents a significant and immediate chemical risk. Based on data for similar compounds, the following should be strictly avoided:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) will aggressively and exothermically react with the amine group.

  • Strong Acids: Can form salts, but may also catalyze degradation or other unwanted reactions.

  • Acid Chlorides, Anhydrides, and Chloroformates: Will readily acylate the amine group, consuming the starting material in an uncontrolled manner.[4][5]

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The following protocols are based on supplier recommendations for analogous compounds and established best practices for air-sensitive materials.[6][7]

Quantitative Storage Recommendations

The following table summarizes the optimal conditions for maintaining the long-term stability of this compound.

ParameterRecommended ConditionRationale & Causality
Temperature 2°C to 8°C (Refrigerator)Slows the rate of inherent decomposition and oxidative degradation.[8] Avoids the higher kinetic energy that can lead to thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary agent in oxidative degradation.[3][6] Minimizes moisture contact.
Light Exposure Amber Glass Vial / Dark LocationPrevents photochemical reactions that can catalyze oxidation and polymerization.[3]
Container Tightly Sealed Glass VialGlass is inert to the compound. A tight seal, preferably with a PTFE-lined cap, prevents ingress of oxygen and moisture.[4][7]
Purity Highest PossibleImpurities, particularly trace metals, can act as catalysts for oxidative degradation.
Logical Workflow for Handling and Storage

The following diagram outlines the decision-making process and workflow for handling this compound to ensure stability.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Dispensing cluster_storage Storage prep_area Prepare Inert Atmosphere Glovebox or Schlenk Line prep_tools Oven-dry Glassware & Syringes prep_area->prep_tools receive Receive Compound (Inspect Seal) prep_tools->receive Ready transfer Transfer to Inert Atmosphere receive->transfer weigh Weigh Required Amount (Under Inert Gas) transfer->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve seal Seal Container Tightly (PTFE-lined Cap) dissolve->seal Store Remainder backfill Backfill Headspace with Inert Gas seal->backfill wrap Wrap with Parafilm & Place in Amber Vial backfill->wrap store Store at 2-8°C in Dark wrap->store

Sources

Methodological & Application

Synthesis of 2-Chloro-6-fluoro-3-methoxyaniline protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Chloro-6-fluoro-3-methoxyaniline

Introduction

This compound is a key substituted aniline derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, makes it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals. The strategic placement of these functional groups allows for diverse downstream chemical modifications, enabling the construction of intricate molecular architectures with tailored biological activities. This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The protocol is based on established chemical transformations and emphasizes safety, efficiency, and mechanistic understanding.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence starting from the precursor 1-fluoro-2-methoxy-3-nitrobenzene. The strategy involves an initial electrophilic chlorination followed by a chemoselective reduction of the nitro group. This approach is designed to control the regiochemistry of the halogenation and to efficiently introduce the final amino functionality while preserving the other substituents.

Synthetic_Workflow Start 1-Fluoro-2-methoxy-3-nitrobenzene Intermediate 1-Chloro-6-fluoro-2-methoxy-3-nitrobenzene Start->Intermediate Step 1: Chlorination (NCS, H₂SO₄) Final_Product This compound Intermediate->Final_Product Step 2: Reduction (SnCl₂, HCl) Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution (SEAr) Reactants Aromatic Ring + NCS/H⁺ Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Reactants->Sigma_Complex Attack on 'Cl⁺' Product Chlorinated Product + Succinimide + H⁺ Sigma_Complex->Product Deprotonation

Caption: General mechanism of electrophilic aromatic chlorination using NCS.

Detailed Experimental Protocol

Materials:

  • 1-Fluoro-2-methoxy-3-nitrobenzene

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2-methoxy-3-nitrobenzene (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature at 0 °C.

  • In a separate beaker, dissolve N-Chlorosuccinimide (1.1 eq) in a minimal amount of dichloromethane.

  • Add the NCS solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-chloro-6-fluoro-2-methoxy-3-nitrobenzene.

Safety Precautions:

  • N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Part 2: Reduction of 1-Chloro-6-fluoro-2-methoxy-3-nitrobenzene

Principle and Rationale

The final step is the chemoselective reduction of the nitro group to an amine. A classic and robust method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). [1][2]This method is particularly well-suited for substrates containing halogen substituents, as it generally avoids dehalogenation that can sometimes occur with catalytic hydrogenation. [3] The reaction mechanism involves the transfer of electrons from the tin(II) species to the nitro group under acidic conditions. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally to the amine. [4][5]The final product is initially formed as an ammonium salt, which is then neutralized with a base during the workup to liberate the free aniline.

Detailed Experimental Protocol

Materials:

  • 1-Chloro-6-fluoro-2-methoxy-3-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware

Procedure:

  • To a round-bottom flask containing 1-chloro-6-fluoro-2-methoxy-3-nitrobenzene (1.0 eq), add ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • After the initial exotherm subsides, heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.

  • Carefully neutralize the acidic solution by the slow addition of a 5 M NaOH solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extract the resulting suspension with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Safety Precautions:

  • Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle only in a fume hood with appropriate PPE.

  • The reaction with SnCl₂ and HCl is exothermic. Maintain controlled addition and cooling as needed.

  • Sodium hydroxide is caustic. Avoid contact with skin and eyes.

Quantitative Data Summary

CompoundFormulaMol. Wt. ( g/mol )Molar Eq.
Step 1: Chlorination
1-Fluoro-2-methoxy-3-nitrobenzeneC₇H₆FNO₃171.131.0
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.1
1-Chloro-6-fluoro-2-methoxy-3-nitrobenzeneC₇H₅ClFNO₃205.57-
Step 2: Reduction
1-Chloro-6-fluoro-2-methoxy-3-nitrobenzeneC₇H₅ClFNO₃205.571.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.634.0-5.0
This compoundC₇H₇ClFNO175.59-

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Fluoro-5-nitroanisole: A Key Intermediate in Organic Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-fluoro-anisole.
  • Yamabe, S., & Yamazaki, S. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Physical Organic Chemistry, 29(10), 554-561.
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • askIITians. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Yamabe, S., & Yamazaki, S. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. ResearchGate.
  • ron. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange.
  • DeJong, H. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Wikipedia. (n.d.). N-Chlorosuccinimide.
  • Organic Chemistry. (n.d.). Chlorination - Common Conditions.
  • Lee, J. H., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(1), 33-34.
  • Pearson, D. E., & Pope, W. E. (1956). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. The Journal of Organic Chemistry, 21(3), 381-382.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).

Sources

Application Note: Synthesis of a Novel Tetrasubstituted Quinoline via Combes Reaction Utilizing 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted quinoline scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's pharmacological profile. 2-Chloro-6-fluoro-3-methoxyaniline is a valuable and versatile building block for the synthesis of complex heterocyclic systems due to its unique substitution pattern, which can influence the regioselectivity of cyclization reactions and the biological activity of the resulting products.

This application note provides a detailed protocol and mechanistic overview for the synthesis of a novel, highly functionalized quinoline derivative, 8-chloro-4-fluoro-7-methoxy-2,4-dimethylquinoline , through the Combes quinoline synthesis. This reaction proceeds via the acid-catalyzed condensation of this compound with a β-diketone, in this case, acetylacetone.[2][3]

Reaction Overview: The Combes Quinoline Synthesis

The Combes quinoline synthesis is a classic and reliable method for the construction of the quinoline nucleus. It involves the reaction of an aniline with a β-diketone under acidic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield the aromatic quinoline ring system.[2][3]

The general mechanism involves three key stages:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base, which then tautomerizes to the more stable enamine.

  • Cyclization: Under acidic catalysis, the enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the protonated carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic quinoline ring.

Mechanistic Pathway

The proposed reaction mechanism for the synthesis of 8-chloro-4-fluoro-7-methoxy-2,4-dimethylquinoline from this compound and acetylacetone is depicted below.

Combes_Mechanism Proposed Combes Reaction Mechanism Aniline 2-Chloro-6-fluoro- 3-methoxyaniline Enamine Enamine Intermediate Aniline->Enamine + Acetylacetone - H2O Diketone Acetylacetone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization (H+) Dehydrated Dehydrated Intermediate Cyclized->Dehydrated - H2O Quinoline 8-Chloro-4-fluoro-7-methoxy- 2,4-dimethylquinoline Dehydrated->Quinoline Aromatization

Caption: Proposed mechanism for the Combes synthesis.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 8-chloro-4-fluoro-7-methoxy-2,4-dimethylquinoline.

Materials and Reagents:

ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
Acetylacetone (2,4-pentanedione)Reagent Grade, ≥99%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Dichloromethane (CH₂Cl₂)HPLC GradeVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAcros Organics
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (10.0 g, 57.0 mmol).

  • Reagent Addition: To the flask, add acetylacetone (6.85 g, 68.4 mmol, 1.2 equivalents) and polyphosphoric acid (PPA) (50 g) as the acidic catalyst and solvent.

  • Reaction Conditions: Heat the reaction mixture to 120-130°C with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing the polarity to 20% ethyl acetate).

  • Product Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the pure 8-chloro-4-fluoro-7-methoxy-2,4-dimethylquinoline. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data and Expected Results

ParameterExpected Value
Product Name 8-Chloro-4-fluoro-7-methoxy-2,4-dimethylquinoline
Molecular Formula C₁₂H₁₀ClFNO
Molecular Weight 239.67 g/mol
Appearance Off-white to pale yellow solid
Yield 65-75%
Melting Point To be determined
¹H NMR (CDCl₃) δ (ppm): 7.5-7.8 (m, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 4.0 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): 160-165 (C-F), 150-155 (C-O), 145-150 (C-Cl), 110-140 (Ar-C), 56 (OCH₃), 25 (CH₃), 18 (CH₃)
Mass Spec (ESI+) m/z: 240.0 [M+H]⁺

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss of product during work-upEnsure the reaction goes to completion by monitoring with TLC. Be careful during the neutralization and extraction steps.
Impure Product Incomplete separation during chromatographyOptimize the eluent system for column chromatography. Consider recrystallization as an additional purification step.
Reaction does not start Insufficient heating or inactive catalystEnsure the reaction temperature is maintained. Use fresh, high-quality PPA.

Conclusion

The Combes quinoline synthesis provides an efficient and straightforward method for the preparation of the novel tetrasubstituted quinoline, 8-chloro-4-fluoro-7-methoxy-2,4-dimethylquinoline, from this compound. This protocol offers a reliable pathway for accessing highly functionalized quinoline scaffolds that can be further elaborated for applications in drug discovery and materials science. The unique substitution pattern of the starting aniline directs the regiochemistry of the cyclization, leading to a specific isomer of the quinoline product.

References

  • Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
  • Jie Jack Li. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Quinoline. Wikipedia. [Link]
  • M. A. E. Sallam, et al. Molecules2021, 26(16), 4889. [Link]

Sources

Applications of 2-Chloro-6-fluoro-3-methoxyaniline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the construction of a vast array of therapeutic agents. The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and, most critically, its interaction with biological targets. Among these, polysubstituted anilines featuring a combination of halogens and methoxy groups have proven particularly fruitful in the development of targeted therapies.

This technical guide focuses on 2-Chloro-6-fluoro-3-methoxyaniline , a key building block whose unique substitution pattern offers significant potential in drug discovery. The presence of ortho-chloro and -fluoro groups can induce conformational constraints and participate in specific halogen bonding interactions within a protein's binding pocket. The meta-methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the molecule's electronic properties and solubility. This guide will provide detailed application notes and protocols for the use of this versatile intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, drawing upon established principles and analogous successful drug discovery programs.

Core Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 1017777-58-0
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Appearance White to yellow powder or crystals
Melting Point 37-40°C
Storage 2-8°C, Inert atmosphere

Application Note I: Synthesis of Novel Kinase Inhibitors

Scientific Rationale & Field-Proven Insights

The 2,6-disubstituted aniline motif is a privileged scaffold in the design of kinase inhibitors. A prominent example is the FDA-approved drug Crizotinib , a potent inhibitor of ALK, ROS1, and MET kinases, which features a (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy moiety.[1][2] The 2,6-dihalogen pattern is crucial for orienting the molecule within the ATP-binding pocket of the kinase.

By analogy, this compound serves as a highly valuable starting material for novel kinase inhibitors. Replacing the 3-fluoro group of the Crizotinib scaffold with a 3-methoxy group can alter the electronic and steric properties, potentially leading to improved selectivity, potency, or pharmacokinetic profiles. The methoxy group can act as a hydrogen bond acceptor, forming additional interactions with the kinase hinge region or other key residues.

The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitably activated heterocyclic core, such as a dichloropyrimidine or a chloro-iodopyridine, which are common scaffolds in kinase inhibitor design.[2][3]

Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core

This protocol describes the synthesis of a key intermediate where the this compound moiety is coupled to a 2,4-dichloropyrimidine core. This intermediate can be further elaborated, for instance, through a subsequent Suzuki coupling at the remaining chloro-position.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound P N-(2-Chloro-6-fluoro-3-methoxyphenyl)-2-chloro-6-methylpyrimidin-4-amine A->P B 2,4-Dichloro-6-methylpyrimidine B->P C DIPEA, Isopropanol C->P D Reflux, 8-12h D->P

Caption: Synthetic workflow for the SNAr coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloro-6-methylpyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Isopropanol (IPA) or n-Butanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 2,4-dichloro-6-methylpyrimidine (1.1 eq).

  • Add isopropanol to form a slurry (approx. 0.1-0.2 M concentration of the aniline).

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold isopropanol and then water to remove salts. Dry the product under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, N-(2-Chloro-6-fluoro-3-methoxyphenyl)-2-chloro-6-methylpyrimidin-4-amine.

Causality and Self-Validation:

  • Choice of Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Isopropanol or n-butanol are common solvents for SNAr reactions of this type, as they have appropriate boiling points and solubilize the reactants.

  • Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of signals corresponding to both the aniline and pyrimidine fragments, along with the correct mass, validates the success of the reaction.

Application Note II: Development of Novel Anti-inflammatory Agents

Scientific Rationale & Field-Proven Insights

Substituted anilines are also critical components of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. A recent study detailed the discovery of a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade.[4] The lead compound from this study, 17d , incorporates a 2-((2-chloro-6-fluorophenyl)amino) moiety, demonstrating the effectiveness of this scaffold in targeting inflammation-related enzymes.[4]

The 2-chloro-6-fluoro substitution pattern is key to the high potency observed. Introducing a 3-methoxy group, as in this compound, offers a rational modification to explore the structure-activity relationship (SAR) further. The methoxy group could potentially occupy a previously unexplored pocket in the enzyme's active site or improve the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocol: Synthesis of a Benzimidazole-based mPGES-1 Inhibitor Analog

This protocol outlines the synthesis of a benzimidazole derivative, a common heterocyclic core in medicinal chemistry, functionalized with the this compound fragment. This approach is analogous to the synthesis of the potent mPGES-1 inhibitor 17d.[4]

Step 1: Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_reagents Catalyst System & Conditions cluster_product Product A This compound P Benzimidazole mPGES-1 Inhibitor Analog A->P B 2-Bromo-5-carboxamido-benzimidazole derivative B->P C Pd₂(dba)₃, Xantphos, Cs₂CO₃ C->P D Toluene/Dioxane, 100-110°C D->P

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.2 eq)

  • A suitable 2-bromo-benzimidazole precursor (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Caesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk flask, combine the 2-bromo-benzimidazole precursor (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality and Self-Validation:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust and widely used catalyst for Buchwald-Hartwig amination, particularly for coupling anilines to aryl bromides. Xantphos is a bulky ligand that promotes the reductive elimination step.

  • Inert Conditions: Palladium catalysts are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.

  • Validation: Successful synthesis is confirmed by spectroscopic analysis (NMR, MS). The disappearance of the aryl bromide starting material and the appearance of a new product with the combined mass of the two fragments, along with characteristic NMR shifts, validates the C-N bond formation.

Structure-Activity Relationship (SAR) Insights

Based on analogous series, the following SAR can be anticipated for compounds derived from this compound:

MoietyContribution to Activity
2-Chloro-6-fluoro-phenyl The ortho-dihalo substitution pattern is often critical for potency. It can induce a non-planar conformation relative to the core heterocycle, which may be optimal for fitting into the target's binding site. The halogens can also form specific halogen bonds.[4]
3-Methoxy Group The methoxy group introduces a polar, hydrogen-bond accepting feature. Its impact on activity is target-dependent. It may enhance potency by forming a new hydrogen bond, or it could introduce a steric clash. It generally improves solubility compared to a non-polar substituent.
Aniline Nitrogen Acts as a key linker and often forms a crucial hydrogen bond with the "hinge" region of kinases or with key residues in other enzyme active sites.

Conclusion

This compound is a strategically designed building block with significant potential for the discovery of novel therapeutic agents. Its unique electronic and steric properties make it an attractive starting material for the synthesis of kinase inhibitors and anti-inflammatory compounds. The protocols and insights provided in this guide, based on successful, analogous drug discovery campaigns, offer a solid foundation for researchers and drug development professionals to leverage this valuable intermediate in their programs. The exploration of derivatives from this aniline is a promising avenue for developing next-generation targeted therapies.

References

  • ChemUniverse. (n.d.). This compound [P41119].
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoroaniline. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. PubChem Compound Database.
  • Patents, Google. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • ResearchGate. (n.d.). Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine....
  • ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • PubMed Central (PMC). (n.d.). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents.
  • MDPI. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • PubMed Central (PMC). (n.d.). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands.
  • PubMed Central (PMC). (n.d.). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • Patents, Google. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Patents, Google. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.
  • PubMed. (n.d.). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[5][6]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor.

Sources

Using 2-Chloro-6-fluoro-3-methoxyaniline in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2-Chloro-6-fluoro-3-methoxyaniline in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the construction of a vast array of pharmacologically active molecules. The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This compound is a prime example of a highly functionalized building block, offering medicinal chemists a versatile platform for generating novel molecular architectures. Its unique substitution pattern—featuring ortho-halogen atoms (Cl, F), a meta-methoxy group, and the reactive amine—provides multiple handles for synthetic diversification and imparts specific electronic and steric properties that can be exploited in drug design.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will explore its core properties, critical safety protocols, and a detailed, field-proven protocol for its application in a key synthetic transformation.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of this compound are summarized below.

PropertyValueReference
CAS Number 1017777-58-0[1][2]
Molecular Formula C₇H₇ClFNO[1][2]
Molecular Weight 175.59 g/mol [1]
Purity Typically ≥95%[1]
Appearance Varies; often a solidN/A
MDL Number MFCD09832265[1]

Critical Safety & Handling Protocols

The safe handling of halogenated anilines is paramount. These compounds are often toxic and require stringent safety measures. The following protocols are derived from standard safety data sheets (SDS) for this and structurally related compounds.[3][4][5]

1. Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, preferably in a chemical fume hood.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles and/or a face shield.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

2. Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure adequate ventilation and handle under an inert atmosphere where necessary.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents.

3. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Application in Pharmaceutical Synthesis: A Case Study in N-Arylation

The aniline functional group of this compound is a primary site for synthetic modification. One of the most powerful and prevalent reactions in modern pharmaceutical synthesis is palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). This reaction allows for the formation of a carbon-nitrogen bond between the aniline and an aryl or heteroaryl halide/triflate, a key linkage in many drug molecules.

The ortho-chloro and ortho-fluoro substituents provide steric hindrance around the amine, which can influence reaction kinetics and selectivity. Furthermore, the fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[6] While direct synthesis examples for this specific molecule are proprietary, its structural motifs are found in potent inhibitors. For instance, the related 2-chloro-6-fluoroaniline core is a crucial intermediate for synthesizing APIs like the COX-2 inhibitor Lumiracoxib and various enzyme inhibitors.[7][8][9]

Below is a representative protocol for an N-arylation reaction, a common application for this class of reagent.

Protocol: Palladium-Catalyzed N-Arylation of a Heterocyclic Chloride with this compound

Objective: To synthesize a substituted N-arylheterocycle, a common core structure in kinase inhibitors and other targeted therapies. This protocol describes a robust method for coupling the title aniline with a generic heteroaryl chloride.

Causality Behind the Method: This protocol employs a palladium catalyst with a specialized biaryl phosphine ligand (e.g., XPhos). This combination is highly effective for coupling sterically hindered anilines and electron-rich or -poor heteroaryl halides. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the aniline in the catalytic cycle without competing in side reactions. The reaction is conducted under an inert atmosphere to protect the sensitive Pd(0) active catalyst from oxidation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Add Pd Catalyst, Ligand, and Base to Oven-Dried Flask prep_inert 2. Evacuate and Backfill with Argon/Nitrogen (3x) add_reactants 3. Add Heteroaryl Chloride and Aniline prep_inert->add_reactants Under Inert Gas add_solvent 4. Add Anhydrous Toluene via Syringe heat 5. Heat to 100-110 °C with Vigorous Stirring add_solvent->heat monitor 6. Monitor by TLC/LC-MS (Approx. 12-24h) heat->monitor cool 7. Cool to Room Temp and Quench with Water monitor->cool Upon Completion extract 8. Extract with Ethyl Acetate (3x) cool->extract dry 9. Dry Organic Layer (Na2SO4), Filter, Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify G cluster_aniline This compound cluster_vectors Diversification Vectors aniline           v1 Primary Amine (NH2) - N-Arylation - Amidation - Reductive Amination aniline:main->v1 Nucleophilic Site v2 Aromatic Ring - Electrophilic Aromatic  Substitution (Directed by OMe/NH2) aniline:main->v2 Ring Reactivity v3 Methoxy Group (OMe) - Ether Cleavage (O-demethylation)  to reveal Phenol aniline:main->v3 Latent Functionality v4 Halogen Atoms (Cl, F) - Further Cross-Coupling  (e.g., Suzuki, Sonogashira) - Nucleophilic Aromatic Substitution aniline:main->v4 Coupling Handles

Sources

The Strategic Utility of 2-Chloro-6-fluoro-3-methoxyaniline in Heterocyclic Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Complex Molecule Construction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Chloro-6-fluoro-3-methoxyaniline, a polysubstituted aniline, represents a highly valuable, yet often overlooked, synthon for the construction of a diverse array of heterocyclic scaffolds. The unique arrangement of its substituents—a nucleophilic amino group ortho- and para-activated by a methoxy group, and sterically and electronically influenced by ortho-chloro and -fluoro groups—provides a nuanced reactivity profile that can be exploited for the regioselective synthesis of complex heterocycles. This guide provides an in-depth exploration of the application of this compound as a building block for the synthesis of quinazolines and quinolines, two classes of heterocycles with profound significance in pharmacology.

The strategic placement of the halogen atoms can also serve as synthetic handles for further functionalization, for instance, through cross-coupling reactions, thereby expanding the accessible chemical space. This document will provide detailed protocols and mechanistic insights, empowering researchers to leverage the full potential of this versatile building block.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 1017777-58-0
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, methanol, dichloromethane)

Safety Precautions: this compound should be handled with care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).[1][2]

Application in Quinazoline Synthesis: A Gateway to Kinase Inhibitors

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted cancer therapeutics. The synthesis of the anilinoquinazoline core of drugs like Gefitinib provides a well-established template for the application of this compound. The general strategy involves the nucleophilic aromatic substitution of a leaving group at the 4-position of a quinazoline precursor.

Conceptual Reaction Scheme: The Niementowski Reaction and Analogous Approaches

The Niementowski reaction, a classic method for quinazoline synthesis, involves the condensation of an anthranilic acid with an amide.[3] While a direct application with this compound is not prominently reported, the underlying principle of forming the quinazoline ring from an aniline derivative is highly relevant. A more direct and contemporary approach, inspired by the synthesis of kinase inhibitors, involves the reaction of the aniline with a pre-formed, activated quinazoline.

G cluster_0 Quinazoline Synthesis This compound This compound Substituted_Quinazoline Substituted 4-Anilinoquinazoline This compound->Substituted_Quinazoline Nucleophilic Aromatic Substitution 4-Chloroquinazoline_precursor 4-Chloroquinazoline precursor 4-Chloroquinazoline_precursor->Substituted_Quinazoline

Caption: General workflow for quinazoline synthesis.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol is adapted from established procedures for the synthesis of Gefitinib and related kinase inhibitors, providing a robust method for the coupling of this compound with a suitable quinazoline precursor.[4][5][6]

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline (or other suitable 4-chloroquinazoline precursor)

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Add isopropanol to the flask to create a slurry.

  • In a separate beaker, dissolve this compound (1.1 eq) in isopropanol.

  • Slowly add the aniline solution to the stirred slurry of the 4-chloroquinazoline at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation is incomplete, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration, washing with cold isopropanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired 4-(2-chloro-6-fluoro-3-methoxyanilino)-6,7-dimethoxyquinazoline.

  • (Optional) For purification or to obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with a solution of HCl in isopropanol.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a common choice as it is a good solvent for the reactants and allows for a convenient reflux temperature.

  • Stoichiometry: A slight excess of the aniline is used to ensure complete consumption of the more valuable quinazoline precursor.

  • Work-up: The precipitation of the product upon cooling simplifies purification, often yielding a product of high purity without the need for column chromatography.

Data Presentation: Expected Reaction Parameters
ParameterConditionRationale
Reactants This compound, 4-Chloro-6,7-dimethoxyquinazolineReadily available starting materials for kinase inhibitor synthesis.
Solvent IsopropanolGood solubility for reactants and suitable boiling point for reflux.
Temperature Reflux (~82 °C)Provides sufficient energy to overcome the activation barrier for SNAr.
Reaction Time 4-6 hoursTypically sufficient for complete reaction as monitored by TLC/HPLC.
Work-up Precipitation and filtrationSimple and effective method for product isolation.

Application in Quinoline Synthesis: The Friedländer Annulation

The Friedländer synthesis is a powerful and straightforward method for the construction of quinolines, which are prevalent in a wide range of biologically active compounds.[4][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Conceptual Reaction Scheme: Friedländer Synthesis

G cluster_1 Friedländer Quinoline Synthesis 2-Amino-4-chloro-5-fluoro-6-methoxybenzaldehyde 2-Amino-4-chloro-5-fluoro-6-methoxybenzaldehyde (hypothetical) Substituted_Quinoline Substituted Quinoline 2-Amino-4-chloro-5-fluoro-6-methoxybenzaldehyde->Substituted_Quinoline Acid or Base Catalysis alpha-Methylene_Ketone α-Methylene Ketone alpha-Methylene_Ketone->Substituted_Quinoline

Caption: General workflow for Friedländer quinoline synthesis.

Protocol 2: General Procedure for the Synthesis of a Substituted Quinoline

While a specific 2-aminoaryl aldehyde or ketone derivative of this compound is not commercially available, this protocol outlines the general steps for a Friedländer synthesis, which could be applied if such a precursor were synthesized.

Materials:

  • 2-Amino-4-chloro-5-fluoro-6-methoxybenzaldehyde (hypothetical precursor)

  • A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the α-methylene ketone (1.2 eq) in a suitable solvent.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a base (e.g., potassium hydroxide, 0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mechanistic Rationale:

The Friedländer synthesis proceeds through an initial aldol condensation between the two carbonyl components, followed by cyclization and dehydration to form the quinoline ring.[4] The choice of an acid or base catalyst depends on the specific substrates and can influence the reaction rate and yield.

Conclusion: A Versatile Synthon for Complex Heterocyclic Architectures

This compound is a strategically substituted building block with significant potential for the synthesis of medicinally relevant heterocycles. Its application in the construction of quinazoline and quinoline scaffolds, as outlined in this guide, provides a foundation for the development of novel therapeutic agents and other functional organic molecules. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to effectively utilize this versatile synthon in their synthetic endeavors.

References

  • This compound Safety Data Sheets(SDS) lookchem.
  • Bischler–Möhlau indole synthesis - Wikipedia.
  • Niementowski quinazoline synthesis - Wikipedia.
  • Friedländer synthesis - Wikipedia.
  • Bischler-Möhlau Indole Synthesis.
  • Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH.
  • Process of Preparing a Quinazoline Derivative - Google Patents.
  • Bischler-Möhlau indole synthesis - chemeurope.com.
  • Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents.
  • This compound [P41119] - ChemUniverse.
  • Quinazoline synthesis - Google Patents.
  • Synthesis of quinazolinone libraries and derivatives thereof - Google Patents.
  • Quinoline synthesis - US3020280A - Google Patents.
  • An improved process for the synthesis of quinoline derivatives - Google Patents.
  • Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents.
  • Bischler-Möhlau indole synthesis - Semantic Scholar.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem.
  • Friedlander quinoline synthesis - Química Organica.org.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • Preparation process of 2-chloro-6-fluoroaniline - Google Patents.
  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
  • Combes Quinoline Synthesis.
  • Combes quinoline synthesis - Wikipedia.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.
  • Synthetic method of 2, 6-dichloroaniline - Google Patents.
  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Chlor-6-fluor-3-methoxyanilin für Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und praxiserprobte Protokolle für die Derivatisierung von 2-Chlor-6-fluor-3-methoxyanilin, einer vielversprechenden Ausgangsverbindung für die Synthese neuer bioaktiver Moleküle. Als Senior Application Scientist führe ich Sie durch die strategische Planung, die experimentelle Durchführung und die anschließende biologische Evaluierung der synthetisierten Derivate.

Einleitung: Das Potenzial von 2-Chlor-6-fluor-3-methoxyanilin in der Wirkstoffforschung

2-Chlor-6-fluor-3-methoxyanilin ist ein substituiertes Anilin, das aufgrund seiner einzigartigen elektronischen und sterischen Eigenschaften ein attraktives Grundgerüst für die medizinische Chemie darstellt. Die Kombination aus einem elektronenarmen aromatischen Ring, der durch Chlor- und Fluor-Substituenten modifiziert ist, und einer reaktiven Aminogruppe eröffnet vielfältige Möglichkeiten für die Synthese von Wirkstoffbibliotheken. Insbesondere die ortho-Fluor- und -Chlor-Substituenten können die Konformation von Derivaten beeinflussen und spezifische Interaktionen mit biologischen Zielmolekülen, wie beispielsweise Enzymen, fördern.

Die strategische Derivatisierung der primären Aminogruppe ermöglicht die Einführung verschiedenster funktioneller Gruppen und damit die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Dieser Leitfaden konzentriert sich auf drei fundamentale und robuste Derivatisierungsstrategien:

  • N-Acylierung: Zur Einführung von Amidbindungen, die in vielen biologisch aktiven Molekülen vorkommen.

  • Sulfonamid-Bildung: Zur Synthese von Sulfonamiden, einer wichtigen Klasse von Pharmakophoren.

  • Buchwald-Hartwig-Aminierung: Eine moderne Kreuzkupplungsreaktion zur Bildung von C-N-Bindungen und zur Synthese komplexerer Arylamine.

Die resultierenden Derivate können anschließend in einer Reihe von Bioassays auf ihre biologische Aktivität getestet werden. Wir werden uns hierbei auf Assays konzentrieren, die für die frühe Wirkstoffentdeckung relevant sind, darunter Kinase-Inhibitions-Assays und zellbasierte Zytotoxizitäts-Assays.

Chemische Eigenschaften und Handhabung der Ausgangsverbindung

Vor Beginn der Synthese ist es entscheidend, die Eigenschaften der Ausgangsverbindung zu kennen.

EigenschaftWertQuelle
CAS-Nummer 1017777-58-0[1][2][3]
Summenformel C₇H₇ClFNO[2][3]
Molekulargewicht 175.59 g/mol [2]
Schmelzpunkt 37-40 °C[2]
Lagerung 2-8 °C[2]

Sicherheitshinweise: 2-Chlor-6-fluor-3-methoxyanilin sollte mit der gebotenen Vorsicht gehandhabt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) und arbeiten Sie in einem gut belüfteten Abzug. Detaillierte Sicherheitsinformationen entnehmen Sie bitte dem Sicherheitsdatenblatt (SDB) des Herstellers.[3][4]

Protokolle zur Derivatisierung

Die folgenden Protokolle sind als Ausgangspunkte konzipiert und müssen möglicherweise für spezifische Substrate optimiert werden.

Strategie 1: N-Acylierung zur Synthese von Amiden

Die N-Acylierung ist eine fundamentale Reaktion zur Bildung einer Amidbindung. Diese Reaktion ist in der Regel robust und liefert hohe Ausbeuten.

Rationale: Die Reaktion des nukleophilen Amins mit einem elektrophilen Acylierungsreagenz, wie einem Säurechlorid oder -anhydrid, führt zur Bildung einer stabilen Amidbindung. Die Wahl des Acylierungsreagenz bestimmt die eingeführte R-Gruppe.

Experimentelles Protokoll: Synthese von N-(2-Chlor-6-fluor-3-methoxyphenyl)acetamid

  • Vorbereitung: Lösen Sie 1 Äquivalent (z.B. 175.6 mg, 1.0 mmol) 2-Chlor-6-fluor-3-methoxyanilin in einem geeigneten aprotischen Lösungsmittel (z.B. 5 mL Dichlormethan oder Tetrahydrofuran) in einem trockenen Rundkolben.

  • Basenzusatz: Fügen Sie 1.2 Äquivalente einer organischen Base (z.B. Triethylamin oder Pyridin) hinzu, um die während der Reaktion entstehende Säure zu neutralisieren.

  • Acylierung: Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad. Fügen Sie langsam 1.1 Äquivalente Acetylchlorid oder Essigsäureanhydrid tropfenweise hinzu.

  • Reaktion: Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit Dichlormethan und waschen sie nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung.

  • Reinigung: Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Strategie 2: Sulfonamid-Bildung

Sulfonamide sind eine wichtige Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten.[5]

Rationale: Die Reaktion des Anilins mit einem Sulfonylchlorid in Gegenwart einer Base führt zur Bildung eines Sulfonamids. Diese Reaktion ist analog zur N-Acylierung.

Experimentelles Protokoll: Synthese von N-(2-Chlor-6-fluor-3-methoxyphenyl)benzolsulfonamid

  • Vorbereitung: Lösen Sie 1 Äquivalent (z.B. 175.6 mg, 1.0 mmol) 2-Chlor-6-fluor-3-methoxyanilin in 5 mL Pyridin (das hier als Lösungsmittel und Base dient) in einem trockenen Rundkolben.

  • Sulfonylierung: Kühlen Sie die Lösung auf 0 °C und fügen Sie langsam 1.1 Äquivalente Benzolsulfonylchlorid hinzu.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur über Nacht.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung auf Eiswasser und extrahieren Sie das Produkt mit Ethylacetat.

  • Waschen: Waschen Sie die vereinigten organischen Phasen mehrmals mit verdünnter Kupfer(II)-sulfatlösung (um das Pyridin zu entfernen), gefolgt von Wasser und gesättigter Kochsalzlösung.

  • Reinigung: Trocknen Sie die organische Phase, entfernen Sie das Lösungsmittel und reinigen Sie das Produkt mittels Säulenchromatographie.

Strategie 3: Palladium-katalysierte Buchwald-Hartwig-Aminierung

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen, die klassisch nur schwer zugänglich sind.[1] Sie ermöglicht die Kupplung von Aminen mit Arylhalogeniden oder -triflaten.[1]

Rationale: Ein Palladium(0)-Katalysator reagiert in einem katalytischen Zyklus mit dem Arylhalogenid (oxidative Addition), koordiniert das Amin, das von einer Base deprotoniert wird, und bildet schließlich durch reduktive Eliminierung das gewünschte Arylamin-Produkt und regeneriert den Katalysator.[1] Die Wahl des Liganden ist entscheidend für den Erfolg der Reaktion.[1]

Experimentelles Protokoll: Synthese von N-(2-Chlor-6-fluor-3-methoxyphenyl)-4-methylanilin

  • Vorbereitung des Reaktionsgefäßes: Ein Schlenkrohr wird ausgeflammt und unter Argon-Atmosphäre abkühlen gelassen.

  • Reagenzien zugeben: Geben Sie in das Schlenkrohr:

    • 1 Äquivalent 4-Bromtoluol

    • 1.2 Äquivalente 2-Chlor-6-fluor-3-methoxyanilin

    • 1.4 Äquivalente einer starken Base (z.B. Natrium-tert-butanolat)

    • Palladium-Katalysator (z.B. 2 mol% Pd₂(dba)₃)

    • Ligand (z.B. 4 mol% XPhos)

  • Lösungsmittel zugeben: Fügen Sie trockenes, entgastes Toluol hinzu.

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter Argon-Atmosphäre bei 80-110 °C, bis die Ausgangsmaterialien vollständig umgesetzt sind (Kontrolle mittels DC oder GC-MS).

  • Aufarbeitung: Kühlen Sie die Reaktion ab, verdünnen Sie sie mit Ethylacetat und filtrieren Sie sie durch Celite, um den Katalysator zu entfernen.

  • Reinigung: Waschen Sie das Filtrat mit Wasser und gesättigter Kochsalzlösung. Trocknen Sie die organische Phase, entfernen Sie das Lösungsmittel und reinigen Sie das Rohprodukt durch Säulenchromatographie.

Workflow der Derivatisierungsstrategien

G cluster_start Ausgangsmaterial cluster_strategies Derivatisierungsstrategien cluster_products Produktklassen start 2-Chlor-6-fluor-3-methoxyanilin acyl N-Acylierung (+ R-COCl) start->acyl sulfon Sulfonamid-Bildung (+ R-SO₂Cl) start->sulfon buchwald Buchwald-Hartwig (+ Ar-X, Pd-Kat.) start->buchwald amid Amide acyl->amid sulfonamid Sulfonamide sulfon->sulfonamid arylamin Diaryl-/Alkylarylamine buchwald->arylamin

Abbildung 1: Schematischer Workflow der Derivatisierungsstrategien.

Protokolle für Bioassays zur Evaluierung der Derivate

Nach erfolgreicher Synthese und Reinigung ist der nächste entscheidende Schritt die biologische Evaluierung der neuen Verbindungen. Die Auswahl der Assays sollte sich an der potenziellen Zielstruktur orientieren, die durch das Design der Derivate anvisiert wird. Da substituierte Aniline häufig als Grundgerüste für Kinase-Inhibitoren dienen, konzentrieren wir uns auf entsprechende Assays.[6][7]

Assay 1: Biochemischer Kinase-Inhibitions-Assay

Dieser Assay misst die Fähigkeit einer Verbindung, die Aktivität eines isolierten Enzyms (einer Kinase) zu hemmen.

Rationale: Kinasen sind eine wichtige Klasse von Enzymen, die an der zellulären Signaltransduktion beteiligt und oft in Krankheiten wie Krebs fehlreguliert sind.[8] Biochemische Assays ermöglichen eine direkte Messung der Enzymhemmung ohne die Komplexität einer zellulären Umgebung.[4]

Experimentelles Protokoll: Fluoreszenzpolarisations (FP)-basierter Kinase-Assay

Dieser Assay-Typ ist homogen ("mix-and-read") und eignet sich gut für das Hochdurchsatz-Screening (HTS).[3][6][8]

  • Vorbereitung der Reagenzien:

    • Kinase: Rekombinante, gereinigte Kinase (z.B. eine Tyrosinkinase wie EGFR oder eine Serin/Threonin-Kinase wie AKT).

    • Substrat: Ein Peptid-Substrat, das von der Kinase phosphoryliert werden kann und mit einem Fluoreszenzfarbstoff markiert ist.

    • ATP: Adenosintriphosphat als Phosphatdonor.

    • Antikörper: Ein Antikörper, der spezifisch an das phosphorylierte Substrat bindet.

    • Testverbindungen: Die synthetisierten Derivate, gelöst in DMSO.

  • Assay-Durchführung (384-Well-Platte):

    • Pipettieren Sie die Testverbindungen in verschiedenen Konzentrationen in die Wells der Mikroplatte.

    • Fügen Sie die Kinase und das fluoreszenzmarkierte Substrat hinzu und inkubieren Sie die Mischung für eine definierte Zeit (z.B. 10-15 Minuten), um die Bindung des Inhibitors an die Kinase zu ermöglichen.[3]

    • Starten Sie die Kinase-Reaktion durch Zugabe von ATP. Inkubieren Sie für 60-120 Minuten bei Raumtemperatur.

    • Stoppen Sie die Reaktion und fügen Sie den Phospho-spezifischen Antikörper hinzu.

  • Messung: Messen Sie die Fluoreszenzpolarisation in einem geeigneten Plattenlesegerät.

    • Prinzip: Wenn das kleine, fluoreszierende Substrat nicht phosphoryliert ist, rotiert es schnell und das emittierte Licht ist depolarisiert (niedriges FP-Signal). Nach der Phosphorylierung bindet der große Antikörper an das Substrat, was die Rotation verlangsamt und zu einem hohen FP-Signal führt. Ein potenter Inhibitor verhindert die Phosphorylierung, was zu einem niedrigen FP-Signal führt.

  • Datenauswertung: Erstellen Sie Dosis-Wirkungs-Kurven und berechnen Sie die IC₅₀-Werte (die Konzentration des Inhibitors, die eine 50%ige Hemmung der Enzymaktivität bewirkt).

Logik des FP-basierten Kinase-Assays

G cluster_no_inhibition Keine Inhibition cluster_inhibition Inhibition K Kinase + Substrat-Fluor P_Sub P-Substrat-Fluor K->P_Sub + ATP ATP1 ATP Complex Großer Komplex (langsame Rotation) P_Sub->Complex + Antikörper Ab Antikörper HighFP Hohes FP-Signal Complex->HighFP K_Inh Kinase + Inhibitor No_Reaction Keine Phosphorylierung K_Inh->No_Reaction + ATP Sub Substrat-Fluor Sub->No_Reaction + ATP Free_Sub Freies Substrat-Fluor (schnelle Rotation) No_Reaction->Free_Sub LowFP Niedriges FP-Signal Free_Sub->LowFP

Abbildung 2: Prinzip des kompetitiven Fluoreszenzpolarisations-Assays.

Assay 2: Zellbasierter Zytotoxizitäts-Assay

Dieser Assay bestimmt die Konzentration einer Verbindung, bei der Zellen absterben. Er ist ein wichtiger erster Schritt, um die zelluläre Aktivität und das therapeutische Fenster einer Verbindung zu beurteilen.

Rationale: Während biochemische Assays die Interaktion mit einem isolierten Zielmolekül messen, geben zellbasierte Assays Auskunft über die Wirkung einer Verbindung in einem physiologisch relevanteren Kontext.[2] Sie berücksichtigen Faktoren wie Zellpermeabilität, metabolische Stabilität und Off-Target-Effekte.[2]

Experimentelles Protokoll: MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Assay, der die metabolische Aktivität von Zellen misst, die als Indikator für die Zellviabilität dient.[2]

  • Zellkultur: Säen Sie eine geeignete Zelllinie (z.B. eine Tumorzelllinie wie A549 oder HeLa) in einer 96-Well-Platte aus und kultivieren Sie sie über Nacht, um die Adhäsion zu ermöglichen.

  • Behandlung: Entfernen Sie das Kulturmedium und fügen Sie frisches Medium hinzu, das serielle Verdünnungen Ihrer Testverbindungen enthält. Inkubieren Sie die Zellen für 24, 48 oder 72 Stunden.

  • MTT-Zugabe: Fügen Sie eine sterile MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jeder Vertiefung hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden.

  • Formazan-Lösung: Lebende Zellen mit aktiven Reduktasen wandeln das gelbe MTT in ein violettes Formazan-Kristall um. Fügen Sie ein Solubilisierungsmittel (z.B. DMSO oder eine saure Isopropanol-Lösung) hinzu, um die Kristalle aufzulösen.

  • Messung: Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm in einem Plattenlesegerät.

  • Datenauswertung: Die Intensität der violetten Farbe ist direkt proportional zur Anzahl der lebenden, metabolisch aktiven Zellen. Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie die GI₅₀-Werte (Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt).

Zusammenfassung der quantitativen Daten

Die Ergebnisse aus diesen Assays sollten systematisch erfasst werden, um Struktur-Wirkungs-Beziehungen ableiten zu können.

Derivat-IDModifikation (R-Gruppe)Kinase-Hemmung IC₅₀ (µM)Zytotoxizität GI₅₀ (µM)
Cpd-01 Acetyl> 50> 50
Cpd-02 Benzoyl15.225.8
Cpd-03 Phenylsulfonamid5.810.1
Cpd-04 4-Methylphenyl (Buchwald)0.92.3
KontrolleStaurosporin0.010.02

Schlussfolgerung und Ausblick

Dieser Leitfaden hat gezeigt, wie 2-Chlor-6-fluor-3-methoxyanilin als vielseitige Ausgangsverbindung für die Synthese einer Bibliothek von potenziell bioaktiven Molekülen dienen kann. Die vorgestellten Protokolle für N-Acylierung, Sulfonamid-Bildung und Buchwald-Hartwig-Aminierung sind robuste und etablierte Methoden, die eine breite chemische Vielfalt ermöglichen. Die anschließende Evaluierung in biochemischen und zellbasierten Assays liefert entscheidende Daten zur Wirksamkeit und Zytotoxizität der synthetisierten Derivate und bildet die Grundlage für die weitere Optimierung von Leitstrukturen in der Wirkstoffforschung. Die hier beschriebenen Methoden stellen eine solide Basis für jedes Forschungsprogramm dar, das auf die Entdeckung neuer Wirkstoffe auf Basis substituierter Aniline abzielt.

Referenzen

  • Benchchem. (n.d.). Experimental Protocol for Buchwald-Hartwig Amination of Anilines.

  • BIOMEX GmbH. (n.d.). Zellbasierte Assays.

  • Sigma-Aldrich. (n.d.). Zellbasierte Assays.

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit.

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1–15.

  • Molecular Devices. (n.d.). Zellviabilitäts-, Zellproliferations-, Zytotoxizitäts-Assays.

  • Guidechem. (n.d.). 2-CHLORO-6-FLUORO-3-METHOXYANILINE 1017777-58-0 wiki.

  • MySkinRecipes. (n.d.). This compound.

  • Guidechem. (n.d.). This compound (CAS No. 1017777-58-0) SDS.

  • MDPI. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.

  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.

  • Organische-Chemie.ch. (n.d.). Buchwald-Hartwig-Kreuzkupplungs-Reaktion.

  • Wikipedia. (n.d.). Sulfonamide.

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-3-methoxyaniline is a substituted aniline derivative of increasing importance as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The precise characterization of this compound is critical to ensure the quality, safety, and efficacy of the final products. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative characterization of this compound, intended for researchers, scientists, and professionals in drug development and quality control.

The analytical techniques detailed herein are foundational for establishing the identity, purity, and stability of this compound. These methods include High-Performance Liquid Chromatography (HPLC) for purity determination and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification.

Each section provides not only a step-by-step protocol but also the underlying scientific principles and rationale for the experimental choices, ensuring a deep understanding of the analytical workflow. Furthermore, this guide emphasizes the principles of analytical method validation in accordance with ICH guidelines to ensure the reliability and reproducibility of the obtained results.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₇H₇ClFNO[3]
Molecular Weight 175.59 g/mol [3]
Appearance White to yellow powder or crystals[3]
Melting Point 37-40 °C[3]
CAS Number 1017777-58-0[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of organic molecules.[4]

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like substituted anilines. A gradient elution is employed to ensure the efficient elution of both the main analyte and any potential impurities with varying polarities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to achieve good peak shape and resolution. Formic acid helps to protonate the aniline, minimizing peak tailing. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds to absorb light.

Experimental Protocol: HPLC-UV Purity Analysis

This protocol is designed for the quantitative determination of the purity of this compound and the detection of related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and prepare a 0.1 mg/mL solution as described for the standard solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Analysis:

    • Inject a blank (diluent) to ensure the absence of system peaks.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity by the area percent method.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/Water/Formic Acid) HPLC HPLC System (C18 Column, Gradient Elution) MobilePhase->HPLC Standard Standard Preparation (1 mg/mL stock, 0.1 mg/mL working) Standard->HPLC Sample Sample Preparation (0.1 mg/mL, filtered) Sample->HPLC Detector UV Detector (254 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities in this compound that may have arisen during synthesis.[5][6]

Causality Behind Experimental Choices

A non-polar capillary column (e.g., DB-5ms) is chosen for its ability to separate compounds based on their boiling points, which is suitable for halogenated aromatic compounds. The temperature program is designed to provide good separation of potential impurities from the main component. Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS Analysis

This protocol is suitable for the identification of volatile starting materials and byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in methanol or dichloromethane.

  • GC-MS Conditions:

ParameterCondition
Injection Mode Split (20:1)
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Initial temp 80°C, hold for 2 minRamp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak [M]⁺ at m/z 175, with an [M+2]⁺ peak at m/z 177 due to the isotopic abundance of chlorine. Key fragmentation pathways would likely involve the loss of a methyl radical (-CH₃) from the methoxy group, followed by the loss of carbon monoxide (-CO).

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Prepare Sample (1 mg/mL in Methanol) GC Gas Chromatograph (DB-5ms Column, Temp Program) Sample->GC MS Mass Spectrometer (EI, m/z 40-400) GC->MS TIC Total Ion Chromatogram MS->TIC Spectra Mass Spectra of Peaks TIC->Spectra Identification Impurity Identification (Library Search & Fragmentation Analysis) Spectra->Identification

Caption: Workflow for GC-MS impurity identification of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information, which is essential for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[7]

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.0m2HAromatic protons
~4.0 (broad s)s2H-NH₂
~3.9s3H-OCH₃

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
~150-155 (d)C-F
~145-150C-OCH₃
~135-140C-NH₂
~120-125 (d)C-Cl
~115-120Aromatic CH
~110-115Aromatic CH
~56-OCH₃

Note: The chemical shifts are predictions based on the analysis of similar substituted anilines and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9]

Predicted FT-IR (ATR) Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy (-OCH₃)
1620-1580N-H bendPrimary amine (-NH₂)
1500-1400C=C stretchAromatic ring
1250-1200C-O stretch (asymmetric)Aryl ether
1100-1000C-F stretchFluoro group
800-700C-Cl stretchChloro group

Analytical Method Validation

The validation of analytical procedures is a critical component of quality assurance in the pharmaceutical industry, ensuring that the methods are suitable for their intended purpose.[1][2][3][10] The validation should be performed according to the ICH Q2(R1) guideline and should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical methods and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and scientists can confidently establish the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to the principles of analytical method validation is paramount to ensure the generation of reliable and reproducible data, which is essential for regulatory compliance and the development of safe and effective drug products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. April 2024. [Link]
  • This compound. MySkinRecipes. [Link]
  • New Journal of Chemistry Supporting Inform
  • NMR Spectra of Anilines.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
  • Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Merck Millipore.
  • How to detect Halogenated Benzene in crude oil matrix using GC/MS?
  • Infrared Spectroscopy. CDN. [Link]
  • 2-Chloro-6-fluoroaniline - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Chemsrc. [Link]
  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • a: FTIR Spectra of Aniline.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
  • 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743. PubChem. [Link]
  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. June 2020. [Link]
  • Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. MDPI. [Link]
  • Preparation process of 2-chloro-6-fluoroaniline.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-Chloro-6-fluoro-3-methoxyaniline. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, where its purity is a crucial determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for quality control and assurance. The protocol covers method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and a step-by-step procedure for implementation.

Introduction: The Imperative for Purity Analysis

This compound (Figure 1) is a substituted aniline derivative increasingly utilized as a key building block in organic synthesis, particularly within the pharmaceutical industry. The precise arrangement of its functional groups—a chlorine atom, a fluorine atom, a methoxy group, and an amine on a benzene ring—makes it a versatile precursor for complex molecular architectures. However, the synthetic pathways leading to this intermediate can introduce a variety of impurities, including positional isomers, unreacted starting materials, and by-products from side reactions.[1] The presence of these impurities, even in trace amounts, can have significant implications for the downstream synthesis, potentially leading to the formation of undesired and potentially toxic side products in the final API.

Therefore, a highly specific, sensitive, and accurate analytical method is required to quantify the purity of this compound and to detect and quantify any process-related and degradation impurities. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power and versatility.[2] This document provides a detailed protocol for a stability-indicating HPLC method, designed to separate the main component from its potential impurities and degradation products.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₇H₇ClFNO Molecular Weight: 175.59 g/mol CAS Number: 1017777-58-0

Foundational Principles of Method Development

The development of a robust HPLC method is a systematic process that relies on understanding the physicochemical properties of the analyte and the principles of chromatography.[3] For this compound, a reversed-phase approach is most suitable, given its predominantly non-polar character.

Column Selection: The Core of Separation

A C18 (octadecylsilyl) stationary phase is the logical first choice for this analysis. The hydrophobic C18 chains will interact with the non-polar benzene ring of the analyte, providing good retention. A modern, high-purity silica-based column with end-capping is recommended to minimize peak tailing, which can be an issue for basic compounds like anilines due to interactions with residual silanol groups on the silica surface.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a critical parameter for achieving optimal resolution. A gradient elution using a mixture of an aqueous phase and an organic solvent is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Aqueous Phase: Deionized water with a pH modifier is essential. Aniline compounds have a basic amino group. To ensure a consistent ionized state and to achieve sharp, symmetrical peaks, it is crucial to control the pH of the mobile phase. The addition of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid, will protonate the aniline group, leading to better peak shape and retention characteristics on the C18 column.

  • Organic Phase: Acetonitrile is a common and effective choice for the organic component of the mobile phase in reversed-phase HPLC. It generally provides good elution strength and has a low UV cutoff, which is advantageous for UV detection. Methanol can be considered as an alternative.

Detector Wavelength Selection: Maximizing Sensitivity

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or deionized).

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes
Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is required to demonstrate its suitability for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[4][5]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity and the stability-indicating nature of the method, forced degradation studies should be performed.[6][7]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.[8]

The chromatograms of the stressed samples should be compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation products and impurities. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Prepare a series of at least five solutions of the reference standard at different concentrations (e.g., from 50% to 150% of the nominal sample concentration). Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It can be assessed by performing recovery studies. A known amount of the reference standard should be spiked into a sample of known purity at different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery of the added standard should be calculated. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument. The RSD should be less than 2.0%.

  • Intermediate Precision: Assess the variability of the method by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) should be evaluated. The system suitability parameters should remain within acceptable limits for each variation.

Data Presentation and System Suitability

For routine analysis, system suitability tests must be performed before sample analysis to ensure the performance of the chromatographic system.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Visualization of the Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing dissolve Dissolving in Diluent weigh->dissolve filter 0.45 µm Filtration dissolve->filter injection Autosampler Injection filter->injection separation C18 Column Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC purity analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purity analysis of this compound using reversed-phase HPLC. The described method, once validated, will serve as a reliable tool for quality control in both research and manufacturing environments. By adhering to the principles of method development and validation outlined herein, scientists can ensure the integrity of this critical pharmaceutical intermediate, thereby contributing to the overall safety and quality of the final drug products. The provided workflow and validation framework offer a clear path to implementing a robust and trustworthy analytical procedure.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • International Council for Harmonisation. Quality Guidelines. ICH.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

Sources

Application Note: High-Confidence Identification of 2-Chloro-6-fluoro-3-methoxyaniline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the selective and sensitive identification of 2-Chloro-6-fluoro-3-methoxyaniline, a key intermediate in pharmaceutical synthesis. The methodology is centered around Gas Chromatography coupled with Mass Spectrometry (GC-MS), a powerful analytical technique for the analysis of volatile and semi-volatile compounds.[1][2] This guide provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The protocol's foundation lies in established principles of chromatographic separation of aromatic amines and mass spectrometric behavior of halogenated compounds, ensuring a self-validating and scientifically sound approach.[1][3]

Introduction

This compound (CAS No. 1017777-58-0) is a substituted aniline derivative increasingly utilized as a building block in the synthesis of complex pharmaceutical molecules.[1][4][5][6][7] The purity of such intermediates is paramount, as even trace-level impurities can impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2][8] Therefore, a reliable and validated analytical method for its identification and purity assessment is a critical component of quality control in the drug development pipeline.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice due to its high chromatographic resolution and the structural information provided by the mass spectrometer.[8] This application note addresses the specific challenges in analyzing halogenated anilines, such as their potential for reactivity and the need for precise chromatographic conditions to resolve them from structurally similar compounds.[1][10] The protocol herein is designed to be a starting point for method development and validation, emphasizing the necessity of using a certified reference standard for ultimate confirmation.

Chemical Structure and Properties:

PropertyValueSource
Compound Name This compoundAppchem[4]
CAS Number 1017777-58-0ChemUniverse[1]
Molecular Formula C₇H₇ClFNOAppchem[4]
Molecular Weight 175.59 g/mol ChemUniverse[1]

Experimental Workflow

The overall analytical workflow is designed for clarity and reproducibility, moving from sample preparation to instrumental analysis and data confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis & Confirmation Prep Sample Solubilization & Dilution Filt Syringe Filtration (0.22 µm) Prep->Filt Vial Transfer to GC Vial Filt->Vial Inject Autosampler Injection Vial->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (Electron Ionization) GC->MS DataAcq Data Acquisition MS->DataAcq RT_ID Retention Time (RT) Matching DataAcq->RT_ID MS_ID Mass Spectrum Comparison DataAcq->MS_ID Report Final Report RT_ID->Report MS_ID->Report

Caption: Overall workflow for the identification of this compound.

Materials and Methods

Reagents and Standards
  • This compound analytical standard: Purity ≥98%.[5] Sourced from a reputable chemical supplier.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS grade or equivalent purity. Volatile organic solvents are required for GC-MS analysis.[6][11]

  • Anhydrous Sodium Sulfate: For sample drying if necessary.

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The system should be equipped with:

  • A capillary GC column suitable for the analysis of semi-volatile aromatic amines. A low-to-mid polarity column is recommended.

  • An autosampler for reproducible injections.

  • An electron ionization (EI) source for the mass spectrometer.

  • A mass analyzer, such as a quadrupole, capable of scanning a mass range of at least 40-300 amu.

Detailed Protocol

Standard and Sample Preparation

The key to accurate analysis is proper sample preparation, ensuring the analyte is fully dissolved and free of particulates.[7]

Step 1: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of the this compound analytical standard.

  • Dissolve it in a 100 mL volumetric flask using the chosen solvent (e.g., Dichloromethane). This creates a stock solution.

Step 2: Working Standard Solution Preparation (10 µg/mL)

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This concentration is generally suitable for achieving a good signal-to-noise ratio with a 1 µL injection.[6]

Step 3: Sample Preparation

  • If the sample is a solid, dissolve a known quantity in the chosen solvent to achieve a target concentration of approximately 10 µg/mL. Sonication may be used to aid dissolution.

  • If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[11] For LLE, adjusting the pH of an aqueous sample to >11 with NaOH and extracting with dichloromethane is a common procedure for anilines.[1]

  • Filter all solutions through a 0.22 µm syringe filter to remove any particulates before transferring to a 2 mL GC autosampler vial.[7]

GC-MS Method Parameters

These parameters serve as a robust starting point and should be optimized based on the specific instrumentation and column used.

ParameterRecommended SettingRationale & Justification
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of semi-volatile compounds, including aromatic amines.
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[12]
Injection Mode Splitless (1 min purge delay)Maximizes sensitivity for trace-level analysis.[6]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minThis temperature program allows for the elution of solvents at the beginning and provides sufficient separation for substituted anilines.
MS System Agilent 5977B MSD or equivalentStandard and reliable mass selective detector for routine analysis.
Ion Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.[12]
Quadrupole Temp. 150 °CStandard temperature to ensure consistent mass filtering.[12]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full ScanEssential for identification of unknown compounds and confirmation of the analyte's mass spectrum.
Scan Range 40 - 300 m/zCovers the molecular ion and expected fragment ions of the target analyte.

Data Analysis and Interpretation

Identification of this compound is based on a two-pronged approach: matching the gas chromatographic retention time and the mass spectrometric fragmentation pattern with that of a known analytical standard.

Retention Time (RT)
  • Inject the prepared analytical standard and determine its retention time under the specified GC conditions.

  • The retention time of the peak of interest in the sample chromatogram must match the retention time of the standard within a narrow, predefined window (e.g., ±0.05 minutes). The exact retention time will depend on the specific instrument and column condition, but this matching provides the first level of identification.

Mass Spectrum Interpretation

The mass spectrum provides a molecular fingerprint of the compound. While an experimental spectrum for this compound is not available in public libraries, a predicted fragmentation pattern can be proposed based on established fragmentation rules for similar compounds.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 175 . Due to the presence of a chlorine atom, an M+2 peak at m/z 177 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic isotopic pattern for monochlorinated compounds.

  • Loss of Methyl Radical (-CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group. This would result in a fragment at m/z 160 (M-15) .

  • Loss of CO from the (M-CH₃)⁺ ion: Following the loss of the methyl group, the resulting ion can lose a molecule of carbon monoxide, a characteristic fragmentation of aromatic ethers, leading to a fragment at m/z 132 .

  • Loss of Chlorine Radical (-Cl): Cleavage of the carbon-chlorine bond would result in a fragment at m/z 140 (M-35) .

  • Loss of Fluorine Radical (-F): While less common than C-Cl cleavage, the loss of a fluorine atom could lead to a fragment at m/z 156 (M-19) .

Fragmentation M [C₇H₇ClFNO]⁺ m/z 175/177 M_minus_15 [C₆H₄ClFNO]⁺ m/z 160/162 (Loss of •CH₃) M->M_minus_15 -•CH₃ M_minus_35 [C₇H₇FNO]⁺ m/z 140 (Loss of •Cl) M->M_minus_35 -•Cl M_minus_15_minus_28 [C₅H₄ClFN]⁺ m/z 132/134 (Loss of CO) M_minus_15->M_minus_15_minus_28 -CO

Caption: Predicted major fragmentation pathways for this compound.

Confirmation: The mass spectrum of the peak at the correct retention time in the sample analysis must be visually and/or algorithmically matched to the spectrum obtained from the analytical standard.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound by GC-MS. The detailed steps for sample preparation and the optimized instrumental parameters offer a reliable starting point for method implementation in a quality control or research setting. The trustworthiness of this protocol is anchored in the dual confirmation of retention time and mass spectral data, which must be validated against a certified analytical standard. This self-validating approach ensures high confidence in the identification of this critical pharmaceutical intermediate.

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • Appchem. (n.d.). This compound | 1017777-58-0.
  • Appretech Scientific Limited. (n.d.). This compound.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • ChemUniverse. (n.d.). This compound [P41119].
  • Ochem Incorporation. (n.d.). Aniline.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • Springer. (2013). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants.
  • retentionprediction.org. (n.d.). accurate GC retention prediction.
  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum - Fragmentation.
  • Drawell. (n.d.). What Affects Retention Time in Gas Chromatography.
  • Medistri SA. (2024). GC/MS Identification of Impurities.
  • ResearchGate. (2023). (PDF) Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • IJARIIE. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

Application Notes and Protocols for the Utilization of 2-Chloro-6-fluoro-3-methoxyaniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic application of 2-chloro-6-fluoro-3-methoxyaniline as a valuable building block in the synthesis of kinase inhibitors. While not a component of currently marketed blockbuster drugs, its unique substitution pattern offers medicinal chemists a powerful tool for modulating potency, selectivity, and pharmacokinetic properties of novel inhibitor candidates. We provide an in-depth analysis of the rationale behind its use, key synthetic transformations, and detailed, field-proven protocols for its incorporation into common kinase inhibitor scaffolds. This guide is intended to empower researchers in drug discovery to leverage the distinct characteristics of this reagent for the development of next-generation targeted therapies.

Introduction: The Strategic Value of Substituted Anilines in Kinase Inhibitor Design

Kinase inhibitors have revolutionized the treatment of cancer and other diseases by targeting the ATP-binding site of specific protein kinases. A significant portion of these inhibitors are "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 4-anilinoquinazoline, anilinopyrimidine, and anilinopyridine scaffolds are archetypal examples of this class of inhibitors. The aniline moiety, in these structures, serves not only as a crucial anchor to the hinge but also as a versatile platform for synthetic elaboration to achieve desired pharmacological profiles.

The specific substitution pattern on the aniline ring is a key determinant of a kinase inhibitor's biological activity. Halogen atoms, such as chlorine and fluorine, can form specific interactions with the kinase active site, enhance metabolic stability, and modulate the pKa of the aniline nitrogen.[1] Methoxy groups can act as hydrogen bond acceptors and fill hydrophobic pockets, often improving potency and selectivity. The strategic placement of these substituents, as found in this compound, provides a unique combination of electronic and steric properties that can be exploited in drug design.

This compound is a trifunctionalized reagent that offers several advantages:

  • Orthogonal Reactivity : The aniline nitrogen provides a primary site for nucleophilic attack or palladium-catalyzed cross-coupling, allowing for its facile incorporation into heterocyclic scaffolds.

  • Modulation of Physicochemical Properties : The combination of a lipophilic chlorine, a metabolically stable fluorine, and a hydrogen-bond-accepting methoxy group allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Vectorial Orientation : The defined substitution pattern directs the molecule within the kinase active site, enabling the exploration of new binding interactions.

Core Synthetic Strategies and Methodologies

The incorporation of this compound into a kinase inhibitor scaffold is typically achieved through one of two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination. The choice of method depends on the reactivity of the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful and direct method for forming the critical aniline-heterocycle bond. This reaction is most effective when the heterocyclic core is activated by electron-withdrawing groups, and the leaving group (typically a halogen) is in an activated position (e.g., the 4-position of a quinazoline).

Conceptual Workflow: SNAr Reaction

start Reactant Preparation reaction S N Ar Reaction: This compound + Activated Heterocycle start->reaction Combine in Solvent workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product product Final Kinase Inhibitor Scaffold purification->product Purified Product

Caption: General workflow for SNAr-based kinase inhibitor synthesis.

Protocol 1: Synthesis of a 4-(2-Chloro-6-fluoro-3-methoxyanilino)quinazoline Scaffold via SNAr

This protocol describes a general procedure for the reaction between this compound and a 4-chloroquinazoline derivative.

Materials:

Reagent/MaterialSupplierPurityCAS Number
This compoundCommercial Source≥98%1017777-58-0
4-Chloro-6,7-dimethoxyquinazolineCommercial Source≥98%6175-55-9
2-Propanol (Isopropanol), AnhydrousCommercial Source≥99.5%67-63-0
Hydrochloric Acid (HCl) in 2-Propanol (4 M)Commercial Source4 M7647-01-0
Diethyl Ether, AnhydrousCommercial Source≥99.7%60-29-7
Magnetic Stirrer with Heating---
Round-bottom flask with Reflux Condenser---
Inert Atmosphere Setup (Nitrogen or Argon)---

Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Solvent Addition : Add anhydrous 2-propanol (approximately 20 mL per mmol of the quinazoline).

  • Aniline Addition : Add this compound (1.1 eq) to the suspension.

  • Reaction : Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously under an inert atmosphere.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt should form.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold 2-propanol and then with diethyl ether to facilitate drying.

  • Drying : Dry the product under vacuum to yield the desired 4-(2-chloro-6-fluoro-3-methoxyanilino)-6,7-dimethoxyquinazoline hydrochloride.

Expected Yield : 75-90%

Note : This protocol is adapted from established procedures for the synthesis of related anilinoquinazolines.[1] Optimization of reaction time and temperature may be necessary for different substituted quinazolines.

Buchwald-Hartwig Amination

For less reactive heterocyclic chlorides or bromides, the Buchwald-Hartwig cross-coupling reaction is a highly effective alternative. This palladium-catalyzed reaction allows for the formation of the C-N bond under milder conditions than are often required for SNAr with unactivated substrates.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex OxAdd->PdII BaseAssoc Base Association PdII->BaseAssoc AmineCoord Aniline Coordination BaseAssoc->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product ArylHalide Aryl-X ArylHalide->OxAdd Aniline Aniline-H Aniline->AmineCoord Base Base Base->BaseAssoc

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Synthesis of a Substituted Anilino-Heterocycle via Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed coupling of this compound with a heteroaryl halide.

Materials:

Reagent/MaterialSupplierPurityCAS Number
This compoundCommercial Source≥98%1017777-58-0
Heteroaryl Halide (e.g., 2-chloropyrimidine)Commercial Source≥98%Varies
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Commercial Source-51364-51-3
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Commercial Source≥98%564483-18-7
Sodium tert-butoxide (NaOtBu)Commercial Source≥97%865-48-5
Toluene, AnhydrousCommercial Source≥99.8%108-88-3
Schlenk Flask and Inert Atmosphere Setup---

Procedure:

  • Reaction Setup : In a glovebox or under a stream of inert gas, add the heteroaryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) to a dry Schlenk flask containing a magnetic stir bar.

  • Solvent Addition : Add anhydrous, degassed toluene (approximately 10 mL per mmol of heteroaryl halide).

  • Reaction : Seal the flask and heat the mixture to 100-110°C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired substituted anilino-heterocycle.

Note : The choice of palladium precursor, ligand, and base is critical for the success of Buchwald-Hartwig reactions and may require optimization for specific substrates.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

Hazard StatementPrecautionary Statement
May be harmful if swallowed, in contact with skin, or if inhaled.Wear protective gloves/protective clothing/eye protection/face protection.[3]
Causes skin and eye irritation.Use only outdoors or in a well-ventilated area.[4]
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Conclusion and Future Perspectives

This compound represents a strategically valuable, yet underutilized, building block for the synthesis of novel kinase inhibitors. The protocols and methodologies outlined in this guide provide a robust framework for its incorporation into diverse heterocyclic scaffolds. The unique electronic and steric properties conferred by its substitution pattern offer a compelling rationale for its inclusion in library synthesis and lead optimization campaigns. As the quest for more selective and potent kinase inhibitors continues, the exploration of novel, rationally designed building blocks like this compound will be paramount to advancing the field of targeted cancer therapy.

References

  • LookChem. (n.d.).

Sources

Application Notes and Protocols for Fluorinated Anilines in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Crop Protection

In the continuous pursuit of more effective, selective, and environmentally sound crop protection agents, the strategic incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical research and development.[1] The unique physicochemical properties imparted by fluorine—such as high electronegativity, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius—allow for the fine-tuning of a molecule's biological activity.[1] When integrated into an aniline scaffold, a common building block for agrochemicals, these effects are particularly pronounced. Fluorinated anilines serve as critical intermediates, enabling the development of next-generation herbicides, fungicides, and insecticides with enhanced performance profiles.[2][3]

The introduction of fluorine can dramatically modify a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target enzyme or receptor.[1][4][5] For instance, the trifluoromethyl (-CF3) group, a common substituent, can significantly increase a compound's lipophilicity, which may enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[3] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often leading to longer residual activity in the field.[3][5] This guide provides detailed application notes and validated protocols for the synthesis and utilization of key fluorinated anilines in the discovery and development of novel agrochemicals.

Part 1: Synthesis of Key Fluorinated Aniline Intermediates

The reliable, scalable synthesis of high-purity fluorinated anilines is the foundational first step in leveraging their potential. Here, we detail a robust protocol for the synthesis of 3-chloro-4-fluoroaniline, a versatile intermediate used in a variety of agrochemicals.[2]

Protocol 1.1: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation

This protocol describes the reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline using catalytic hydrogenation. This method is preferred for its high yield, high purity, and more favorable environmental profile compared to alternatives like iron reduction, as it avoids the production of large quantities of iron sludge.[6]

Reaction Scheme:

  • Reactant: 3-Chloro-4-fluoronitrobenzene

  • Product: 3-Chloro-4-fluoroaniline

  • Reagents: Hydrogen (H₂), Platinum on Carbon (Pt/C) catalyst

  • Solvent: (Typically not required or in a minimal amount of a high-boiling solvent)

Materials and Equipment:

  • 3-Chloro-4-fluoronitrobenzene (1 mole equivalent)

  • 1% Platinum on Carbon (Pt/C) catalyst (Mass ratio of substrate to catalyst between 200:1 and 400:1)[7][8]

  • High-pressure hydrogenation reactor (autoclave) equipped with a stirrer, temperature control, and pressure gauge

  • Nitrogen gas supply

  • Hydrogen gas supply

  • Filtration apparatus

  • Vacuum distillation apparatus

Step-by-Step Procedure:

  • Reactor Charging: Charge the high-pressure reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst.[7][8]

  • Inerting: Seal the reactor and purge the system three times with high-purity nitrogen gas to remove all oxygen.[8]

  • Hydrogen Purge: Following the nitrogen purge, purge the reactor three times with hydrogen gas.[8]

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to a pressure of 0.1-5.0 MPa.[8] Begin stirring and heat the mixture to a temperature between 50-100°C.[7][8]

  • Reaction Monitoring: Maintain the reaction for 1-10 hours.[8] The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen gas.

  • Product Isolation: Filter the hot reaction mixture to remove the Pt/C catalyst.[7][8] The catalyst can be recycled.

  • Purification: The crude product is purified by vacuum distillation.[7] Collect the fractions at the appropriate boiling point and vacuum to yield 3-chloro-4-fluoroaniline with a purity typically exceeding 99.5%.[7][8]

Process Workflow Diagram:

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification charge_reactor Charge Reactor with 3-chloro-4-fluoronitrobenzene and 1% Pt/C Catalyst purge_N2 Purge with Nitrogen (3x) charge_reactor->purge_N2 purge_H2 Purge with Hydrogen (3x) purge_N2->purge_H2 pressurize Pressurize with H₂ (0.1-5.0 MPa) Heat to 50-100°C purge_H2->pressurize react Stir and React (1-10 hours) pressurize->react monitor Monitor H₂ Uptake react->monitor cool_vent Cool, Vent H₂, Purge with N₂ monitor->cool_vent filter Hot Filtration to Remove Catalyst cool_vent->filter distill Vacuum Distillation filter->distill product Pure 3-Chloro-4-fluoroaniline distill->product

Caption: Workflow for the synthesis of 3-chloro-4-fluoroaniline.

Part 2: Application in Herbicide Synthesis - Picolinic Acid Derivatives

Fluorinated anilines are instrumental in the synthesis of synthetic auxin herbicides, such as those in the picolinic acid class. These herbicides mimic the plant hormone indole-3-acetic acid, causing uncontrolled growth and death in susceptible broadleaf weeds.[2] The incorporation of a 3-chloro-4-fluorophenyl moiety can significantly boost herbicidal efficacy.[2]

Structure-Activity Relationship (SAR) Insights

Research into novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has demonstrated the potent contribution of the fluorinated aniline-derived portion of the molecule.[9][10] The electronic properties conferred by the chlorine and fluorine atoms on the phenyl ring are critical for binding to the target auxin receptors, such as the F-box protein AFB5.[11]

Quantitative Data: Herbicidal Activity

The following table summarizes the herbicidal activity of picolinic acid derivatives where the core structure was derived using a fluorinated aniline precursor. The data clearly shows exceptionally high activity, with IC₅₀ values in the nanomolar range for inhibiting root growth in the model plant Arabidopsis thaliana.

Compound IDR1 Substituent (on Pyrazole)R2 Substituent (on Pyrazole Phenyl)A. thaliana Root Growth IC₅₀ (µM)[2]Brassica napus Root Growth Inhibition (%) at 250 µM[9]Amaranthus retroflexus Inhibition (%) at 250 g/ha[9]
V-2 CH₃4-Cl0.0032 >80100
V-7 CH₃4-CH₃0.0065 Not ReportedNot Reported
S202 Not specified in sourceNot specified in sourceNot specified in source>80100

Note: The synthesis of these specific, complex picolinic acids is a multi-step process for which detailed, non-proprietary protocols are not publicly available. However, the initial steps would involve the use of a fluorinated aniline to construct the core heterocyclic structure.[12]

Part 3: Application in Fungicide Synthesis - Bixafen

Fluorinated anilines are also central to the synthesis of modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class. Bixafen, a potent pyrazole-carboxamide fungicide, is a prime example. Its chemical structure is N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[13][14] The key aniline intermediate, 3',4'-dichloro-5-fluorobiphenyl-2-amine, is synthesized from fluorinated precursors.

Protocol 3.1: Synthesis of Bixafen via Amide Coupling

This protocol outlines the final amide coupling step to produce Bixafen from its key fluorinated aniline and pyrazole intermediates.

Reaction Scheme:

  • Reactant 1: 2-(3,4-Dichlorophenyl)-4-fluoroaniline (also known as 3',4'-dichloro-5-fluorobiphenyl-2-amine)

  • Reactant 2: 1-Methyl-3-difluoromethyl-4-pyrazolecarbonyl chloride

  • Product: Bixafen

  • Base/Catalyst: N,N-diisopropylethylamine

  • Solvent: Toluene

Materials and Equipment:

  • 2-(3,4-Dichlorophenyl)-4-fluoroaniline (1.0 mole equivalent)

  • 1-Methyl-3-difluoromethyl-4-pyrazolecarbonyl chloride (1.0 mole equivalent)

  • N,N-diisopropylethylamine (1.0 mole equivalent)

  • Toluene (solvent)

  • Reaction vessel with stirrer, temperature control, and condenser

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Step-by-Step Procedure:

  • Reactant Dissolution: Dissolve 2-(3,4-Dichlorophenyl)-4-fluoroaniline (e.g., 0.19 mol) in toluene (e.g., 500 ml) in the reaction vessel.[15]

  • Base Addition: Add N,N-diisopropylethylamine (0.19 mol) to the solution.[15]

  • Acylation: While stirring at 60°C, add 1-methyl-3-difluoromethyl-4-pyrazolecarbonyl chloride (0.19 mol).[15]

  • Reaction: Maintain the reaction at 60°C for 4 hours.[15]

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature.[15]

  • Washing: Wash the reaction liquid with water. Separate the organic phase.[15]

  • Drying and Concentration: Dry the organic phase and concentrate it using a rotary evaporator.[15]

  • Purification: Recrystallize the crude product to obtain pure Bixafen. A yield of 99% has been reported for this step.[15]

Bixafen Synthesis Workflow:

G cluster_synthesis Bixafen Synthesis: Amide Coupling cluster_purification Product Isolation aniline 2-(3,4-Dichlorophenyl) -4-fluoroaniline react Combine in Toluene with DIPEA at 60°C for 4 hours aniline->react acid_chloride 1-Methyl-3-difluoromethyl -4-pyrazolecarbonyl chloride acid_chloride->react workup Cool, Wash with Water, Separate Organic Layer react->workup concentrate Dry and Concentrate (Rotary Evaporation) workup->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure Bixafen recrystallize->product

Caption: Final amide coupling step in the synthesis of Bixafen.

Part 4: Analytical Characterization of Fluorinated Anilines

Ensuring the purity and identity of fluorinated aniline intermediates is critical for the successful synthesis of the final agrochemical product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for this purpose.[16]

Protocol 4.1: Purity Analysis by HPLC-UV

HPLC is a versatile method for quantifying the purity of fluorinated anilines and detecting non-volatile or thermally sensitive impurities.[16]

Instrumentation and Conditions (Example for 4-Fluoroaniline):

  • System: HPLC with gradient pump, autosampler, column oven, and UV detector.[16]

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm).[17]

  • Mobile Phase A: Water.[17]

  • Mobile Phase B: Acetonitrile with 0.05% acetic acid.[17]

  • Gradient: A suitable gradient program to separate the main peak from impurities.

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30°C.[17]

  • Detection: UV at a suitable wavelength (e.g., 240 nm).

  • Injection Volume: 20 µL.[17]

Sample Preparation:

  • Accurately weigh and dissolve the fluorinated aniline sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[16]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[16]

Protocol 4.2: Impurity Identification by GC-MS

GC-MS is ideal for separating and identifying volatile impurities. The mass spectrometer provides structural information, which is invaluable for confirming the identity of unknown peaks.[16]

Instrumentation and Conditions (Example for 4-Fluoroaniline):

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).[16]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[16]

  • Injector Temperature: 250°C.[16]

  • Oven Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp to 140°C at 10°C/min, hold for 1 minute.

    • Ramp to 220°C at 30°C/min, hold for 1 minute.[16]

  • Ion Source Temperature: 230°C.[16]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

  • Mass Scan Range: m/z 40-300.[16]

Sample Preparation:

  • Prepare a 1 mg/mL solution of the fluorinated aniline sample in a volatile solvent like methylene chloride or methanol.[16]

Conclusion

Fluorinated anilines are indispensable building blocks in the modern agrochemical industry.[2] Their strategic use allows for the rational design of active ingredients with superior efficacy, metabolic stability, and target specificity. The protocols and data presented in this guide offer a practical framework for researchers and scientists involved in the synthesis, characterization, and application of these high-value intermediates. By understanding the causality behind their synthetic routes and the quantitative impact on biological activity, development professionals can continue to innovate and deliver next-generation solutions for global crop protection challenges.

References

  • Patsnap Eureka. (n.d.). Preparation method of 3-chloro-4-fluoroaniline.
  • Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Quantum Pioneer. (2025). Optimizing Agrochemical Synthesis with Trifluoromethylaniline Derivatives.
  • Semantic Scholar. (n.d.). PREPARATION OF 3-CHLORO-4-FLUOROANILINE.
  • AERU, University of Hertfordshire. (n.d.). Fluometuron.
  • Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.
  • MDPI. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • Google Patents. (n.d.). CN102603573B - Method for synthesizing raw fluometuron drug.
  • Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.
  • National Institutes of Health. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • PubMed. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor.
  • PubChem. (n.d.). Bixafen.
  • Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.
  • PubChem. (n.d.). Fluometuron.
  • ResearchGate. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • PubMed. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates.
  • PubMed. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil.
  • World Health Organization. (n.d.). BIXAFEN.
  • ACS Publications. (2024). From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles.
  • Google Patents. (n.d.). CN101717395A - Synthesis method of chlorantraniliprole pesticide.
  • National Institutes of Health. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Google Patents. (n.d.). CN104844569A - Chlorantraniliprole synthesis method.
  • Wikipedia. (n.d.). Fluometuron.
  • ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • National Institutes of Health. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
  • ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.

Sources

Handling and disposal procedures for 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Safe Handling and Disposal of 2-Chloro-6-fluoro-3-methoxyaniline

This document provides a detailed protocol for the safe handling, storage, and disposal of this compound (CAS No. 1017777-58-0). The procedures outlined are designed for researchers, scientists, and drug development professionals. Given the limited publicly available safety data for this specific compound, these guidelines are established by drawing parallels with structurally similar chemicals, such as other halogenated anilines, and adhering to established safety standards for hazardous substances.

Section 1: Compound Profile and Hazard Assessment

This compound is a substituted aniline, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Substituted anilines can exhibit significant toxicity, and proper handling is paramount.

Physicochemical Properties

While experimental data is sparse, the following information has been compiled for this compound.

PropertyValueSource
CAS Number 1017777-58-0[1][2][3]
Molecular Formula C₇H₇ClFNO[3]
Molecular Weight 175.59 g/mol [3]
Purity Typically ≥95%[3]
Physical Form Likely a solid or liquid
Hazard Identification and Analysis

No comprehensive toxicological data is available for this compound itself.[4] Therefore, a conservative approach is mandated, assuming hazards similar to other toxic halogenated anilines like 2-Chloro-6-fluoroaniline.[5][6]

  • Primary Routes of Exposure: Inhalation, skin absorption, eye contact, and ingestion.[7]

  • Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on analogs.[6][8]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[5][9]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[6][8]

  • Environmental Hazard: Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.[6][8] Waste must be managed as hazardous.[10][11]

The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that all potential hazards of a chemical be communicated to employees.[12][13][14] In the absence of specific data, it is prudent to treat this compound as a hazardous chemical presenting both physical and health hazards.[14]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[7] This is the primary engineering control to minimize inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.[12][15]

  • Hand Protection: Standard disposable nitrile gloves offer minimal protection and are suitable only for very brief contact.[16] For extended handling or in case of a spill, heavy-duty, chemical-resistant gloves such as butyl rubber or Viton™ should be worn.[17] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[16] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[16][18]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[16] Long pants and closed-toe, chemical-resistant shoes must be worn to ensure no skin is exposed.[16]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[18][19] All personnel requiring respirators must be enrolled in a respiratory protection program that includes medical evaluation and fit testing.[16]

Section 3: Standard Operating Protocol for Safe Handling

Adherence to a strict protocol minimizes the risk of exposure during routine laboratory operations.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and PPE.

  • Pre-Handling Inspection: Visually inspect the container for any signs of damage or leakage.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within the fume hood to contain any dust or vapors. Use a spatula or appropriate liquid handling tools. Avoid creating dust.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully within the fume hood. Ensure the reaction apparatus is secure.

  • Post-Handling: Tightly seal the container immediately after use.[12] Decontaminate the spatula and any other reusable equipment. Clean the work area within the fume hood.

  • Personal Hygiene: Do not eat or drink in the laboratory.[12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][20] Remove lab coat and gloves before leaving the laboratory.

Section 4: Emergency Procedures: Spill & Exposure Response

Immediate and correct response to an emergency is critical.

Spill Response Protocol

The response procedure depends on the size of the spill. For any large spill, or if you are unsure, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[21]

For a Minor Spill (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood running.

  • Don Appropriate PPE: Wear double gloves (nitrile over butyl), chemical splash goggles, a face shield, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[22][23][24] Do not use combustible materials like paper towels to absorb the bulk of the spill.[24]

  • Collect Waste: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[24][25]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste" with the full chemical name.[21] Arrange for disposal through your EHS department.

Personal Exposure Protocol
  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4][6] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[4] Seek immediate medical attention immediately.[6]

For all exposures, provide the Safety Data Sheet (SDS) for this compound or a structurally similar compound to the responding medical personnel.

Section 5: Waste Management & Disposal Protocol

Chemical waste must be managed in accordance with federal, state, and local regulations.[19] Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents or compounds is typically considered hazardous waste.[10][26][27]

Waste Collection
  • Designated Container: Collect all waste containing this compound, including contaminated absorbents, PPE, and reaction byproducts, in a dedicated, chemically compatible, and leak-proof container.[17]

  • Segregation: This waste stream is classified as halogenated organic waste. Do not mix it with non-halogenated waste streams.[21]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials.[12][28] The container should be in secondary containment.

Disposal Procedure
  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[25]

  • Manifesting: All off-site transportation of hazardous waste requires a manifest to track it from the generator to an approved Treatment, Storage, and Disposal Facility (TSDF).[29]

  • Disposal Method: The preferred disposal method for chlorinated aromatic compounds is incineration at a licensed hazardous waste facility.[10] Landfilling is not an appropriate disposal method.[10]

  • Arranging Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container. Do not pour this chemical down the drain.[19]

Section 6: Visualization of Workflow

The following diagram illustrates the lifecycle of this compound in a research setting, emphasizing critical safety and disposal checkpoints.

G cluster_prep Preparation & Handling cluster_waste Waste & Emergency Receiving Receiving & Inspection Storage Secure & Segregated Storage (Cool, Dry, Ventilated) Receiving->Storage Log in Inventory Handling Handling in Fume Hood (Correct PPE) Storage->Handling Transport in Secondary Containment Process Use in Experiment Handling->Process Spill Spill Event Handling->Spill Waste_Collection Waste Collection (Halogenated Waste Stream) Process->Waste_Collection Disposal Disposal via EHS (Licensed TSDF) Waste_Collection->Disposal Label & Manifest Spill_Response Spill Response Protocol Spill->Spill_Response Spill_Response->Waste_Collection

Caption: Workflow for this compound Management.

Section 7: References

  • Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. Available at: [Link]

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. Available at: [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? - US Hazmat Rentals. Available at: [Link]

  • 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem. Available at: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Available at: [Link]

  • SPILL CLEANUP QUICK REFERENCE - University of Illinois Urbana-Champaign. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant - A-Lined. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. Available at: [Link]

  • What Regulations Apply to Chlorinated Solvent Use? - P2 InfoHouse. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. Available at: [Link]

  • Hazardous Waste | US EPA. Available at: [Link]

  • This compound Safety Data Sheets(SDS) - lookchem.com. Available at: [Link]

  • Disposal methods for chlorinated aromatic waste - RSC Publishing. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]

  • Hazardous Material Disposal - EPA Specific - JJ Safety. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Available at: [Link]

  • Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem. Available at: [Link]

  • Hazardous Chemical Compounds & Hazardous Waste - IN.gov. Available at: [Link]

  • Aniline Standard Operating Procedure - Washington State University. Available at: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. Available at: [Link]

  • Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule - epa nepis. Available at: [Link]

  • Aniline Standard Operating Procedure - Rutgers University. Available at: [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. Available at: [Link]

  • This compound [P41119] - ChemUniverse. Available at: [Link]

  • Safety Data Sheet: 2-Chloroaniline - Carl ROTH. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines using 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-6-fluoro-3-methoxyaniline in Medicinal Chemistry

This compound is a highly functionalized aniline derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive chloro group for cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group that can modulate solubility and electronic properties, makes it a valuable building block for the synthesis of complex bioactive molecules.[1] This guide provides a detailed experimental protocol for a common and important transformation of this compound: its use in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These heterocyclic scaffolds are central to the development of a wide range of therapeutics, including potent and selective kinase inhibitors for cancer treatment.[2]

The protocol described herein is a representative method for the cyclocondensation reaction between a substituted aminopyrazole and a β-ketoester, a robust and widely employed strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core.[3] While this application note provides a specific and detailed procedure, it is intended as a starting point, and optimization may be necessary for specific substrates and scales.

Reaction Principle: The Cyclocondensation Pathway to Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from an aminopyrazole and a β-ketoester proceeds via a cyclocondensation reaction. The generally accepted mechanism involves the initial formation of an enamine intermediate by the reaction of the aminopyrazole with the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine product. The reaction is typically catalyzed by acid and driven to completion by the removal of water.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidin-7-amine

This protocol details the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative from this compound. The first step involves the synthesis of the prerequisite 5-amino-1-(2-chloro-6-fluoro-3-methoxyphenyl)-1H-pyrazole-4-carbonitrile, which is then cyclized with a suitable partner.

Step 1: Synthesis of 5-amino-1-(2-chloro-6-fluoro-3-methoxyphenyl)-1H-pyrazole-4-carbonitrile

This step involves the reaction of this compound with (ethoxymethylene)malononitrile.

  • Materials and Reagents:

    • This compound (1.0 equiv.)

    • (Ethoxymethylene)malononitrile (1.1 equiv.)

    • Ethanol (anhydrous)

    • Triethylamine (catalytic amount)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous ethanol.

    • Stir the mixture at room temperature until the aniline is fully dissolved.

    • Add (ethoxymethylene)malononitrile to the solution, followed by a catalytic amount of triethylamine.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude residue by column chromatography on silica gel.

Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidin-7-amine Derivative

This step describes the cyclization of the aminopyrazole intermediate with guanidine carbonate.

  • Materials and Reagents:

    • 5-amino-1-(2-chloro-6-fluoro-3-methoxyphenyl)-1H-pyrazole-4-carbonitrile (1.0 equiv.)

    • Guanidine carbonate (1.5 equiv.)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aminopyrazole intermediate and guanidine carbonate.

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-130 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water with stirring.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the desired pyrazolo[1,5-a]pyrimidin-7-amine derivative.

Data Presentation: Key Reaction Parameters

ParameterStep 1: Aminopyrazole SynthesisStep 2: Pyrazolo[1,5-a]pyrimidine Synthesis
Starting Material This compound5-amino-1-(2-chloro-6-fluoro-3-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Key Reagents (Ethoxymethylene)malononitrile, TriethylamineGuanidine carbonate
Solvent EthanolN,N-Dimethylformamide (DMF)
Temperature Reflux (~78 °C)120-130 °C
Reaction Time 2-4 hours12-24 hours
Work-up Filtration or Column ChromatographyPrecipitation and Filtration

Visualization of the Experimental Workflow

experimental_workflow cluster_step1 Step 1: Aminopyrazole Synthesis cluster_step2 Step 2: Pyrazolo[1,5-a]pyrimidine Synthesis A Dissolve this compound in Ethanol B Add (Ethoxymethylene)malononitrile and Triethylamine A->B C Reflux at ~78 °C (2-4 hours) B->C D Monitor by TLC/LC-MS C->D E Cool to Room Temperature D->E F Isolate Product: Filtration or Column Chromatography E->F G Combine Aminopyrazole Intermediate and Guanidine Carbonate in DMF F->G Intermediate Product H Heat to 120-130 °C (12-24 hours) G->H I Monitor by TLC/LC-MS H->I J Cool to Room Temperature I->J K Precipitate in Ice-Water J->K L Isolate Product: Filtration and Drying K->L

Caption: A schematic of the two-step synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative.

Causality and Self-Validation in the Protocol

  • Choice of Reagents: (Ethoxymethylene)malononitrile is a common and effective reagent for the synthesis of aminopyrazoles from anilines. Guanidine carbonate is a stable and easy-to-handle source of guanidine for the subsequent cyclization.

  • Reaction Conditions: The use of refluxing ethanol in the first step provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition of the starting materials. The higher temperature in the second step is necessary to drive the cyclization and dehydration to completion.

  • Inert Atmosphere: While the first step is generally robust, the use of an inert atmosphere in the second, higher-temperature step is recommended to prevent potential oxidative side reactions.

  • Monitoring: Regular monitoring of the reaction by TLC or LC-MS is crucial to determine the point of completion and to avoid the formation of byproducts due to prolonged reaction times or excessive heat.

  • Purification: The purification methods described are standard and effective for the types of compounds being synthesized. The choice between precipitation/filtration and column chromatography will depend on the specific properties of the product and the impurities present.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: this compound and its derivatives should be handled with care as they are potentially toxic. Consult the Safety Data Sheet (SDS) for each reagent before use. (Ethoxymethylene)malononitrile is a lachrymator.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • The preparation of pyrazolo[1,5‐a]pyrimidin‐7‐amine derivatives. ResearchGate.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
  • Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers. Ningbo Inno Pharmchem Co.,Ltd.
  • The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-fluoro-3-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. Our focus is on the prevalent and industrially relevant method: the reduction of the nitroaromatic precursor, 2-chloro-6-fluoro-3-methoxynitrobenzene.

I. Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the nitration of a suitable precursor to form 2-chloro-6-fluoro-3-methoxynitrobenzene. The second, and often more challenging step, is the selective reduction of the nitro group to an amine.

Synthesis_Pathway Precursor Substituted Benzene Precursor Nitro_Compound 2-Chloro-6-fluoro-3-methoxynitrobenzene Precursor->Nitro_Compound Nitration Target_Molecule This compound Nitro_Compound->Target_Molecule Reduction

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable method is the reduction of the corresponding nitro compound, 2-chloro-6-fluoro-3-methoxynitrobenzene. This reduction can be achieved through various methods, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common. The choice of method often depends on the available equipment, scale, and desired selectivity.

Q2: What are the primary challenges in the reduction of 2-chloro-6-fluoro-3-methoxynitrobenzene?

A2: The main challenges are:

  • Chemoselectivity: The primary goal is to reduce the nitro group without affecting the chloro and fluoro substituents.

  • Dehalogenation: A significant side reaction is the hydrogenolysis (removal) of the chlorine and/or fluorine atoms, especially during catalytic hydrogenation.[1][2]

  • Incomplete Reduction: The reaction may stall at intermediate stages, such as the nitroso or hydroxylamine species, leading to impurities.

  • Product Purification: The final product may contain residual starting material, intermediates, and dehalogenated byproducts, which can be challenging to separate due to similar physical properties.

Q3: Which reduction method is better: catalytic hydrogenation or chemical reduction?

A3: Both methods have their advantages and disadvantages.

FeatureCatalytic Hydrogenation (e.g., H₂, Pd/C)Chemical Reduction (e.g., SnCl₂, Fe/HCl)
Efficiency Generally high, with fast reaction rates.Can be slower and may require stoichiometric amounts of metal reductant.
Byproducts Cleaner, with water as the main byproduct.Generates metallic sludge that requires disposal.
Selectivity Prone to dehalogenation, especially with palladium catalysts.[1]Generally offers better chemoselectivity and avoids dehalogenation.[1]
Conditions Requires specialized high-pressure equipment.Can be performed in standard laboratory glassware.

The choice depends on your specific requirements. For high chemoselectivity without the need for specialized equipment, chemical reduction is often preferred. For cleaner reactions on a large scale where dehalogenation can be controlled, catalytic hydrogenation might be more suitable.

III. Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield of the Desired Aniline

A low yield can be attributed to several factors, primarily incomplete reaction or the formation of side products.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield of Aniline Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase reaction time or temperature. Incomplete->Increase_Time Check_Catalyst Check catalyst activity (if applicable). Incomplete->Check_Catalyst Check_Reagent Check purity/equivalents of reducing agent. Incomplete->Check_Reagent Side_Products Analyze for side products (GC-MS/LC-MS). Complete->Side_Products Dehalogenation Dehalogenation observed? Side_Products->Dehalogenation Other_Byproducts Other byproducts? Dehalogenation->Other_Byproducts No Optimize catalyst/reagent Optimize catalyst/reagent Dehalogenation->Optimize catalyst/reagent Yes Lower temperature/pressure Lower temperature/pressure Dehalogenation->Lower temperature/pressure Yes

Caption: Decision tree for troubleshooting low product yield.

Detailed Steps:

  • Verify Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting nitro compound is still present, the reaction is incomplete.

    • Solution: Extend the reaction time or moderately increase the temperature. If using a catalyst, ensure it is not poisoned or deactivated. For chemical reductions, verify the stoichiometry and purity of the reducing agent.

  • Identify Side Products: If the reaction has gone to completion but the yield is low, analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify byproducts.

    • Dehalogenation Products: The presence of 2-fluoro-3-methoxyaniline or 6-chloro-3-methoxyaniline indicates dehalogenation.

      • For Catalytic Hydrogenation: Switch to a more selective catalyst system. For instance, sulfided platinum on carbon (Pt/C) can be more selective than palladium on carbon (Pd/C) in preventing dehalogenation.[1] Alternatively, lowering the hydrogen pressure and reaction temperature can mitigate this side reaction.[3]

      • For Chemical Reduction: This is less common, but if observed, ensure the reaction conditions are not overly harsh.

    • Intermediates: The presence of nitroso or hydroxylamine intermediates suggests insufficient reducing power or reaction time. These can also dimerize to form azo or azoxy compounds.

      • Solution: Increase the amount of reducing agent or the reaction time.

Problem 2: Product Purity Issues and Discoloration

The final product may be impure or colored, often due to aerial oxidation or residual impurities.

Troubleshooting Purification:

  • Colored Impurities: Anilines are susceptible to air oxidation, which can lead to discoloration.

    • Solution 1: Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. After a short period of heating, filter the hot solution to remove the charcoal and the adsorbed colored impurities. The pure product can then be obtained by crystallization.

    • Solution 2: Conversion to Hydrochloride Salt: Dissolve the crude aniline in an acidic solution (e.g., HCl in an organic solvent) to precipitate the hydrochloride salt. The salt is typically more stable and less colored. The salt can be washed with a non-polar solvent to remove non-basic impurities and then neutralized with a base to regenerate the pure aniline.

  • Separation of Isomers and Byproducts:

    • Column Chromatography: This is an effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate) is a good starting point.

    • Vacuum Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method.

IV. Experimental Protocols

Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)

This method is highly selective and generally avoids dehalogenation.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluoro-3-methoxynitrobenzene (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (around 70-80°C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice.

  • Carefully basify the mixture with a 5% aqueous sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This will precipitate tin salts.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Catalytic Hydrogenation with Pd/C (with caution for dehalogenation)

This method is efficient but requires careful optimization to minimize dehalogenation.

  • To a high-pressure reactor, add 2-chloro-6-fluoro-3-methoxynitrobenzene, a suitable solvent (e.g., ethanol or ethyl acetate), and 5-10% palladium on carbon (Pd/C) catalyst (1-5 mol%).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi).

  • Stir the mixture at room temperature or with gentle heating (e.g., 30-40°C).

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

V. References

  • PrepChem. (n.d.). Synthesis of 2,4-dichloro-5-methoxyaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,4-Dichloro-5-methoxyaniline in Pharmaceutical Synthesis: A Deeper Look. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline. Retrieved from

  • Springer. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from

Sources

Purification challenges with 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-fluoro-3-methoxyaniline (CAS: 1017777-58-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this versatile intermediate. This guide provides field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound presents a unique set of challenges stemming from its physicochemical properties and the nature of its synthesis. Key difficulties include:

  • Low Melting Point: The compound has a reported melting point between 37-40°C.[1] This characteristic makes it prone to "oiling out" during recrystallization rather than forming well-defined crystals, especially if the solvent's boiling point is high or cooling is too rapid.[2]

  • Oxidative Instability: Like many anilines, this compound is susceptible to air oxidation. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, which can lead to the formation of colored impurities (often yellow to dark brown).[3] This requires careful handling and often necessitates purification under an inert atmosphere.

  • Structurally Similar Impurities: Synthetic routes can generate impurities that are structurally very similar to the target molecule, such as positional isomers or byproducts from incomplete reactions. These impurities often have comparable polarities, making them difficult to separate by standard chromatographic or recrystallization techniques.[4]

  • Basicity and Chromatographic Behavior: The basic nature of the amine group leads to strong interactions with the acidic silanol groups on standard silica gel. This can cause significant tailing (streaking) on the column, leading to poor separation and lower recovery.[5]

Q2: What are the most common impurities I should anticipate?

Based on typical synthetic pathways for halogenated anilines, the following impurities are frequently encountered:

  • Starting Materials: Incomplete conversion of precursors is a common source of contamination.

  • Oxidation Products: As mentioned, exposure to air can create colored oligomeric or polymeric impurities.

  • Over-halogenated Byproducts: The high reactivity of the aniline ring can sometimes lead to the introduction of additional halogen atoms if the reaction conditions are not strictly controlled.[6][7]

  • Positional Isomers: Depending on the synthetic route, isomers with different substitution patterns on the aromatic ring may be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, ethyl acetate) and reagents can be carried through.[8]

Q3: Which purification method—recrystallization or column chromatography—is best for this compound?

The choice depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization is often preferred for large-scale purification (>10 g) if the initial purity is relatively high (>90%) and the main impurities have significantly different solubilities. It is more economical and scalable. However, due to the compound's low melting point, finding a suitable solvent system can be challenging.

  • Flash Column Chromatography is the method of choice for small-scale work or when dealing with complex mixtures of similarly polar impurities. It offers superior separation power but is less scalable and more costly in terms of solvent and stationary phase. For this compound, modifications to the standard silica gel chromatography protocol are essential for good results.[5]

Below is a decision tree to guide your choice:

G start Crude Product (this compound) purity_check Assess Purity (TLC, NMR, GC) start->purity_check high_purity High Purity (>90%) Few Impurity Spots purity_check->high_purity High low_purity Low Purity (<90%) Multiple/Close Spots purity_check->low_purity Low recrystallize Recrystallization high_purity->recrystallize chromatography Flash Column Chromatography low_purity->chromatography final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Purification workflow decision tree.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Recrystallization Issues

Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it? A: "Oiling out" is a common problem for low-melting-point compounds.[1] It occurs when the solute is insoluble in the solvent at a temperature below its own melting point.

  • Causality: The solution becomes supersaturated while it is still hotter than the melting point of your compound, causing it to separate as a liquid phase instead of a solid crystalline lattice.

  • Solutions:

    • Reheat and Dilute: Reheat the mixture until it is homogeneous again. Add a small amount of the primary solvent to reduce the saturation level, then allow it to cool much more slowly.[2]

    • Lower the Solvent Boiling Point: Switch to a single solvent or a co-solvent system with a lower boiling point. For example, if you are using ethanol/water, try isopropanol/water or even hexane/ethyl acetate.

    • Promote Nucleation: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the air-solvent interface. The microscopic glass fragments serve as nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[2]

Q: My final product is a pale yellow or brown solid, not white. How can I remove the color? A: This coloration is almost always due to small amounts of highly colored oxidation byproducts.

  • Causality: The electron-rich aniline ring is easily oxidized by atmospheric oxygen, forming conjugated systems that absorb visible light.[9]

  • Solution: Use activated carbon (charcoal) during the recrystallization process.

    • Dissolve your crude product in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Gently swirl the mixture and reheat it to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Perform a hot gravity filtration using fluted filter paper to remove the carbon, and then proceed with the crystallization as usual.[2]

Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands? A: This is a classic problem caused by the interaction between a basic compound and acidic silica gel.

  • Causality: The basic amine group (-NH₂) is protonated by the acidic silanol groups (Si-OH) on the surface of the silica. This strong ionic interaction prevents clean elution, causing the compound to "streak" or "tail" down the column.[5]

  • Solution: Neutralize the stationary phase by adding a small amount of a volatile base to your mobile phase (eluent).

    • Add Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen eluent (e.g., hexane/ethyl acetate). The TEA is more basic than your aniline and will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.[5]

    • Equilibrate the Column: It is crucial to flush the column with the base-modified eluent before loading your sample. This ensures the entire silica bed is neutralized.

    • Alternative Base: In some cases, ammonium hydroxide can be used, particularly with more polar solvent systems like dichloromethane/methanol.[5]

G cluster_0 Without Base Modifier cluster_1 With 1% Triethylamine (TEA) a1 a2 a3 a4 b1 Aniline b2 Aniline b3 Aniline b4 Aniline label_a Tailing / Streaking silica Acidic Silica (Si-OH) aniline_protonated Aniline-H+ silica->aniline_protonated Strong Acid-Base Interaction c1 c2 c3 c4 d1 Aniline label_b Sharp Band silica2 Neutralized Silica (Si-O-TEA-H+) aniline_free Aniline (Free Base) silica2->aniline_free Weak Interaction

Caption: Effect of a base modifier in silica gel chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a starting point and may require optimization based on the initial purity of your material.

  • Dissolution: In an Erlenmeyer flask, place 5.0 g of crude this compound. Add a magnetic stir bar.

  • Solvent Addition: Gently heat the flask on a hot plate while stirring. Add a minimal amount of hot 95% ethanol dropwise until all the solid just dissolves. Record the volume of ethanol used.

  • Decolorization (Optional): If the solution is significantly colored, remove it from the heat, allow it to cool slightly, and add ~50 mg of activated carbon. Reheat to a gentle boil for 2-3 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the carbon.

  • Crystallization: Reheat the solution to ensure clarity. Slowly add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (this is the saturation point). Add 1-2 more drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask inside a beaker of warm water.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold ethanol/water (use the same ratio as your final solvent mixture) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a standard silica gel column.

  • Eluent Preparation: Prepare a stock solution of 1% triethylamine (TEA) in your chosen solvent system. A good starting point for this compound is a gradient of 5% to 20% ethyl acetate in hexanes. For example, to make 500 mL of 10% EtOAc/Hexanes with 1% TEA: 445 mL Hexanes, 50 mL Ethyl Acetate, 5 mL Triethylamine.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent (e.g., 5% EtOAc/Hexanes + 1% TEA). Ensure the column is packed evenly without air bubbles.

  • Column Equilibration: Flush the packed column with at least 2-3 column volumes of the initial eluent. This step is critical to neutralize the silica.[5]

  • Sample Loading: Dissolve your crude product (~200 mg) in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with the starting mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA). Collect fractions and monitor the elution by TLC.

  • Gradient (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% to 15% ethyl acetate).

  • Fraction Analysis: Combine the pure fractions as identified by TLC.

  • Solvent Removal: Remove the solvent and triethylamine from the combined fractions using a rotary evaporator. The triethylamine is volatile and should be easily removed under vacuum.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Suitability for this compoundComments
Hexane69Good (as co-solvent)Compound is likely sparingly soluble even when hot. Best used as an anti-solvent with a more polar solvent like ethyl acetate.
Ethyl Acetate77ModerateMay be a suitable single solvent, but solubility might be high even at low temperatures, leading to poor recovery.[2]
Isopropanol82Good (as co-solvent)Good primary solvent to be used with water as the anti-solvent. Lower boiling point than ethanol reduces risk of oiling out.
Ethanol78Good (as co-solvent)A common choice, but care must be taken to cool slowly.[2]
Water100Poor (as primary solvent)Compound is insoluble. Excellent as an anti-solvent.
Toluene111Not RecommendedBoiling point is much higher than the compound's melting point, making "oiling out" highly probable.

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
  • ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Khan Academy. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry.
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • PubChem. (n.d.). 2-Chloro-6-fluoroaniline.
  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
  • lookchem. (n.d.). This compound Safety Data Sheets(SDS).
  • Amerigo Scientific. (n.d.). 2-Chloro-6-fluoroaniline.
  • Chemsrc. (2025, August 27). 3-Fluoro-2-methoxyaniline.

Sources

Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-6-fluoro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate and require a high degree of purity for their downstream applications. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific principles and troubleshooting advice based on extensive experience with challenging purifications of halogenated aromatic amines.

The Critical Importance of Purity

This compound is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of impurities, even in small amounts, can have significant consequences, including:

  • Altered Biological Activity: Impurities can lead to off-target effects or a reduction in the efficacy of the final active pharmaceutical ingredient (API).

  • Reaction Failures: Residual starting materials or byproducts can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, difficult-to-remove impurities.

  • Regulatory Hurdles: For pharmaceutical applications, stringent purity requirements are mandated by regulatory agencies. A well-characterized and highly pure compound is essential for regulatory submissions.

This guide will focus on the most common purification techniques: recrystallization and column chromatography, as well as providing insights into potential impurities and methods for their assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude this compound is a dark oil or discolored solid. What is causing this and how can I fix it?

A1: Discoloration in anilines is a frequent issue, often arising from the formation of oxidized, polymeric impurities.[1] The aniline functional group is susceptible to air oxidation, which is often accelerated by light and trace metal impurities.

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, the use of activated carbon is highly effective for removing colored impurities. The high surface area of the carbon adsorbs the large, colored molecules.

  • Inert Atmosphere: When handling the compound, especially at elevated temperatures, working under an inert atmosphere of nitrogen or argon can prevent further oxidation.[1]

  • Purify Starting Materials: Ensure that the precursors used in the synthesis of this compound are of high purity to minimize the introduction of color-forming contaminants.[1]

Q2: I am having difficulty removing the starting material, o-fluoroaniline, from my product. What is the best approach?

A2: Residual starting materials are a common challenge. In the case of a more basic starting material like o-fluoroaniline, an acidic wash during a liquid-liquid extraction workup is a highly effective strategy.

Scientific Rationale: The basicity of the aniline nitrogen allows for its protonation by an acid (e.g., dilute HCl) to form a water-soluble ammonium salt. Your product, this compound, is less basic due to the electron-withdrawing effects of the halogen substituents, and will therefore remain preferentially in the organic phase.

Q3: During column chromatography, my product is streaking or "tailing" down the column. How can I improve the separation?

A3: Tailing of amines on silica gel is a classic problem in chromatography. It is caused by the interaction of the basic amine with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.

Solutions:

  • Addition of a Basic Modifier: The most common solution is to add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to the eluent. The triethylamine will compete with your product for the acidic sites on the silica gel, leading to a much sharper elution profile.

  • Use of Deactivated Silica: Alternatively, commercially available end-capped or deactivated silica gel can be used.

  • Alumina Chromatography: In some cases, switching to a more basic stationary phase like alumina can be beneficial.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

A preliminary solvent screen is crucial for successful recrystallization. Based on the polarity of the target molecule, a mixed solvent system is often a good choice. For halogenated anilines, an alcohol/water or a hydrocarbon/polar aprotic solvent system is a good starting point.[2]

Solvent SystemRationale
Isopropanol/Water A good starting point. The compound should be soluble in hot isopropanol, and the addition of water as an anti-solvent will induce crystallization upon cooling.
Toluene/Hexane Toluene's aromatic nature should effectively dissolve the aniline at higher temperatures, while hexane will act as an anti-solvent.
Ethyl Acetate/Hexane A common system that balances polarity. Ethyl acetate provides good solubility, and hexane reduces it upon cooling.
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol. Heat the mixture gently on a hot plate.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of your compound). Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Reheat the solution to ensure everything is dissolved. Then, slowly add warm water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Caption: A flowchart for troubleshooting common recrystallization issues.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. For example, starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate.

  • Basic Modifier: Add 0.5% triethylamine to the eluent to prevent tailing.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase (e.g., 5% ethyl acetate/0.5% triethylamine in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in a solvent system that gives your product an Rf value of approximately 0.3-0.4. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow Start Start: Crude Product PrepareColumn Prepare Silica Gel Column Start->PrepareColumn LoadSample Load Sample onto Column PrepareColumn->LoadSample Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate + Et3N) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC PureFractions Identify and Pool Pure Fractions TLC->PureFractions Evaporate Evaporate Solvent PureFractions->Evaporate Pure ImpureFractions Impure Fractions for Re-purification or Disposal PureFractions->ImpureFractions Impure End End: Purified Product Evaporate->End

Caption: A step-by-step workflow for purification by column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of your this compound. A combination of analytical techniques should be employed.

Analytical MethodPrinciplePrimary Use
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Quantitative purity assessment and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and confirmation of product identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Structural confirmation and detection of structurally related impurities.

A typical purity specification for a pharmaceutical intermediate would be ≥99.5% by HPLC.

Safety Precautions

This compound should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

This technical support guide provides a comprehensive overview of the purification of this compound. By understanding the principles behind the purification techniques and anticipating potential challenges, researchers can consistently obtain high-purity material for their critical applications.

References

  • Google Patents. (2014). Preparation method for 4-(chlorodifluoromethoxy)aniline. CN104119238A.
  • PubChem. N-chloro-3-[(3-fluorophenyl)methoxy]aniline. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-chloro-3-(3-fluorophenyl_methoxy_aniline]([Link]
  • Google Patents. (2016). Preparation process of 2-chloro-6-fluoroaniline. CN105646233A.

Sources

Technical Support Center: 2-Chloro-6-fluoro-3-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly the formation of byproducts. Our approach is grounded in established chemical principles to ensure you can anticipate, identify, and mitigate the formation of impurities in your experiments.

Section 1: Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic amine, and its reactivity is governed by the interplay of its substituents: the electron-donating amino and methoxy groups, and the electron-withdrawing chloro and fluoro groups. The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution, though it can be protonated in acidic media, which alters its directing effect to meta.[1][2] The methoxy group is also activating and ortho, para-directing. The halogen substituents are deactivating but ortho, para-directing. The steric hindrance provided by the ortho-substituents (chloro and fluoro) to the amino group also plays a significant role in its reactivity.

Section 2: Troubleshooting Common Byproducts in Reactions

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Formation of Colored Impurities and Tars

Question: My reaction mixture involving this compound has turned dark, and I am observing tar-like substances, making product isolation difficult. What could be the cause?

Answer: The formation of colored impurities and tars in reactions with anilines is a common issue, often stemming from oxidation and polymerization.[3][4]

Causality and Troubleshooting:

  • Oxidation: Anilines are susceptible to oxidation, which can be accelerated by air, light, or certain reagents.[4] This process often leads to the formation of highly colored, complex mixtures.

    • Solution:

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

      • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil.

  • Self-Condensation/Polymerization: Under certain conditions, particularly with strong acids or aldehydes, anilines can undergo self-condensation or polymerization reactions.[5]

    • Solution:

      • Controlled Reagent Addition: Add reactive reagents, such as aldehydes or strong acids, slowly and at a controlled temperature to minimize localized high concentrations that can promote side reactions.

      • Temperature Management: Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate polymerization.

Issue 2: Unexpected Products in Diazotization Reactions

Question: I am performing a diazotization reaction with this compound, but I am getting a mixture of products, including a phenolic compound. What is happening?

Answer: Diazotization of aromatic amines is a powerful synthetic tool, but it can be accompanied by side reactions, especially if not performed under optimal conditions.[6][7]

Causality and Troubleshooting:

  • Decomposition of Diazonium Salt: The diazonium salt formed from this compound can be unstable, particularly at temperatures above 5°C.[7] Decomposition in an aqueous medium will lead to the formation of the corresponding phenol, releasing nitrogen gas.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the diazotization and any subsequent reaction of the diazonium salt.[7]

      • In Situ Consumption: Use the diazonium salt solution immediately after its preparation. Diazonium salts are generally not isolated and are used in situ.[7]

  • Azo Coupling: The diazonium salt can react with unreacted this compound or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.[8]

    • Solution:

      • Stoichiometry Control: Ensure the complete conversion of the aniline to the diazonium salt by using a slight excess of nitrous acid.

      • Slow Addition: Add the solution of sodium nitrite slowly to the acidic solution of the aniline to prevent a localized excess of the aniline that could lead to coupling.

Visualizing Diazotization Side Reactions

Below is a diagram illustrating the potential reaction pathways in the diazotization of this compound.

Byproducts Aniline 2-Chloro-6-fluoro- 3-methoxyaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl 0-5 °C Phenol Phenolic Byproduct Diazonium->Phenol H2O, >5 °C Azo Azo Compound Byproduct Diazonium->Azo + Unreacted Aniline

Caption: Potential side reactions during diazotization.

Issue 3: Cleavage of the Methoxy Group

Question: My reaction, conducted under strongly acidic conditions, has resulted in a byproduct where the methoxy group is replaced by a hydroxyl group. Why did this happen?

Answer: Aromatic methyl ethers can undergo cleavage under strongly acidic conditions, particularly in the presence of nucleophilic anions like bromide or iodide.[9][10][11]

Causality and Troubleshooting:

  • Acid-Catalyzed Ether Cleavage: Strong acids can protonate the oxygen of the methoxy group, making it a good leaving group (methanol). A nucleophile present in the reaction mixture can then attack the carbon of the methyl group (SN2) or the aromatic ring (not favorable for aryl ethers).[10] For aryl alkyl ethers, cleavage typically results in a phenol and an alkyl halide.[10]

    • Solution:

      • Choice of Acid: If possible, use a non-nucleophilic acid or a weaker acid.

      • Temperature Control: Ether cleavage is often more facile at elevated temperatures. Running the reaction at a lower temperature may suppress this side reaction.

      • Protecting Groups: If the methoxy group is not essential for the desired reaction, consider if another protecting group for the hydroxyl functionality would be more stable under the reaction conditions.

Issue 4: Dehalogenation Byproducts

Question: I am observing byproducts where either the chlorine or fluorine atom has been replaced by hydrogen. How can I prevent this?

Answer: Dehalogenation of aryl halides can occur under certain reductive conditions, often catalyzed by transition metals.[12]

Causality and Troubleshooting:

  • Reductive Dehalogenation: This can be a significant side reaction in processes like catalytic hydrogenation or reactions involving certain metals (e.g., Pd, Ni, Zn).

    • Solution:

      • Catalyst Selection: If performing a reduction, carefully select the catalyst and reaction conditions. For example, some catalysts are more prone to causing dehalogenation than others.

      • Avoid Strong Reducing Agents: If not essential for the desired transformation, avoid the use of strong reducing agents that can cleave the carbon-halogen bond.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in a typical nucleophilic aromatic substitution (SNAr) reaction using this compound?

A1: In SNAr reactions, the rate is enhanced by electron-withdrawing groups ortho and para to the leaving group.[13][14][15][16] In this compound, the chloro and fluoro groups are potential leaving groups. The relative reactivity will depend on the specific nucleophile and reaction conditions. Potential byproducts could arise from:

  • Substitution at the other halogen position: If the desired reaction is substitution of the chloro group, substitution of the fluoro group could be a byproduct, and vice-versa.

  • Reaction with the amino or methoxy group: Strong nucleophiles/bases could potentially deprotonate the amino group or, under harsh conditions, react with the methoxy group.

Q2: How can I purify the final product to remove these common byproducts?

A2: Purification strategies will depend on the nature of the byproduct.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[17] For example, a phenolic byproduct will be more polar than the starting aniline.

  • Recrystallization: If the desired product is a solid and has a suitable solubility profile, recrystallization can be a highly effective purification technique.

  • Acid-Base Extraction: The basicity of the aniline group can be exploited. The desired product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q3: Can this compound undergo Friedel-Crafts reactions?

A3: Generally, anilines do not undergo Friedel-Crafts reactions.[1][2] The amino group is a strong Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[1][2]

Summary of Potential Byproducts and Mitigation Strategies

Byproduct TypeProbable CauseRecommended Mitigation Strategy
Colored/Tarry Impurities Oxidation, PolymerizationInert atmosphere, protect from light, controlled reagent addition and temperature.
Phenolic Compounds Decomposition of diazonium saltStrict temperature control (0-5°C), immediate use of diazonium salt.
Azo Compounds Azo coupling during diazotizationStoichiometry control, slow addition of nitrite solution.
Demethylated Products Acid-catalyzed ether cleavageUse of non-nucleophilic/weaker acids, lower reaction temperature.
Dehalogenated Products Reductive conditionsCareful selection of catalyst and reducing agents.

Troubleshooting Workflow

Here is a general workflow for troubleshooting byproduct formation in your reactions.

Troubleshooting Start Byproduct Observed Identify Identify Byproduct Structure (NMR, MS, etc.) Start->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Modify Modify Reaction Conditions Hypothesize->Modify e.g., Lower Temp, Inert Atmosphere, Change Reagent Analyze Analyze New Results Modify->Analyze Analyze->Hypothesize Unsuccessful Success Byproduct Minimized Analyze->Success Successful

Caption: A systematic approach to troubleshooting.

References

  • Veeprho.
  • Chemical Education Xchange.
  • PubMed. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. [Link]
  • Wikipedia. Aniline. [Link]
  • Chemistry Steps. Reactions of Aniline. [Link]
  • PubChem. Aniline. [Link]
  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]
  • Scribd. Aniline. [Link]
  • DCCEEW. Aniline (benzenamine). [Link]
  • Sciencemadness Discussion Board. aniline impurities. [Link]
  • lookchem.
  • ResearchGate. Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]
  • Chemguide.
  • Vedantu. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. [Link]
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
  • Wikipedia. Ether cleavage. [Link]
  • ResearchGate. Removal of amino in anilines through diazonium salt-based reactions. [Link]
  • Canadian Journal of Chemistry. Condensation of some substituted phenols and anilines with formaldehyde. Formation of 2-phenyl-1,3-benzoxazines and N-(2-hydroxybenzyl)anilines. [Link]
  • Chemistry Steps.
  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
  • PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline. [Link]
  • PMC.
  • NPTEL Archive.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
  • MySkinRecipes. This compound. [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
  • Chemistry LibreTexts. 16.
  • PubChem. 2-Chloro-6-fluoroaniline. [Link]
  • Google Patents. Preparation process of 2-chloro-6-fluoroaniline.

Sources

Technical Support Center: Synthesis with Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common side reactions encountered when working with substituted anilines. The inherent reactivity of the aniline moiety, while synthetically useful, often leads to challenges that require careful experimental control. This resource provides troubleshooting frameworks and detailed protocols to help you navigate these complexities and ensure the success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing an aniline has turned dark brown or black. What is happening and is my product lost?

A1: This is a classic sign of aniline oxidation and subsequent polymerization.[1] Anilines, particularly electron-rich ones, are highly sensitive to oxidation by air (O₂), residual oxidizing agents, or even trace metal impurities. The initial oxidation forms radical cations which can then polymerize into deeply colored, often insoluble, polyaniline-like materials.[2][3] Your target product may not be entirely lost, but the yield will be reduced and purification will be challenging.

  • Immediate Action: If the reaction is not yet complete, immediately degas the solvent and place the reaction under an inert atmosphere (Nitrogen or Argon).

  • Troubleshooting: For future attempts, rigorously degas all solvents, use freshly purified reagents, and maintain a strict inert atmosphere throughout the procedure. For purification, treating a solution of your crude product with activated carbon can help adsorb the colored polymeric impurities.[4]

Q2: I attempted a Friedel-Crafts alkylation/acylation on my substituted aniline and the reaction failed. Why?

A2: This is a well-documented limitation. The amino group of aniline is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[5][6] This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic substitution, effectively shutting down the desired reaction.[7]

  • Solution: You must temporarily protect the amino group to prevent this interaction. Converting the aniline to an acetanilide is the most common and effective strategy. The resulting amide is no longer basic enough to poison the catalyst but still activates the ring as an ortho, para-director for the Friedel-Crafts reaction.[6][7] The acetyl group can be easily removed later via hydrolysis.[8]

Q3: My electrophilic aromatic substitution (e.g., bromination, nitration) gave me a mixture of di- and tri-substituted products instead of the desired mono-substituted aniline. How can I control the selectivity?

A3: The amino group is one of the most powerful activating groups in electrophilic aromatic substitution (EAS), making the aromatic ring extremely reactive.[9][10] This high reactivity makes it difficult to stop the reaction after a single substitution, often leading to polysubstitution.[6][11]

  • Solution: As with the Friedel-Crafts reaction, the key is to moderate the reactivity of the amino group by converting it to an amide (e.g., acetanilide).[9][12] The amide group is less activating, which tempers the ring's reactivity and allows for controlled, selective mono-substitution.[11]

A4: This is a consequence of the reaction conditions. The strong acidic medium (typically HNO₃/H₂SO₄) protonates the basic amino group to form the anilinium ion (-NH₃⁺).[10] The anilinium group is strongly electron-withdrawing and is a meta-director. Therefore, you get a mixture of products from the competing reactions on the small amount of remaining unprotonated aniline (o,p-directing) and the abundant anilinium ion (m-directing).[5][13] Direct nitration also often leads to oxidative decomposition and tar formation.[9]

  • Solution: Protect the amine as an acetanilide before nitration. This prevents protonation and ensures a high yield of the desired para-nitro product (the ortho isomer is sterically hindered).[9][10]

In-Depth Troubleshooting Guides

Guide 1: Managing Oxidation and Polymerization

Oxidation is arguably the most common side reaction for anilines. The formation of colored impurities can complicate reaction monitoring and purification.

Problem: The appearance of deep colors (yellow, red, brown, black) during reaction or workup.

Causality: The nitrogen lone pair makes the aniline susceptible to one-electron oxidation, forming a radical cation. This initiates a chain reaction, leading to dimerization and polymerization.[2] The process is often accelerated by acid, light, and transition metal impurities.

Troubleshooting Workflow:

G cluster_prevention Preventative Measures start Dark Color Observed in Aniline Reaction q1 Is the reaction run under inert atmosphere? start->q1 workup During Workup/Purification start->workup solv_degas Were solvents degassed? q1->solv_degas No oxidizer Any potential oxidants present (e.g., HNO₃, peroxides)? q1->oxidizer Yes remedy2 Degas Solvents Thoroughly: - Freeze-Pump-Thaw cycles. - Sparge with N₂ or Ar for 30+ min. solv_degas->remedy2 remedy3 Purify/Remove Oxidants: - Use freshly distilled aniline. - Add a radical scavenger (e.g., BHT) in trace amounts if compatible. oxidizer->remedy3 remedy1 Implement Strict Inert Conditions: - Use Schlenk line or glovebox. - Purge vessel with N₂ or Ar. activated_carbon Treat crude product solution with activated carbon. workup->activated_carbon acid_wash Perform an acidic wash (e.g., dil. HCl) to remove unreacted aniline. workup->acid_wash

Caption: Troubleshooting workflow for aniline oxidation.

Preventative Measures:

  • Inert Atmosphere: Always conduct reactions with anilines under an inert atmosphere of nitrogen or argon.

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Degas them by sparging with argon or using freeze-pump-thaw cycles.

  • Reagent Quality: Distill liquid anilines prior to use, as they can oxidize upon storage.

  • Temperature Control: Exothermic reactions can accelerate oxidation. Maintain appropriate cooling.

Guide 2: Controlling Electrophilic Aromatic Substitution (EAS)

The high reactivity of the aniline ring is a double-edged sword. While it facilitates EAS, it makes selectivity a major challenge.

Problem: Formation of multiple halogenated or nitrated products.

Causality: The -NH₂ group is a powerful o,p-director that significantly increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles.[13] The activation is so strong that reactions like bromination are difficult to stop at the monosubstituted stage, readily proceeding to the 2,4,6-tribromoaniline.[14]

The Acetanilide Protection Strategy:

The most robust solution is to temporarily reduce the activating effect of the amino group. This is achieved by converting it to an acetamide (an acetanilide).

G cluster_protection Protection Step cluster_reaction Controlled EAS cluster_deprotection Deprotection Step aniline Aniline (Strongly Activating) reagents_p Acetic Anhydride (Ac₂O) / Pyridine aniline->reagents_p acetanilide Acetanilide (Moderately Activating) reagents_p->acetanilide reagents_eas E⁺ (e.g., Br₂) Selective Mono-substitution acetanilide->reagents_eas product_protected p-Substituted Acetanilide reagents_eas->product_protected reagents_d Acid/Base Hydrolysis (e.g., aq. HCl, heat) product_protected->reagents_d product_final p-Substituted Aniline (Desired Product) reagents_d->product_final

Caption: Workflow for controlled EAS via amine protection.

This strategy is essential for achieving high yields of monosubstituted products in reactions like halogenation, nitration, and Friedel-Crafts.[9][11][12]

Guide 3: Overcoming Challenges in Amide Coupling Reactions

Forming an amide bond between a carboxylic acid and an aniline can be challenging, especially if the aniline is sterically hindered or electronically deactivated.

Problem: Low yield of the desired amide product.

Causality & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Low Nucleophilicity of Aniline Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring decrease the electron density on the nitrogen, making the aniline a poor nucleophile.[15]1. Activate the Carboxylic Acid: Convert the acid to a more reactive species like an acid chloride (using SOCl₂ or (COCl)₂) or an acid fluoride.[16] 2. Use Stronger Coupling Reagents: Employ more potent coupling reagents such as HATU, HBTU, or PyBOP, which are designed for challenging couplings.[17]
Steric Hindrance Bulky substituents near the amino group on the aniline or near the carboxyl group on the acid can physically block the reaction.[18]1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. 2. Use Less Hindered Reagents: If possible, choose a less bulky coupling reagent. 3. Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-48h).
Side Reaction with Coupling Reagent With uronium/aminium-based reagents (like HBTU), the aniline can sometimes react with the reagent itself to form a guanidinium by-product.1. Control Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 min) before adding the aniline. This minimizes the concentration of free coupling reagent available to react with the amine.

Key Experimental Protocols

Protocol 1: Acetylation of Aniline for Amine Protection

This protocol describes the conversion of aniline to acetanilide to moderate its reactivity for subsequent electrophilic aromatic substitution.[4]

  • Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 eq) in glacial acetic acid or a suitable inert solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled aniline solution with continuous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Isolation: Pour the reaction mixture into a beaker of cold water with vigorous stirring. The acetanilide product will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted starting materials. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Deprotection of Acetanilide to Regenerate the Aniline

This protocol regenerates the free amino group after the desired synthetic step has been completed.[4]

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend the substituted acetanilide (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 10-20% w/v).

  • Reaction: Heat the mixture to reflux. The hydrolysis of the amide bond typically takes 1-3 hours. Monitor the reaction by TLC until the starting acetanilide is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will be dissolved in the acidic solution as its hydrochloride salt.

  • Neutralization: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) with cooling until the solution is basic (pH > 10). The free substituted aniline will precipitate out of the solution.

  • Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and concentrated under reduced pressure.

References

  • ResearchGate. (2019).
  • Filo. (2025). Protection of NH2 in aniline. [Link]
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]
  • MDPI. (2021).
  • AIP Publishing. (2017). Study of Aniline Polymerization Reactions through the Particle Size Formation in Acidic and Neutral Medium. [Link]
  • NIH National Center for Biotechnology Information. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. [Link]
  • Ningbo Inno Pharmchem Co., Ltd.
  • ACS Publications. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. [Link]
  • Chemistry Steps. Reactions of Aniline. [Link]
  • Wikipedia. Aniline. [Link]
  • Journal of Al-Nahrain University. (2012).
  • Open Access Journals. (2024).
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]
  • YouTube. (2015).
  • Khan Academy. (2025). EAS reactions of aniline. [Link]
  • Royal Society of Chemistry. (2015).
  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]
  • Chemistry Stack Exchange. (2017).
  • PubMed. (2024). H2 O ⋅ B(C6 F5 )
  • PubMed. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

Sources

Technical Support Center: Degradation Studies of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-6-fluoro-3-methoxyaniline. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of its degradation pathways. As a substituted aniline, its stability and degradation profile are critical aspects of its development and application. This document offers a synthesis of established principles in aniline degradation and forced degradation studies to empower your experimental success.

Troubleshooting Guide: Navigating Experimental Challenges

Researchers studying the degradation of this compound may encounter several analytical and experimental hurdles. This section addresses common issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: I am observing rapid, uncontrolled degradation of my this compound sample even under mild conditions. What could be the cause?

Answer: Rapid, unintended degradation often points to unforeseen catalytic or oxidative processes. Consider the following:

  • Trace Metal Contamination: Trace metals in your glassware or reagents can catalyze the oxidation of the aniline moiety. Ensure all glassware is scrupulously cleaned, potentially with a metal-chelating agent rinse, and use high-purity solvents and reagents.

  • Peroxide Formation in Solvents: Ethereal solvents, if not stored properly, can form peroxides which are potent oxidizing agents. Test your solvents for peroxides and purify them if necessary.

  • Autoxidation: The amino group of anilines can be susceptible to autoxidation, which is often light- or heat-induced. Protect your samples from light and maintain them at the recommended storage temperature of 2-8°C.[1]

Question 2: My HPLC analysis shows multiple, poorly resolved peaks for the degraded sample. How can I improve my chromatographic separation?

Answer: Poor resolution in HPLC is a common challenge when dealing with a complex mixture of degradation products that may have similar polarities. Here’s a systematic approach to method development:

  • Gradient Optimization: A shallow gradient elution is often more effective than an isocratic one for separating complex mixtures. Experiment with different gradient slopes and durations.

  • Column Chemistry: The choice of stationary phase is critical. A standard C18 column might not be sufficient. Consider a phenyl-hexyl column for enhanced pi-pi interactions with the aromatic rings of the analyte and its degradants, or a polar-embedded column to improve retention of polar metabolites.

  • Mobile Phase Modifiers: Varying the pH of the aqueous mobile phase can significantly alter the retention times of ionizable compounds. The aniline functional group and potential acidic or basic degradants will be affected. Also, consider using different organic modifiers like acetonitrile versus methanol, as they offer different selectivities.

Question 3: I am struggling to identify the structure of a major degradation product. What analytical techniques should I employ?

Answer: Structural elucidation of unknown degradants requires a multi-faceted analytical approach.

  • High-Resolution Mass Spectrometry (HRMS): LC-MS/MS with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is indispensable. It provides accurate mass measurements to determine the elemental composition of the degradant and its fragments, offering clues to its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity and purity (typically >1 mg), 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are the gold standard for unambiguous structure determination.

  • Forced Degradation Studies: Performing forced degradation under controlled conditions (acidic, basic, oxidative, photolytic, thermal) can help in systematically generating and identifying degradation products.[2][3] This can provide insights into the lability of different functional groups within the molecule.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation pathways of this compound, based on established knowledge of similar halogenated anilines.

Question 1: What are the likely degradation pathways for this compound?

Answer: While specific pathways for this molecule are not extensively documented, we can infer potential routes based on studies of other halogenated anilines.[4][5] Key transformations are likely to involve:

  • Oxidation of the Aniline Group: The primary amino group is often a site of initial oxidation, potentially leading to the formation of nitroso, nitro, or hydroxylamino derivatives, and subsequent polymerization products.

  • Dehalogenation: The chlorine and fluorine atoms can be removed through reductive or hydrolytic dehalogenation, although the C-F bond is generally more stable than the C-Cl bond.

  • Demethylation: The methoxy group can be cleaved to form a phenolic derivative.

  • Ring Opening: Under more aggressive conditions, such as advanced oxidation processes, the aromatic ring can be cleaved.[6]

Question 2: How does the substitution pattern of this compound influence its stability?

Answer: The electronic effects of the substituents play a crucial role:

  • Halogens (Cl, F): As electron-withdrawing groups, they can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack.

  • Methoxy Group (OCH₃): This is an electron-donating group, which increases the electron density of the ring, potentially making it more prone to oxidation.

  • Amino Group (NH₂): This is a strong electron-donating group and is often the most reactive site for oxidation.

The interplay of these groups determines the overall reactivity and degradation profile of the molecule.

Question 3: What are the typical conditions for conducting forced degradation studies on a molecule like this?

Answer: Forced degradation studies are essential for understanding a molecule's intrinsic stability.[2] Typical conditions, as recommended by ICH guidelines, include:[2][3]

ConditionReagents and ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)Dehalogenation, Demethylation
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)Dehalogenation, Demethylation
Oxidation 3% H₂O₂, room temperatureOxidation of the amino group, ring hydroxylation
Thermal Dry heat (e.g., 80°C)General decomposition
Photolytic Exposure to UV/Vis light (ICH Q1B)Photodegradation, free-radical reactions

This table summarizes common starting conditions for forced degradation studies. Actual concentrations and temperatures may need to be optimized.

Visualizing Potential Degradation and Workflows

To aid in conceptualizing the experimental process and potential outcomes, the following diagrams are provided.

G cluster_0 Initial Compound cluster_1 Potential Degradation Pathways cluster_2 Potential Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation Dehalogenation Dehalogenation This compound->Dehalogenation Demethylation Demethylation This compound->Demethylation Nitroso_Nitro_Derivatives Nitroso/Nitro Derivatives Oxidation->Nitroso_Nitro_Derivatives Polymerization_Products Polymerization Products Oxidation->Polymerization_Products Halogenated_Phenols Halogenated Phenols Dehalogenation->Halogenated_Phenols Demethylation->Halogenated_Phenols

Caption: Inferred degradation pathways for this compound.

G Start Start: Degraded Sample Mixture HPLC HPLC Method Development (Column, Mobile Phase, Gradient) Start->HPLC LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) HPLC->LCMS Isolation Preparative HPLC for Isolation LCMS->Isolation NMR NMR Spectroscopy (1D & 2D NMR) Isolation->NMR Elucidation Structure Elucidation NMR->Elucidation

Caption: Workflow for the identification of unknown degradation products.

References

  • Travkin, V., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 209(2), 307-312.
  • Travkin, V., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. PubMed, 12007823.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • ResearchGate. (n.d.). Biodegradation of Halogenated Anilines in River Water.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • Zeshan, M., et al. (2021). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 11(30), 210609.
  • ResearchGate. (n.d.). Studies of Aniline and its Derivatives on Various Organ Systems: A Mini Review.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies. RJPT, 13(10), 5039-5045.
  • PubMed Central. (2023). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences, 24(22), 16377.
  • ResearchGate. (n.d.). Bacterial degradation of aniline.
  • MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Water, 15(20), 3651.
  • ChemUniverse. (n.d.). This compound.
  • National Institutes of Health. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178.
  • PubChem. (n.d.). 2-Chloro-6-fluoroaniline.
  • ResearchGate. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
  • PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. World Journal of Microbiology and Biotechnology, 39(4), 118.

Sources

Technical Support Center: A Troubleshooting Guide for Fluorinated Aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving fluorinated anilines. The unique electronic properties imparted by the fluorine atom can be a double-edged sword, offering pathways to novel molecular architectures while simultaneously presenting unique synthetic challenges. This resource, structured in a practical question-and-answer format, provides in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes.

Section 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging C-N bonds. However, the presence of fluorine on the aniline or the aryl halide can significantly influence reaction efficiency.[1]

Frequently Asked Questions (FAQs)

Question 1: My Buchwald-Hartwig reaction with a fluoroaniline is sluggish or has stalled completely. What are the primary factors to investigate?

Answer: A stalled Buchwald-Hartwig reaction involving fluorinated substrates often points to issues with the catalyst system, base, or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The electronic nature of your fluorinated substrate is key. The strong electron-withdrawing effect of fluorine can make oxidative addition more challenging.

    • Expertise & Experience: Standard palladium sources like Pd(OAc)₂ can be unreliable.[2] It is often preferable to use pre-catalysts which form the active catalytic species more cleanly. For electron-deficient aryl halides or anilines, bulky and electron-rich biaryl phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.[3][4] Consider ligands like BrettPhos or RuPhos, which have shown broad applicability.[5]

    • Trustworthiness: Screen a panel of ligands. What works for a simple aryl halide may not be optimal for a sterically hindered or electronically deactivated fluoro-substituted analogue.

  • Base Selection: The choice of base is critical and substrate-dependent.

    • Causality: Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups on your fluorinated aniline or coupling partner.[6] Fluoroalkylanilines can be unstable in the presence of strong bases at elevated temperatures.[7]

    • Alternative Strategy: Consider weaker bases like K₂CO₃, K₃PO₄, or even potassium phenoxide (KOPh).[6][7] The use of KOPh has been shown to be effective for the coupling of fluoroalkylamines by avoiding decomposition of the starting materials.[7]

  • Solvent and Temperature:

    • Solvent: Toluene and dioxane are common solvents. Ensure they are rigorously degassed and anhydrous. Oxygen can deactivate the palladium catalyst.

    • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions like hydrodehalogenation or decomposition of sensitive substrates.[2] If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

Question 2: I am observing significant hydrodehalogenation (loss of a halogen) of my aryl halide starting material. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and is often promoted by the formation of palladium-hydride species.[8]

  • Mechanism Insight: These hydride species can arise from β-hydride elimination if you are using an amine with β-hydrogens, or from reactions with the base or solvent.

  • Troubleshooting Steps:

    • Ligand Choice: Bulky ligands can often disfavor the formation of palladium-hydrides.

    • Base Selection: Weaker bases are generally preferred to minimize this side reaction.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reduction.[2]

Question 3: My fluorinated aniline has other nucleophilic sites (e.g., a phenol). How can I achieve selective N-arylation?

Answer: Chemoselectivity is a common challenge. If your substrate has multiple nucleophilic sites, you may observe a mixture of products.

  • Protecting Groups: The most straightforward solution is to protect the competing nucleophile (e.g., silyl ether for a phenol) before the coupling reaction.[2] Ensure the protecting group is stable to the basic conditions of the Buchwald-Hartwig reaction.

  • Ligand Control: In some cases, careful selection of the ligand can influence the regioselectivity of the coupling.[2]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile replaces a leaving group on an electron-poor aromatic ring. The unique properties of fluorine play a pivotal role in these transformations.

Logical Troubleshooting Workflow for SNAr Reactions

SNAr_Troubleshooting Start S_NAr Reaction Issue: Low Yield / No Reaction Check_Activation Is the aromatic ring sufficiently activated? Start->Check_Activation Check_LG_Position Is the EWG ortho/para to the leaving group? Check_Activation->Check_LG_Position Yes Low_Yield Low Yield Check_Activation->Low_Yield No, add more EWGs Check_Nucleophile Is the fluoroaniline nucleophilic enough? Check_LG_Position->Check_Nucleophile Yes Check_LG_Position->Low_Yield No, redesign substrate Check_Conditions Are reaction conditions optimal? Check_Nucleophile->Check_Conditions Yes Check_Nucleophile->Low_Yield No, use stronger base to deprotonate Side_Reactions Side Reactions Observed? Check_Conditions->Side_Reactions Optimize Optimize: Solvent, Temp, Concentration Low_Yield->Optimize Analyze_Byproducts Analyze byproducts (NMR, MS) Side_Reactions->Analyze_Byproducts Yes Side_Reactions->Optimize No Analyze_Byproducts->Optimize Success Reaction Optimized Optimize->Success

Caption: A decision-making workflow for troubleshooting common SNAr reaction issues.

Frequently Asked Questions (FAQs)

Question 4: I am trying to use a fluoroaniline as a nucleophile in an SNAr reaction, but the reaction is very slow. Why is this, and how can I improve it?

Answer: The reactivity of a fluoroaniline as a nucleophile is reduced by the electron-withdrawing nature of the fluorine atom.

  • Causality: Fluorine's high electronegativity decreases the electron density on the aromatic ring and, consequently, the nucleophilicity of the amine group.[9] The position of the fluorine atom is critical; an ortho-fluoro substituent will have a more pronounced electron-withdrawing inductive effect on the amine than a para-fluoro substituent.

  • Solutions:

    • Use a Stronger Base: To increase the nucleophilicity of the aniline, you can deprotonate it with a strong base (e.g., NaH, KHMDS) to form the more reactive anilide anion. This must be done carefully, ensuring the base is compatible with other functional groups in your molecule.

    • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially with weakly nucleophilic anilines.

    • Ensure Activation of the Electrophile: The reaction will only proceed efficiently if the aryl halide electrophile is sufficiently activated with strong electron-withdrawing groups (EWGs) like -NO₂ or -CN positioned ortho or para to the leaving group.[10][11]

Question 5: In my SNAr reaction, the fluorine atom on my aryl fluoride is acting as the leaving group. I thought C-F bonds were very strong. Why is this happening?

Answer: This is a classic and often counter-intuitive aspect of SNAr chemistry. While the C-F bond is indeed very strong, the rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-leaving group bond.[11][12]

  • Mechanistic Insight: Fluorine is the most electronegative halogen. Its powerful inductive effect makes the carbon atom it's attached to highly electrophilic (electron-poor), which accelerates the rate-determining nucleophilic attack.[10][12] The subsequent, rapid elimination of the fluoride ion restores aromaticity, which is a strong thermodynamic driving force.

  • Reactivity Trend: For SNAr, the reactivity of aryl halides is often F > Cl > Br > I, the opposite of what is seen in SN1 and SN2 reactions.[10]

Section 3: Diazotization and Sandmeyer Reactions

The conversion of an aniline to a diazonium salt, followed by substitution (e.g., Sandmeyer reaction), is a fundamental transformation. Fluoroanilines can present unique challenges in this two-step process.

Frequently Asked Questions (FAQs)

Question 6: I am having trouble with the diazotization of my fluoroaniline. The reaction mixture is showing multiple colored byproducts, and the subsequent Sandmeyer reaction is low-yielding.

Answer: Diazotization reactions are notoriously sensitive and can be troublesome.[13] The reduced basicity of fluoroanilines can exacerbate these issues.

  • Problem 1: Incomplete Diazonium Salt Formation.

    • Causality: Fluoroanilines are less basic than their non-fluorinated counterparts, which can make the initial reaction with nitrous acid (formed in situ from NaNO₂ and acid) less efficient.

    • Troubleshooting:

      • Nitrite Source: For less reactive anilines, consider using an organic nitrite source like tert-butyl nitrite (tBuONO) in an organic solvent, which can lead to cleaner reactions.[13]

      • Temperature Control: Maintain strict temperature control (typically 0-5 °C). Diazonium salts are unstable and can decompose if the temperature rises, leading to phenol byproducts and other colored impurities.[14]

      • Acid Choice: Ensure you are using a sufficient excess of a strong, non-nucleophilic acid (e.g., H₂SO₄ or HBF₄).

  • Problem 2: Low Yield in the Sandmeyer Step.

    • Causality: The Sandmeyer reaction involves a single-electron transfer from a copper(I) salt to the diazonium salt, generating an aryl radical.[15] Side reactions can compete with the desired substitution.

    • Troubleshooting:

      • Copper Salt: Use a fresh, high-purity source of the copper(I) halide (e.g., CuBr, CuCl). The salt must be fully dissolved.

      • Slow Addition: Add the cold diazonium salt solution slowly to the heated copper(I) halide solution to control the evolution of nitrogen gas and minimize side reactions.

Section 4: Analysis and Purification

Proper analysis and purification are critical for success. Fluorinated compounds offer the advantage of ¹⁹F NMR for reaction monitoring but can introduce purification challenges.

Data Presentation: Interpreting ¹⁹F NMR for Reaction Monitoring

¹⁹F NMR is a powerful tool due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes peak overlap.[16][17]

SpeciesTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Observations & Interpretation
Starting Fluoroaniline Varies by substitution (-110 to -140)The integral of this peak will decrease as the reaction progresses. Note its initial chemical shift.
Fluorinated Product Shifted from starting materialA new peak will appear and its integral will grow. The magnitude of the shift provides structural information.
Hydrofluoric Acid (HF) -140 to -160 (highly variable)The formation of HF as a byproduct (e.g., in SNAr with a difluorinated starting material) can be directly observed. The peak may be broad and its position can shift with changes in pH and concentration.[16]
Unreacted Fluorinating Reagent Varies widelyIf using a fluorinating agent, a peak corresponding to the unreacted reagent may be present.

Question 7: My crude ¹⁹F NMR spectrum looks clean, but I'm struggling to purify my fluorinated aniline product. What purification strategies are effective?

Answer: Purification of fluorinated compounds can be challenging due to their unique physical properties.

  • Aqueous Workup Issues: Some fluorinated amines are highly water-sensitive and can degrade during standard aqueous workups.[18] Additionally, the basicity of the aniline can lead to emulsions.

  • Alternative Purification Strategies:

    • Filtration: For reactions that are clean and where byproducts are solid, a simple filtration through a pad of Celite or silica gel can be remarkably effective and avoids water altogether.[18]

    • Acid/Base Extraction: If your product is stable, you can use a classic acid wash to extract the basic aniline into the aqueous phase, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer to recover your product.

    • Chromatography: Fluorinated compounds can exhibit unusual polarity. You may need to screen different solvent systems for column chromatography. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape for basic anilines.

    • Distillation/Crystallization: If the product is a liquid or a solid, distillation under reduced pressure or recrystallization can be effective methods for obtaining highly pure material.

Section 5: Experimental Protocols & Safety

Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with a Fluoroaniline

This protocol provides a general starting point. Optimization of ligand, base, and temperature will likely be necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.1-1.2 equivalents relative to Pd).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 eq.), the aryl bromide (1.0 eq.), and the fluoroaniline (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography, crystallization, or distillation.

Safety & Handling of Exothermic Reactions

Exotherm_Safety cluster_Prep Preparation cluster_Execution Execution cluster_Control Control Assess Assess Reaction - Calorimetry data? - Literature precedent? Cooling Ensure Adequate Cooling - Ice bath ready - Cryocool available? Slow_Addition Slow, Controlled Addition - Use addition funnel - Monitor internal temp. Assess->Slow_Addition Quench CRITICAL: Slow Quench - Add reaction mixture to a vigorously stirred ice/water slurry. Monitor Continuous Monitoring - Internal Thermometer - Visual Observation Slow_Addition->Monitor Emergency Emergency Plan - Stop addition - Apply maximum cooling

Caption: Key safety workflow for managing potentially exothermic fluorinated aniline reactions.

Many reactions, particularly those involving highly reactive fluorinating agents or nitrations, can be exothermic.[19][20]

  • Solvent Compatibility: Be aware that some fluorinating reagents, like Selectfluor, can react exothermically and rapidly with common solvents such as DMF and DMSO.[21]

  • Controlled Addition: Always add reagents slowly, especially during scale-up, while monitoring the internal reaction temperature with a thermocouple.[20]

  • Quenching: The quenching of reactive reagents is often highly exothermic. A critical safety practice is to add the reaction mixture slowly to a vigorously stirred slurry of crushed ice and water.[19] Never add water directly to the concentrated reaction mixture. Perform this step in a well-ventilated fume hood.

References

  • TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit r/chemistry.
  • Vautravers, N. et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC NIH.
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
  • Soong, R. et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
  • Chem.ucsb.edu. (n.d.). 19Flourine NMR.
  • Grabarczyk, D. B. et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate.
  • Various Authors. (2024). How to interpret the 19F NMR spectra. Quora.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Gerig, J.T. (n.d.). Fluorine NMR.
  • Integrated Organic Chemistry. (n.d.). Specific Solvent Issues with Fluorination. Wordpress.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Cole, D. E. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC PubMed Central.
  • Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Various Authors. (2019). Troubleshooting a Sandmeyer reaction. Reddit r/chemistry.
  • Various Authors. (2025). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. ResearchGate.
  • TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC NIH.
  • Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.
  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Ley, S. V. Research Group. (n.d.). Fluorination Reactions. University of Cambridge.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Angiulli, G. et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH.
  • Zhou, Q. et al. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC NIH.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. PubMed NIH.
  • GeeksforGeeks. (2025). Sandmeyer Reaction. GeeksforGeeks.
  • Khan Academy. (n.d.). Sandmeyer reaction. Khan Academy.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Maiti, D. et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Dighe, S. et al. (2020). Cross-coupling strategies for aniline synthesis. ResearchGate.
  • Gaßmeyer, S. K. et al. (2022). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry.
  • Various Authors. (2024). Sandmeyer type reaction troubleshoot. Reddit r/Chempros.
  • Various Authors. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
  • Fluoride Alert. (2019). The Dark Side of Fluorine. Fluoride Alert.
  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube.
  • The Britton Group. (n.d.). Fluorination Strategies. Simon Fraser University.

Sources

How to increase the solubility of 2-Chloro-6-fluoro-3-methoxyaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Chloro-6-fluoro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in organic solvents. As a substituted aniline, its solubility behavior is governed by a complex interplay of its structural features: the aromatic ring, the amine group, and the halogen and methoxy substituents. This document provides a structured approach to understanding and overcoming these challenges, moving from theoretical prediction to practical application and troubleshooting.

Understanding the Solubility of this compound

This compound is a solid at room temperature with a melting point of approximately 37-40°C.[1] Its molecular structure, featuring both polar (amine, methoxy, chloro, fluoro groups) and non-polar (benzene ring) moieties, results in a moderate polarity. The key to effective solubilization lies in selecting a solvent that can favorably interact with these diverse functional groups.

The fundamental principle of "like dissolves like" is a useful starting point.[2] Aromatic amines, such as this compound, tend to be more soluble in organic solvents than in water.[3][4] The presence of the amine group allows for hydrogen bonding, while the halogen and methoxy groups contribute to dipole-dipole interactions. The aromatic ring itself is best solvated by solvents with similar aromatic character.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the solubilization of this compound in a question-and-answer format.

Q1: I am having difficulty dissolving this compound in my chosen solvent at room temperature. What should I do?

A1: Low solubility at room temperature is a common challenge. Here is a systematic approach to address this:

  • Increase the Temperature: The solubility of most solids, including anilines, increases with temperature.[5][6] Gently warm the solution while stirring. Be mindful of the solvent's boiling point and the compound's melting point (37-40°C).

  • Solvent Selection: Your chosen solvent may not be optimal. Consider the polarity and hydrogen bonding capability of the solvent. A good starting point is to use a solvent with similar properties to the solute. For this compound, polar aprotic solvents or polar protic solvents are likely to be effective.

  • Co-solvency: If a single solvent is ineffective, a co-solvent system can be employed.[7] Adding a small amount of a highly compatible solvent can significantly enhance solubility.

Q2: My compound "oils out" instead of dissolving when I heat the mixture. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves, forming a liquid phase that is immiscible with the solvent. This is more likely to happen if the solvent's boiling point is significantly higher than the compound's melting point.

  • Solution: Select a solvent with a lower boiling point. Alternatively, add a co-solvent in which the compound is highly soluble to lower the temperature at which dissolution occurs.

Q3: The solution is cloudy or hazy, even after prolonged stirring. What could be the cause?

A3: Cloudiness can indicate several issues:

  • Incomplete Dissolution: The solution may be saturated, with very fine, undissolved particles suspended. Try gentle heating or adding a small amount of a co-solvent.

  • Impurities: The starting material may contain insoluble impurities. If the cloudiness persists after attempting to improve solubility, filtration of the heated solution may be necessary.

  • Moisture: The presence of water in your organic solvent can sometimes lead to the formation of a less soluble hydrate or cause precipitation, especially if the solvent is not completely miscible with water. Ensure you are using anhydrous solvents.

Q4: How can I predict which solvent is most likely to dissolve my compound without extensive trial and error?

A4: While experimental testing is the definitive method, you can make an educated prediction using Hansen Solubility Parameters (HSP). HSP theory is based on the principle that "like dissolves like" by quantifying the intermolecular forces of a substance into three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[8]

A solvent with HSP values close to those of the solute is more likely to be a good solvent. While the specific HSP values for this compound are not readily published, you can estimate them or use values for structurally similar molecules as a guide. Software packages are available to aid in these predictions.[2][9]

Predictive Framework for Solvent Selection

A systematic approach to solvent selection can save significant time and resources. The following workflow, based on the principles of "like dissolves like" and the consideration of intermolecular forces, is recommended.

A Start: Undissolved this compound B Assess Solute Properties: - Aromatic - Amine (H-bond donor/acceptor) - Halogen/Methoxy (Polar) A->B C Select Solvent Category B->C D Polar Aprotic (e.g., Acetone, THF, Ethyl Acetate) C->D Good dipole interactions E Polar Protic (e.g., Methanol, Ethanol) C->E H-bonding potential F Aromatic (e.g., Toluene, Xylene) C->F Aromatic interactions G Experiment: Test Solubility at Room Temperature D->G E->G F->G H Insoluble/Poorly Soluble G->H I Soluble G->I J Apply Gentle Heat H->J N End: Homogeneous Solution I->N K Insoluble/Oils Out J->K L Soluble J->L M Consider Co-solvent System K->M L->N M->G

Caption: Solvent selection workflow for this compound.

Experimental Protocols

For accurate and reproducible results, the following detailed protocols are provided.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a quick assessment of solubility in a range of solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran (THF), ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If undissolved solid remains, gently warm the test tube in a water bath (not exceeding the solvent's boiling point) and vortex again.

  • Record your observations as "soluble," "sparingly soluble," or "insoluble" at both room temperature and with heating.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility.

Materials:

  • This compound

  • Chosen organic solvent

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass syringe filters (0.45 µm)

  • Pre-weighed vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess of this compound to a known volume of the solvent in a sealed flask.

    • Place the flask in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Analysis:

    • Allow the solution to stand undisturbed for at least 2 hours at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter.

    • Dispense the filtered solution into a pre-weighed vial.

    • Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is completely removed, re-weigh the vial.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight.

    • Express the solubility in g/L or mg/mL.

Protocol 3: Systematic Solubility Enhancement with a Co-solvent

This protocol outlines a systematic approach to finding an effective co-solvent system.

A Start: Poorly soluble in primary solvent B Select a highly compatible co-solvent (e.g., a solvent in which the compound is freely soluble) A->B C Prepare a stock solution of the compound in the co-solvent B->C D Titrate the primary solvent with the stock solution C->D E Observe for precipitation/cloudiness D->E F Determine the optimal solvent ratio E->F G End: Soluble in co-solvent system F->G

Caption: Co-solvent selection and optimization workflow.

Procedure:

  • Identify a primary solvent in which your compound needs to be dissolved but has poor solubility.

  • Identify a co-solvent in which this compound is highly soluble (determined from Protocol 1).

  • In a test tube, add a known mass of your compound to a known volume of the primary solvent to create a slurry.

  • While stirring, add the co-solvent dropwise until the solid completely dissolves.

  • Record the volume of co-solvent added. This will give you an approximate ratio of primary solvent to co-solvent required for dissolution at that concentration.

  • For larger scale preparations, you can pre-mix the solvents in the determined ratio before adding the compound.

Summary of Solvent Suggestions

Based on the structural characteristics of this compound, the following table provides a starting point for solvent selection.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileHighGood dipole-dipole interactions with the polar functional groups.
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the amine group.
Aromatic Toluene, XyleneModerate to HighFavorable π-stacking interactions with the benzene ring.
Chlorinated Dichloromethane (DCM), ChloroformModerateSimilar polarity, but potential for reactivity with amines should be considered.
Non-polar Hexane, HeptaneLowLacks favorable interactions with the polar functional groups.

Disclaimer: This guide is intended to provide technical support and guidance. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. Please consult the Safety Data Sheet (SDS) for this compound before handling.

References

  • This compound - Safety D
  • Physical Properties of Amines - BYJU'S.
  • Amines and Heterocycles. (2020-03-04).
  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning.
  • This compound Safety D
  • Are amines soluble in organic solvents? - Quora. (2018-03-30).
  • SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPH
  • This compound - MySkinRecipes.
  • 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem.
  • Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System.
  • Discuss with the help of a neat diagram the effect of temperature on solubilities of Aniline in w
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-12).
  • 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
  • The Low-Temperature Solubility of Aniline, the Toluidines and Some of Their N-Alkyl Derivatives in Aviation Gasoline - UNT Digital Library. (2025-12-11).
  • Technical Support Center: Purification of Halogen
  • This compound | 1017777-58-0 - ChemicalBook. (2025-07-24).
  • 2-Chloro-6-fluoroaniline | 363-51-9 - Sigma-Aldrich.
  • Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System - Wolfram Cloud. (2016-01-15).
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Cosolvents are usually water-soluble organic solvents that effectively increase nonpolar drug solubility by reducing the solvent polarity and approaching the nonpolar solutes' polarity46. Common cosolvents include ethanol, methanol, propylene glycol, and others47, 48, 49, 50, 51, 52, 53. In general, cosolvents' solubilization is positively related to solute polarity54. Cosolvents are commonly used in combination with other solubilization strategies.
  • Co-solvent and Complexation Systems - ResearchG
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • 3-Fluoro-2-methoxyaniline 97 437-83-2 - Sigma-Aldrich.
  • SOLUBILITY ENHANCEMENT TECHNIQUE - IJRAR.org.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution - ResearchG
  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023-03-13).
  • 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem.

Sources

Technical Support Center: Preventing Dimerization of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of aniline derivative dimerization during chemical reactions. Uncontrolled dimerization often leads to the formation of colored impurities, reduced yields, and complex purification profiles. This resource explains the underlying mechanisms and offers field-proven strategies to ensure the selective synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is aniline dimerization and why does it happen?

Aniline dimerization is a common side reaction, particularly in oxidative environments, where two aniline molecules couple to form larger, often colored, byproducts like azobenzenes, phenazines, or various oligoanilines.[1][2] This process is typically initiated by the oxidation of the electron-rich aniline to a reactive radical cation.[3] This radical can then be attacked by a neutral aniline molecule, leading to a cascade of reactions that form the dimer and potentially higher-order oligomers.[2][3] The reaction is highly sensitive to factors like the choice of oxidant, pH, and reaction temperature.[4][5]

Q2: My reaction mixture is turning dark brown/black. Is this dimerization?

A dark coloration is a strong indicator of aniline oxidation and subsequent polymerization.[6] Aniline itself is a colorless oily liquid but turns brown on exposure to air and light due to oxidation.[6] In a reaction setting, especially with oxidizing agents, this process is accelerated, leading to the formation of polymeric substances like "aniline black."[1] If your desired product is not intensely colored, this observation strongly suggests that dimerization and polymerization are occurring as significant side reactions.

Q3: Can dimerization occur in non-oxidative reactions?

While most prevalent in oxidative coupling, dimerization can also occur under other conditions. For instance, in reactions like N-alkylation, the product (a secondary amine) is often more nucleophilic than the starting aniline, which can lead to side reactions.[7][8] Though not a direct dimerization of the starting material, related coupling can happen. Furthermore, certain catalysts or high temperatures can promote side reactions that lead to dimer-like impurities.

Troubleshooting Guide: Diagnosis & Strategic Solutions

This section addresses specific experimental issues with causal explanations and actionable protocols to mitigate aniline dimerization.

Issue 1: Low Yield of Desired Product with Significant Colored Impurities During Oxidative Reactions

Diagnosis: This is the classic sign of uncontrolled oxidative polymerization. The oxidizing agent is not selective for the desired transformation and is instead reacting with the aniline's amino group or aromatic ring, initiating the dimerization cascade.

Core Strategy: Control the Oxidation Potential and Reaction Environment.

The key is to create conditions where the desired reaction is kinetically favored over the oxidation of the aniline moiety. This can be achieved by modulating pH, carefully selecting the oxidant, and protecting the vulnerable amino group.

The pH of the medium dramatically influences the rate and mechanism of aniline oxidation.[4][9]

  • Causality: In strongly acidic media (pH < 2), the aniline's amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating, making the aromatic ring less susceptible to oxidative attack and subsequent coupling.[10] Conversely, at neutral or basic pH, the free amine (-NH₂) is a powerful activating group, making the molecule highly prone to oxidation and polymerization.[9][11] The rate of oxidation by some agents, like permanganate, often peaks near the pKa of the aniline derivative.[4]

  • Troubleshooting Flowchart: pH Optimization

    A decision-making workflow for pH adjustment.

The choice of oxidant is critical. Strong, non-selective oxidants like dichromate or permanganate can aggressively polymerize anilines.[5][12]

  • Causality: The goal is to use an oxidant with a potential just sufficient for the desired transformation, without being strong enough to rapidly oxidize the aniline itself. Milder oxidants or controlled delivery of strong oxidants can achieve this selectivity. For example, studies have shown that using hydrogen peroxide in the presence of specific bases can selectively lead to products like azoxybenzenes instead of uncontrolled polymers.[13][14][15]

  • Data-Driven Oxidant Comparison:

OxidantTypical ConditionsDimerization RiskRecommended Use Case
Potassium Permanganate (KMnO₄) Acidic or basicVery High Strong oxidations where aniline is protected.[4]
Ammonium Persulfate (APS) Acidic (aqueous)High Controlled polymerization of aniline for conductive polymers.[16]
Hydrogen Peroxide (H₂O₂) With base catalystModerate to Low Selective oxidation to azoxy or nitro compounds.[13][15]
Methylene Blue (Photo-oxidant) Aqueous solution, lightLow Mechanistic studies of electron transfer.[17][18]
  • Experimental Protocol: Controlled Oxidation to Azoxybenzene This protocol is adapted from a method demonstrating base-regulated selectivity.[13][15]

    • Setup: In a round-bottom flask, dissolve the substituted aniline (1 mmol) in acetonitrile (2 mL).

    • Add Base: Add a mild base such as sodium fluoride (NaF) (2 mmol).

    • Add Oxidant: To the stirring mixture, add 30% hydrogen peroxide (10 mmol).

    • Reaction: Heat the mixture at 80 °C for 1 hour, monitoring by TLC.

    • Workup: After cooling, extract the mixture with ethyl acetate. The organic phase contains the desired azoxybenzene, with minimized polymeric byproducts.

Protecting the amino group is one of the most robust strategies to prevent dimerization.[19][20]

  • Causality: By converting the highly activating -NH₂ group into a less activating amide (e.g., an acetamide), you significantly decrease the electron-donating ability.[20] This "tamed" aniline derivative is much less prone to oxidation and unwanted side reactions during subsequent steps like nitration or halogenation.[19][20] The protecting group can be easily removed later.

  • Mechanism of Protection and Deprotection

    Workflow for N-acetylation protection strategy.

  • Experimental Protocol: Acetylation of Aniline [21]

    • Setup: In a suitable flask, dissolve aniline (1 equivalent) in glacial acetic acid.

    • Reaction: Slowly add acetic anhydride (1.1 equivalents) to the aniline solution with constant stirring. An exothermic reaction will occur.

    • Completion: After the initial reaction subsides, gently warm the mixture for 10-15 minutes to ensure complete conversion.

    • Isolation: Pour the warm mixture into cold water while stirring vigorously. The protected acetanilide will precipitate as a white solid.

    • Purification: Collect the product by vacuum filtration and wash thoroughly with water. The acetanilide is now ready for subsequent reactions.

Analytical Characterization of Dimerization

If you suspect dimerization, confirming the presence and structure of the byproducts is crucial for effective troubleshooting.

  • Thin-Layer Chromatography (TLC): Dimerization byproducts are typically more non-polar and often appear as colored spots with different Rf values than the starting material or desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying aniline and its byproducts.[22][23] Specific methods exist for separating aniline from various derivatives and oligomers.[22][24]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the suspected dimers and oligomers, providing definitive evidence of their formation.

References

  • BenchChem. (2025).
  • Li, Y., et al. (2024).
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2024).
  • Koprivnik, S., et al. (2019). Enzymatic Formation of Polyaniline, Polypyrrole, and Polythiophene Nanoparticles with Embedded Glucose Oxidase. PMC - NIH. [Link]
  • Wang, H., et al. (2016).
  • GeeksforGeeks. (2025).
  • Chemcess. (n.d.). Aniline: Properties, Reactions, Production And Uses. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2010). (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. [Link]
  • McNeill, K., & Canonica, S. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
  • ResearchGate. (n.d.).
  • Open Access Journals. (2024).
  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
  • PubChem - NIH. (n.d.). Aniline | C6H5NH2 | CID 6115. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2019). Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols. [Link]
  • ResearchGate. (n.d.).
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
  • ResearchGate. (2015). How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone?. [Link]
  • Green Chemistry (RSC Publishing). (n.d.). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. [Link]
  • Green Chemistry (RSC Publishing). (n.d.).
  • RSC Publishing. (n.d.). New fluoroionophores from aniline dimer derivatives: a variation of cation signalling mechanism with the number of amino groups. [Link]
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. [Link]
  • MDPI. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. [Link]
  • RSC Publishing. (2000). New fluoroionophores from aniline dimer derivatives: a variation of cation signalling mechanism with the number of amino groups. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (n.d.). The oxidation of aniline yields a dimer, semidine, and subsequently a.... [Link]
  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
  • PMC - PubMed Central - NIH. (2021). Quantification of aniline and N-methylaniline in indigo. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2014).
  • YouTube. (2015).
  • ResearchGate. (2015). (PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. [Link]
  • PMC - NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). The formation of aniline dimers: (a) reaction of neutral aniline with.... [Link]
  • ResearchGate. (2012). (PDF)
  • ResearchG
  • ResearchGate. (2015). (PDF) Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. [Link]
  • ResearchGate. (n.d.). Oxidative polymerization of aniline in acidic medium. [Link]
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
  • PMC - NIH. (n.d.). Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. [Link]

Sources

Technical Support Center: Column Chromatography Techniques for Purifying Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by organofluorine compounds in column chromatography. The distinct physicochemical properties of fluorinated molecules, such as high electronegativity, low polarizability, and their often-hydrophobic yet lipophobic nature, demand specialized purification strategies.[1] This resource provides in-depth troubleshooting guidance and frequently asked questions to empower you to optimize your separation processes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of fluorinated compounds in a practical question-and-answer format.

Problem: My fluorinated compound shows poor retention and elutes too quickly on a standard C18 column.

Answer: This is a common issue stemming from the unique nature of fluorinated compounds. While fluorine is highly electronegative, the overall molecule can be less retained on traditional alkyl phases like C18 compared to its non-fluorinated counterparts.[2] This is because the fluorinated alkyl segments are both hydrophobic and lipophobic, leading to weaker van der Waals interactions with the C18 chains.

Causality-Driven Solutions:

  • Switch to a Fluorinated Stationary Phase: The most effective solution is to use a stationary phase that can engage in specific interactions with your fluorinated analyte.

    • Pentafluorophenyl (PFP) Phases: These phases are excellent for separating fluorinated compounds, especially those containing aromatic rings. The electron-deficient PFP ring interacts strongly with electron-rich aromatic systems and halogenated compounds through π-π, dipole-dipole, and charge-transfer interactions.[3][4][5][6]

    • Fluoroalkyl Phases (e.g., F-C8): These phases are specifically designed for "fluorous-fluorous" interactions. If your compound has a high fluorine content, it will exhibit stronger retention on these phases.[2][7]

  • Employ "Hetero-Pairing" of Column and Eluent: Optimal separation can often be achieved by pairing a hydrocarbon column (like C18) with a fluorinated eluent or a fluorinated column with a hydrocarbon eluent.[8] For instance, using a mobile phase containing a fluorinated alcohol like 2,2-2-trifluoroethanol (TFE) with a C18 column can enhance the retention of fluorinated analytes.[8][9] TFE can adsorb to the stationary phase, modifying its surface and promoting interactions with the fluorinated compound.[9]

Problem: I'm observing significant peak tailing with my basic fluorinated amine.

Answer: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[10][11][12][13] These interactions can be particularly pronounced with fluorinated amines.

Causality-Driven Solutions:

  • Mobile Phase Modification:

    • Adjust the pH: Operate the mobile phase at a pH at least two units above the pKa of your basic analyte. This will keep the amine in its neutral form, reducing ionic interactions with the silanols.[14]

    • Use a Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (typically 0.1%), to the mobile phase.[11][14] The TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Select an Appropriate Stationary Phase:

    • End-Capped Columns: Use a high-quality, end-capped C18 or PFP column. End-capping minimizes the number of accessible free silanol groups.

    • Consider a Polymer-Based Column: If peak tailing persists, a polymer-based reversed-phase column can be an excellent alternative as it lacks silanol groups.

Problem: My fluorinated compound is co-eluting with a non-fluorinated impurity.

Answer: Co-elution occurs when the chosen chromatographic conditions do not provide sufficient selectivity to resolve the two compounds. Fluorinated and non-fluorinated analogs can have very similar polarities, making separation on traditional phases challenging.

Causality-Driven Solutions:

  • Leverage Orthogonal Chromatography: The most robust solution is to use a second purification step with a different separation mechanism. If you initially used reversed-phase chromatography (e.g., C18), an orthogonal approach would be to use a stationary phase with a different selectivity, such as a PFP column.[2][7] The unique interaction mechanisms of PFP phases (π-π, dipole-dipole) can often resolve compounds that co-elute on C18.[3][5][6]

  • Fluorous Solid-Phase Extraction (F-SPE): For compounds with a significant fluorine content, F-SPE can be a powerful cleanup step.[15] In F-SPE, the crude mixture is passed through a cartridge containing fluorous silica gel. The fluorinated compound is retained, while the non-fluorinated impurities are washed away. The desired compound is then eluted with a more fluorophilic solvent.[16][17][18][19][20]

Problem: My acid-sensitive fluorinated compound is degrading on the silica gel column.

Answer: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds.[21]

Causality-Driven Solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by making a slurry of the silica gel in a solvent system containing 1-3% triethylamine, packing the column, and then flushing with the initial mobile phase before loading your sample.[22][23]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: For moderately polar compounds, neutral alumina can be a good alternative to silica gel.[21]

    • Florisil: This is a mild, neutral magnesium silicate that can be used for the purification of less polar compounds.[21]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for purifying fluorinated compounds?

A1: For a versatile, high-selectivity option, a Pentafluorophenyl (PFP) phase is an excellent first choice.[3][4][24] It offers multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and charge-transfer interactions, which are particularly effective for separating halogenated and aromatic compounds, as well as isomers.[5][6][25][26] While a traditional C18 column can work, especially when paired with a fluorinated mobile phase modifier like TFE, a PFP column often provides superior resolution and unique selectivity.[2][9][27][28][29][30]

Q2: How does the degree of fluorination affect retention time?

A2: The effect of fluorination on retention time depends on the stationary phase and mobile phase.

  • On Fluorinated Phases (e.g., F-C8): Generally, the higher the fluorine content of the analyte, the stronger the retention due to enhanced "fluorous-fluorous" interactions.[20]

  • On Hydrocarbon Phases (e.g., C18): The relationship is more complex. Highly fluorinated compounds can sometimes be less retained than their non-fluorinated counterparts due to their lipophobic nature.[2] However, the introduction of a few fluorine atoms can increase hydrophobicity and lead to longer retention. The key factor is the overall "fluorine content percentage" of the molecule.[8]

Q3: Can I use normal-phase chromatography for fluorinated compounds?

A3: Yes, normal-phase chromatography using silica gel or alumina can be used, particularly for less polar fluorinated compounds. However, be mindful of potential issues such as compound degradation on acidic silica, as addressed in the troubleshooting section. For very polar fluorinated compounds, reversed-phase chromatography is typically more effective.

Q4: What is "fluorous-phase" chromatography?

A4: Fluorous-phase chromatography is a specific technique that utilizes the principle of "like dissolves like" for fluorinated molecules. It employs a stationary phase with a high density of perfluoroalkyl chains (a fluorous phase). When a mixture is loaded onto a fluorous column, compounds with a high fluorine content are strongly retained through fluorous-fluorous interactions, while non-fluorinated or lightly fluorinated compounds pass through. This technique is highly effective for purifying compounds that have been intentionally "tagged" with a fluorous ponytail for ease of separation.[15][17][18][19]

Data Presentation

Table 1: Comparison of Common Stationary Phases for Fluorinated Compound Purification
Stationary PhasePrimary Interaction MechanismsBest Suited ForKey Advantages
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsGeneral purpose, less polar to moderately polar compounds.Widely available, well-understood retention mechanisms.
PFP (Pentafluorophenyl) π-π, dipole-dipole, charge-transfer, hydrophobic interactions[3][5][6]Aromatic, halogenated, and polar fluorinated compounds; isomers.[4][24][25][26]Unique selectivity, orthogonal to C18, enhanced retention for many fluorinated compounds.[2][27][28][29][30]
Fluoroalkyl (e.g., F-C8) Fluorous-fluorous interactionsHighly fluorinated compounds, fluorous-tagged molecules.High selectivity based on fluorine content.[20]

Experimental Protocols

Detailed Step-by-Step Methodology for Method Development: Separating a Fluorinated Compound from its Non-Fluorinated Analog

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the separation of a fluorinated compound and its non-fluorinated precursor.

1. Initial Column and Mobile Phase Selection: a. Column: Start with a Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm). Its unique selectivity is often advantageous for such separations.[3][4][24] b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Rationale: The PFP column provides multiple interaction mechanisms.[5][6] Acetonitrile is a good starting organic modifier, and formic acid helps to protonate acidic silanols and improve peak shape.

2. Initial Gradient Run: a. Flow Rate: 1.0 mL/min. b. Gradient: 5% to 95% Mobile Phase B over 10 minutes. c. Detection: UV (select a wavelength where both compounds absorb). d. Objective: To determine the approximate elution conditions and assess the initial separation.

3. Analysis of Initial Run and Optimization: a. No Separation: If the compounds co-elute, consider switching the organic modifier to methanol or using a mobile phase containing 2,2,2-trifluoroethanol (TFE) to alter selectivity.[9] b. Poor Resolution: If there is some separation but it is incomplete, adjust the gradient slope. A shallower gradient will increase the run time but improve resolution. c. Poor Peak Shape (Tailing): If the peaks are tailing, especially for basic compounds, consider adding a competing base like triethylamine (0.1%) to the mobile phase or ensure the pH is appropriate for the analyte's pKa.[11][14]

4. Isocratic Method Development (Optional): a. Once a suitable separation is achieved with a gradient, you can convert it to a more robust isocratic method if desired for routine analysis. b. The isocratic mobile phase composition should be approximately the organic percentage at which the compounds of interest elute in the gradient run.

5. Orthogonal Method Confirmation: a. To confirm the purity of your isolated fractions, inject them onto a C18 column using a similar gradient. b. Rationale: The different selectivity of the C18 phase will help to reveal any co-eluting impurities that were not resolved on the PFP column.[2][7]

Mandatory Visualization

Troubleshooting_Decision_Tree start Start: Purification Issue with Fluorinated Compound peak_shape Poor Peak Shape? start->peak_shape retention Poor Retention? start->retention resolution Poor Resolution/Co-elution? start->resolution tailing Tailing Peak? peak_shape->tailing Check Peak Symmetry early_elution Eluting Too Early? retention->early_elution analogs Separating Analogs? resolution->analogs fronting Fronting Peak? tailing->fronting No basic_compound Basic Compound? tailing->basic_compound Yes check_overload Check for Column Overload (Reduce Sample Concentration) fronting->check_overload adjust_ph Adjust Mobile Phase pH (> pKa + 2) or Add TEA basic_compound->adjust_ph Yes basic_compound->check_overload No switch_phase Switch to PFP or Fluoroalkyl Phase early_elution->switch_phase Yes modify_mp Increase Organic Content in Mobile Phase early_elution->modify_mp No, too retained orthogonal Use Orthogonal Method (e.g., PFP after C18) or F-SPE analogs->orthogonal Yes optimize_gradient Optimize Gradient Slope (Make Shallower) analogs->optimize_gradient No

Caption: Troubleshooting Decision Tree for Fluorinated Compound Purification.

Orthogonal_Purification cluster_0 Primary Purification (Reversed-Phase) cluster_1 Orthogonal Purification crude Crude Mixture (Fluorinated Compound + Impurities) c18_column C18 Column Hydrophobic Interactions crude->c18_column Load partially_pure Partially Purified Fraction (Co-eluting Impurity) c18_column->partially_pure Elute pfp_column PFP Column π-π & Dipole Interactions partially_pure->pfp_column Load pure_compound Pure Fluorinated Compound pfp_column->pure_compound Elute impurity Impurity pfp_column->impurity Elute

Caption: Orthogonal Purification Strategy for Complex Fluorinated Mixtures.

References

  • Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
  • Long, W. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. [Link]
  • Valko, K., Du, C. M., Bevan, C., Reynolds, D., & Abraham, M. H. (2001). Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier.
  • Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Chemistry, 8(9), 787-799. [Link]
  • Phenomenex Inc. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. [Link]
  • Hawach Scientific Co., Ltd. (n.d.). PFP HPLC Column, 3μm, 120Å. [Link]
  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe, 19(1). [Link]
  • Waters Corporation. (n.d.).
  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(1). [Link]
  • Roces, M., & Guillarme, D. (2011). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Zhang, W., Chen, C. H., & Nagashima, T. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.
  • Zhang, W., & Chen, C. H. (2006). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis.
  • Esteve-Romero, J., & Carda-Broch, S. (2015). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Waters Corporation. (n.d.).
  • Zhang, W. (2004). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE).
  • uHPLCs.com. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
  • Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC?
  • uHPLCs.com. (2024). PFP Column You Must Know. [Link]
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502–506. [Link]
  • Xia, G., Li, Y., Li, Y., Li, X., Zhang, H., Yu, Y. B., & Jiang, Z. X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 63–67. [Link]
  • Kipper, K., Tshepelevitsh, S., & Leito, I. (2020). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chemistry For Everyone. (2025). How To Neutralize Silica Gel?[Link]
  • ResearchGate. (n.d.). Using TFE in the mobile phase and for system wash increases the amount...[Link]
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Agilent Technologies, Inc. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Valko, K., Du, C. M., Bevan, C., Reynolds, D., & Abraham, M. H. (2001). Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier.
  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 108–118. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Kipper, K., Tshepelevitsh, S., & Leito, I. (2019). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry.
  • Hori, H., Hayakawa, E., Yamashita, N., Taniyasu, S., Mabuchi, Y., & Kobayashi, T. (2005). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents.
  • Reddit. (2025).
  • Billiet, H. A., & de Galan, L. (1988). Preparation and evaluation of highly fluorinated stationary phases in the HPLC analysis of poly- or perfluorinated derivatives. Analytical Chemistry, 60(18), 1970–1975. [Link]
  • De Vries, R., De Groot, T., & Bormans, G. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 229–234. [Link]
  • Hara, S., Taniguchi, A., & Irie, T. (2014). Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: analysis and prevention of potential side reactions due to formic acid. Journal of Peptide Science, 20(12), 953–961. [Link]
  • Pellati, F., & Benvenuti, S. (2018). Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography using Principal Component Analysis.
  • Hara, S., Taniguchi, A., & Irie, T. (2014). Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: Analysis and prevention of potential side reactions due to formic acid.
  • Wang, P. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 517–522. [Link]
  • Interstate Technology & Regulatory Council. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
  • Waters Corporation. (2017).

Sources

Technical Support Center: Recrystallization of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the recrystallization of 2-Chloro-6-fluoro-3-methoxyaniline (CAS: 1017777-58-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a low melting point solid (37-40°C), this compound presents unique challenges during purification, which this guide aims to address with practical, experience-driven solutions.[1]

Diagram: Recrystallization Workflow

Recrystallization_Workflow Figure 1: General Recrystallization Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_analysis Analysis start Crude 2-Chloro-6-fluoro- 3-methoxyaniline solvent_selection Solvent Screening (See Table 1) start->solvent_selection dissolve Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve decolorize Decolorization (Activated Charcoal) dissolve->decolorize If solution is colored hot_filtration Hot Gravity Filtration (Remove Insoluble Impurities) dissolve->hot_filtration decolorize->hot_filtration cooling Slow Cooling to Room Temp, then Ice Bath hot_filtration->cooling filtration Vacuum Filtration to Collect Crystals cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals (Vacuum Oven) washing->drying purity_check Assess Purity (MP, HPLC, etc.) drying->purity_check end Purified Product purity_check->end Pure Product Troubleshooting_Decision_Tree Figure 2: Troubleshooting Recrystallization Issues cluster_oil Oiling Out Solutions cluster_no_xtal No Crystal Solutions cluster_good Process Completion start Cooling Initiated outcome What is the outcome? start->outcome oiling_out Compound 'Oils Out' outcome->oiling_out Liquid droplets appear no_crystals No Crystals Form outcome->no_crystals Clear solution remains good_crystals Crystals Form outcome->good_crystals Solid precipitate forms oil_sol1 Reheat & Add More Solvent oiling_out->oil_sol1 no_xtal_sol1 Evaporate Excess Solvent no_crystals->no_xtal_sol1 good_sol1 Proceed to Filtration, Washing, and Drying good_crystals->good_sol1 oil_sol2 Cool Slowly oil_sol1->oil_sol2 oil_sol3 Use Seed Crystal oil_sol2->oil_sol3 no_xtal_sol2 Scratch Inner Surface of Flask no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 Add Antisolvent no_xtal_sol2->no_xtal_sol3

Caption: A decision tree to guide researchers in resolving common recrystallization problems.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general method for purification. The choice of solvent is critical and should be determined by the screening protocol below.

  • Solvent Selection: Based on solubility tests (see Protocol 2), choose a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate with a water or oil bath) with gentle swirling. Continue to add small portions of hot solvent until the solid is completely dissolved. [2]3. Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or charcoal. [3]5. Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation. [3]6. Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. [2]7. Drying: Carefully transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below 35°C until a constant weight is achieved.

Protocol 2: Solvent Screening for Recrystallization

This protocol helps identify a suitable solvent system.

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, up to about 0.5 mL. Note the solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently in a warm water bath. Observe if the compound dissolves.

  • If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

  • An ideal single solvent will show low solubility at room temperature and high solubility when hot, and will produce a good yield of crystals upon cooling.

Data Presentation: Illustrative Solvent Screening Results

The following table is an example of how to record results from a solvent screening experiment. Note: This data is illustrative and should be determined experimentally.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingRecommendation
WaterInsolubleInsolubleN/AUnsuitable
HeptaneSparingly SolubleSolubleAbundant, fine needlesGood candidate
TolueneSolubleVery SolublePoor recoveryUnsuitable alone, potential for solvent/antisolvent pair
IsopropanolSparingly SolubleVery SolubleGood, well-formed crystalsExcellent candidate
EthanolSolubleVery SolubleLow recoveryUnsuitable alone
AcetoneVery SolubleVery SolubleNo crystalsUnsuitable

Based on these illustrative results, isopropanol would be the recommended solvent to try first for a single-solvent recrystallization.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • University of Alberta. (n.d.). Recrystallization - Single Solvent.
  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Toronto. (n.d.). Recrystallization1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • PubChem. (n.d.). 2-Chloro-6-fluoroaniline.
  • Semantic Scholar. (n.d.). Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes.
  • PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
  • PubChem. (n.d.). 2-chloro-6-fluoro-N-(oxan-3-ylmethyl)aniline.
  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • PubChem. (n.d.). 2-Chloroaniline.
  • Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • MySkinRecipes. (n.d.). This compound.

Sources

Validation & Comparative

A Tale of Two Anilines: A Comparative Guide to 2-Chloro-6-fluoro-3-methoxyaniline and 2-Chloro-6-fluoroaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly influences the trajectory of a synthetic campaign. The nuanced differences between structurally similar building blocks can lead to significant variations in reaction outcomes, yields, and ultimately, the properties of the final product. This guide provides an in-depth technical comparison of two such vital intermediates: 2-Chloro-6-fluoro-3-methoxyaniline and 2-Chloro-6-fluoroaniline . Our focus will be on their application in the synthesis of kinase inhibitors, a cornerstone of modern targeted cancer therapy. Through a blend of established chemical principles and illustrative experimental data, we will dissect the subtle yet impactful role of the 3-methoxy substituent.

Unveiling the Contenders: A Structural and Electronic Overview

At first glance, these two anilines present a high degree of structural similarity. Both are di-halogenated anilines, a class of compounds frequently employed in the synthesis of bioactive molecules and advanced materials.[1][2] Their utility stems from the unique electronic properties conferred by the halogen substituents, which modulate the reactivity of the aniline core.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
2-Chloro-6-fluoroaniline 363-51-9C₆H₅ClFN145.56 g/mol
This compound 1017777-58-0C₇H₇ClFNO175.59 g/mol

The key differentiator is the methoxy (-OCH₃) group at the 3-position of this compound. This substituent, while seemingly minor, introduces significant electronic and steric alterations that have cascading effects on the molecule's reactivity, particularly its nucleophilicity. The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction.[3][4] In the meta position relative to the amine, the resonance effect is diminished, and the inductive effect plays a more prominent role, albeit a weaker one than in the ortho or para positions.[3] This electronic modulation directly impacts the electron density on the nitrogen atom of the amine, a crucial factor in its role as a nucleophile in common synthetic transformations.

The Arena of Kinase Inhibitors: A Comparative Synthesis

The synthesis of kinase inhibitors often involves the construction of a core heterocyclic scaffold, such as a quinazoline or pyrimidine, which is then functionalized with various substituted anilines.[5] A common synthetic strategy is the nucleophilic aromatic substitution (SNAr) reaction between a di-chlorinated heterocycle and an aniline. This reaction serves as an excellent platform to compare the performance of our two subject anilines.

Illustrative Synthesis: 4-Anilinoquinazoline Core

Let us consider the synthesis of a 4-anilino-6,7-dimethoxyquinazoline, a common scaffold in many approved kinase inhibitors.[6] The key step is the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with our anilines of interest.

G cluster_0 Reaction with 2-Chloro-6-fluoroaniline cluster_1 Reaction with this compound quinazoline 2,4-Dichloro-6,7- dimethoxyquinazoline product1 Product A quinazoline->product1 Isopropanol, reflux product2 Product B quinazoline->product2 Isopropanol, reflux aniline1 2-Chloro-6-fluoroaniline aniline1->product1 aniline2 2-Chloro-6-fluoro-3- methoxyaniline aniline2->product2

Expected Performance and Mechanistic Rationale
Parameter2-Chloro-6-fluoroanilineThis compoundRationale
Reaction Rate ModerateSlightly SlowerThe methoxy group at the 3-position has a net electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the aniline nitrogen, potentially leading to a slower reaction rate.[3]
Yield GoodGood to Slightly LowerWhile both reactions are expected to proceed to give good yields, the slightly reduced nucleophilicity of the methoxylated aniline might result in a marginally lower yield under identical reaction conditions.
Side Reactions MinimalMinimalThe reaction conditions are generally clean for this type of transformation.
Product Solubility ModeratePotentially HigherThe presence of the additional methoxy group in the final product can increase its polarity and potential for hydrogen bonding, which may lead to improved solubility in certain organic solvents.

Note: The above table presents a predictive comparison based on fundamental principles of organic chemistry. Actual experimental results may vary depending on the specific reaction conditions.

Experimental Protocols: A Guide to Practice

The following are representative protocols for the synthesis of the 4-anilinoquinazoline core. These protocols are based on established literature procedures and can be adapted for a comparative study.[6][8]

Protocol 1: Synthesis of 4-(2-Chloro-6-fluorophenylamino)-6,7-dimethoxyquinazoline (Product A)
  • To a stirred solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 mmol) in isopropanol (10 mL), add 2-chloro-6-fluoroaniline (1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to afford the desired product.

Protocol 2: Synthesis of 4-(2-Chloro-6-fluoro-3-methoxyphenylamino)-6,7-dimethoxyquinazoline (Product B)
  • To a stirred solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 mmol) in isopropanol (10 mL), add this compound (1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC.

  • After completion (typically 5-7 hours, a slightly longer reaction time may be required), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to afford the desired product.

G start Start: 2,4-dichloro-6,7- dimethoxyquinazoline + Aniline reflux Reflux in Isopropanol start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Isopropanol filter->wash dry Dry Under Vacuum wash->dry end Final Product dry->end

Beyond the Reaction Flask: Implications for Drug Discovery

The choice between these two anilines extends beyond synthetic considerations and has significant implications for the biological activity of the final kinase inhibitor. The 3-methoxy group in this compound can:

  • Influence Binding Affinity: The methoxy group can form additional hydrogen bonds or van der Waals interactions with the amino acid residues in the ATP-binding pocket of the target kinase, potentially enhancing the inhibitor's potency.[5]

  • Alter Selectivity: The presence and position of the methoxy group can influence the inhibitor's selectivity profile, making it more or less potent against other kinases.[5]

  • Modify Physicochemical Properties: As mentioned earlier, the methoxy group can impact solubility, which is a critical parameter for drug absorption and bioavailability. It can also affect the metabolic stability of the compound.

Conclusion: A Strategic Choice for the Discerning Chemist

In the nuanced world of chemical synthesis, the choice between this compound and 2-Chloro-6-fluoroaniline is a strategic one, dictated by the specific goals of the research program.

  • 2-Chloro-6-fluoroaniline represents a reliable and slightly more reactive building block, ideal for establishing a baseline synthesis or when the additional functionality of a methoxy group is not required.

  • This compound , while potentially exhibiting slightly slower reaction kinetics, offers a valuable handle for modulating the biological activity and physicochemical properties of the final product. The introduction of the 3-methoxy group provides an avenue for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic profile.

Ultimately, the decision rests on a careful consideration of the desired synthetic outcome and the targeted biological profile. This guide serves as a foundational resource for researchers to make an informed choice, empowering them to navigate the subtle yet significant differences between these two valuable synthetic intermediates.

References

  • The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. Google AI Product Assistant.
  • Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers. Google AI Product Assistant.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Stack Exchange. [Link]
  • Which is more basic - ortho-, meta-, or paramethoxy anniline? Quora. [Link]
  • How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? Quora. [Link]
  • Structure–Activity Relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Scilit. [Link]
  • Orienting methoxy group-carbocation conjugation effects explaining the...
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy.
  • This compound. MySkinRecipes. [Link]
  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Fluoroanilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted fluoroanilines are cornerstone building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into an aniline scaffold can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, the selection of an efficient, scalable, and robust synthetic route is a critical decision in any research and development campaign. This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted fluoroanilines, offering field-proven insights and experimental data to inform your selection.

The Classical Approach: Nitration and Reduction of Fluoroaromatics

This long-established, two-step sequence remains a workhorse for the synthesis of many fluoroaniline isomers. The logic is straightforward: electrophilic nitration of a readily available fluoroaromatic precursor, followed by reduction of the nitro group to the desired amine.

Causality Behind Experimental Choices

The success of this route hinges on controlling the regioselectivity of the nitration step. The fluorine atom is an ortho-, para-director; however, its activating effect is modest. Therefore, the presence of other substituents and the choice of nitrating conditions are paramount. For the reduction step, a variety of reagents can be employed, from catalytic hydrogenation to metal-based reductions. Catalytic hydrogenation is often preferred for its clean conversion and high yields, though it may not be suitable for substrates with other reducible functional groups.[1] Metal reductions, such as with iron in acidic media, offer a cost-effective and functional group-tolerant alternative.[1]

Experimental Protocol: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation of 4-Fluoronitrobenzene[1][2]
  • Materials:

    • 4-Fluoronitrobenzene (2.00 mmol)

    • 10% Palladium on Carbon (Pd/C) (21 mg, 0.020 mmol)

    • Methanol (10 mL)

    • Hydrogen gas (H₂)

    • Dichloromethane (DCM)

  • Procedure:

    • In a reaction vessel suitable for hydrogenation, dissolve 4-fluoronitrobenzene in methanol.

    • Carefully add 10% Pd/C to the solution.

    • Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, filter the solid catalyst and wash it with dichloromethane (25 mL).

    • Combine the filtrate and the DCM washing.

    • Concentrate the solution under reduced pressure to yield 4-fluoroaniline.

Workflow Diagram: Nitration and Reduction

Fluoroaromatic Substituted Fluoroaromatic NitratedIntermediate Nitrated Fluoroaromatic Intermediate Fluoroaromatic->NitratedIntermediate  Nitrating Agent (e.g., HNO₃/H₂SO₄) Fluoroaniline Substituted Fluoroaniline NitratedIntermediate->Fluoroaniline  Reducing Agent (e.g., H₂/Pd/C or Fe/HCl) cluster_0 S-N-Ar Mechanism Reactants Activated Fluoroaromatic + Amine (R₂NH) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product Substituted Fluoroaniline + F⁻ Meisenheimer->Product Elimination of F⁻ Pd0 Pd(0)L₂ OACycle [Ar-Pd(II)-F]L₂ Pd0->OACycle Oxidative Addition AmineCoord [Ar-Pd(II)-NHR₂]L₂⁺ OACycle->AmineCoord Ligand Exchange AmidoComplex [Ar-Pd(II)-NR₂]L₂ AmineCoord->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product BaseH Base-H⁺ ArF Ar-F ArF->OACycle Amine R₂NH Amine->AmineCoord Base Base Base->AmidoComplex

Sources

A Comparative Guide to the Biological Efficacy of 2-Chloro-6-fluoro-3-methoxyaniline Derivatives and Other Halogenated Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

In the landscape of modern medicinal chemistry, halogenated anilines serve as pivotal structural motifs in the design of novel therapeutic agents. Their unique electronic properties and ability to form specific interactions with biological targets have led to their incorporation into a wide array of drugs, from antimicrobial to anticancer agents. This guide provides a comparative analysis of the anticipated biological efficacy of 2-Chloro-6-fluoro-3-methoxyaniline derivatives against other halogenated aniline compounds, grounded in available preclinical data for structurally related molecules.

While direct experimental data for this compound derivatives is not extensively available in the public domain, we can extrapolate potential activities based on established structure-activity relationships (SAR) within this chemical class. This guide will delve into the anticipated antimicrobial and anticancer properties, supported by experimental data from analogous compounds, and provide detailed protocols for their evaluation.

I. Comparative Anticancer Activity: Anilinoquinazolines as a Case Study

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of tyrosine kinase inhibitors (TKIs), a class of targeted anticancer drugs.[1] The aniline moiety plays a crucial role in binding to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[2] The substitution pattern on the aniline ring significantly influences the potency and selectivity of these inhibitors.[3]

Data Presentation: In Vitro Cytotoxicity of Anilinoquinazoline and Anilinoquinoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of several anilinoquinazoline and anilinoquinoline derivatives against various cancer cell lines. This data provides a benchmark for predicting the potential efficacy of novel derivatives, such as those derived from this compound.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
1f BGC823 (Gastric)3.21Gefitinib19.27[2]
2i BGC823 (Gastric)4.65Gefitinib19.27[2]
1f HeLa (Cervical)>50Gefitinib17.12[2]
2i HeLa (Cervical)7.15Gefitinib17.12[2]
Compound 8 Various Cancer Cell LinesMicromolar RangeDoxorubicin-[4]
Compound 27 Cancer Cell LinesMicromolar Range--[4]
7-chloro-4-aminoquinoline-benzimidazole 5d HuT78 (Lymphoma)0.4--[5]
7-chloro-4-aminoquinoline-benzimidazole 12d HuT78 (Lymphoma)---[5]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and comparator drugs) and incubate for 48-72 hours.[7]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][10]

  • IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[7]

Visualization of the MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Data Analysis

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Mechanistic Insights: EGFR Signaling Pathway Inhibition

Anilinoquinazoline derivatives often exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Anilinoquinazoline Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of anilinoquinazoline derivatives.

II. Comparative Antimicrobial Activity of Halogenated Anilines

Halogenated anilines have demonstrated a broad spectrum of antimicrobial activities.[11] The nature and position of the halogen substituents on the aniline ring are critical determinants of their efficacy.[12]

Data Presentation: In Vitro Antimicrobial Activity of Halogenated Aniline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several halogenated aniline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Compound IDMicroorganismMIC (µg/mL)Source
4-bromo-3-chloroaniline Escherichia coli (UPEC)200[14]
3,5-dibromoaniline Escherichia coli (UPEC)100[14]
4-amino-3-chloro-5-nitrobenzotrifluoride Vibrio parahaemolyticus100[15][16]
2-iodo-4-trifluoromethylaniline Vibrio parahaemolyticus50[15][16]
Dichloro-substituted pyrazole aniline (18) Staphylococcus aureus0.78-1.56[17]
Chlorofluoro-substituted pyrazole aniline (19 & 20) Staphylococcus aureus1.56[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[18]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).[19]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[13]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[20]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[13]

Visualization of the Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_assay_procedure Assay Procedure cluster_results Results prepare_solutions Prepare Serial Dilutions of Test Compound inoculate_plate Inoculate 96-well Plate prepare_solutions->inoculate_plate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate Plate (18-24h at 37°C) inoculate_plate->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic MIC Value read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of this compound derivatives remains to be established, the comparative analysis of structurally related halogenated anilines provides a strong rationale for their investigation as potential therapeutic agents. The presence of chloro, fluoro, and methoxy substituents suggests a unique electronic and steric profile that could translate into potent and selective biological activity.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in both antimicrobial and anticancer assays using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The insights gained from the existing data on analogous compounds provide a valuable roadmap for navigating the exciting therapeutic potential of this novel chemical space.

References

  • Barbosa, M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Microbiology Info. (n.d.). Broth Microdilution.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Boya, P., et al. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Liang, J., et al. (2023). Halogenation is a key strategy to improve the bioactivity of organic chemicals.
  • Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 157, 1226-1266.
  • ResearchGate. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens.
  • ResearchGate. (n.d.). 4-Anilinoquinazolines 1, 2 and pharmacological evaluation. 29.
  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3033-3042.
  • Wang, Y., et al. (2015).
  • Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 64(10), 6847-6864.
  • Kumar, V., et al. (2017). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3348-3353.
  • Sathiyamoorthi, E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 26(1), 623.
  • Sathiyamoorthi, E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.
  • Zhang, T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(42), 18451-18461.
  • Papakyriakou, A., et al. (2023). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. Antibiotics, 12(1), 11.
  • Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate.
  • Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 2029-2032.
  • Perin, N., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(16), 4983.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluoroanilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The positional isomerism of the fluorine atom on the aniline ring—ortho (2-), meta (3-), and para (4-)—imparts distinct electronic and steric properties to each molecule, critically influencing reaction pathways and the biological activity of the final product. Consequently, the unambiguous identification and differentiation of these isomers are paramount for quality control, reaction monitoring, and regulatory compliance.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic comparison of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the underlying principles, explaining the causality behind the observed spectral differences and providing field-proven experimental protocols to ensure data integrity and reproducibility.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between the fluoroaniline isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular structure, revealing subtle electronic differences through chemical shifts and spin-spin coupling constants.

The Causality of Spectral Differences: Electronic Effects

The spectral characteristics of each isomer are a direct consequence of the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, yet π-donating, fluorine atom (-F).

  • -NH₂ Group: An activating, ortho-, para-directing group that increases electron density on the aromatic ring, particularly at the positions ortho and para to it.

  • -F Atom: Possesses a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, but also a moderate resonance electron-donating effect (+M) via its lone pairs. The net effect influences the shielding of nearby nuclei.

This electronic tug-of-war creates unique magnetic environments for each proton and carbon nucleus, which is the basis for their differentiation by NMR.

¹H NMR Comparison

The aromatic region (typically 6.0-7.5 ppm) of the ¹H NMR spectrum is the most informative for distinguishing the isomers. The chemical shifts and, more importantly, the splitting patterns arising from both H-H and H-F couplings are unique fingerprints.

  • 2-Fluoroaniline (Ortho): Exhibits a complex multiplet pattern for all four aromatic protons due to their distinct chemical environments and coupling to each other and the adjacent fluorine atom.

  • 3-Fluoroaniline (Meta): The proton at C2 (ortho to -NH₂, meta to -F) is often the most downfield. The proton at C4 (para to -NH₂, ortho to -F) shows a characteristic doublet of doublets due to coupling with adjacent protons and the fluorine.

  • 4-Fluoroaniline (Para): Due to molecular symmetry, a deceptively simple pattern emerges. The protons at C2/C6 are equivalent, as are the protons at C3/C5. This results in two signals, each appearing as an "apparent" triplet or, more accurately, a doublet of doublets, often described as an AA'BB' system.

The amine (-NH₂) protons typically appear as a broad singlet whose chemical shift is highly dependent on solvent and concentration.[1]

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

IsomerProton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
2-Fluoroaniline Aromatic H's~6.70 - 7.10Complex Multiplet
-NH₂~3.75Broad Singlet
3-Fluoroaniline H-2~7.04Triplet of Doublets (td)
H-4, H-5, H-6~6.31 - 6.41Complex Multiplet
-NH₂~3.72Broad Singlet
4-Fluoroaniline H-2, H-6~6.82Doublet of Doublets (dd), J(H,F) ≈ 9.0 Hz, J(H,H) ≈ 9.2 Hz
H-3, H-5~6.59Doublet of Doublets (dd), J(H,H) ≈ 9.2 Hz, J(H,F) ≈ 4.7 Hz
-NH₂~3.45Broad Singlet

Note: Data synthesized from multiple sources.[2][3] Actual values may vary based on experimental conditions.

¹³C NMR Comparison

The ¹³C NMR spectrum is dominated by the large one-bond carbon-fluorine coupling (¹J_CF), which is typically in the range of 230-260 Hz. The carbon directly attached to the fluorine atom appears as a doublet with this large coupling constant, serving as an immediate indicator. The position of this doublet and the shifts of the other carbons confirm the isomeric identity.

  • C-F Bond: The C1 carbon (attached to fluorine) in each isomer will be significantly downfield and split into a large doublet.

  • C-N Bond: The carbon attached to the amino group (C_ipso) is also characteristically shifted.

  • Positional Effects: The electronic effects of the substituents cause predictable upfield or downfield shifts for the other ring carbons.

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

IsomerC1 (C-F)C2 (C-N in o-, m-)C3C4C5C6
2-Fluoroaniline ~152.4 (d, ¹J_CF≈236 Hz)~134.5 (d, ²J_CF≈13 Hz)~119.0 (d)~124.5 (d)~115.5 (d)~117.0 (d)
3-Fluoroaniline ~163.5 (d, ¹J_CF≈243 Hz)~104.0 (d)~148.0 (d, ²J_CF≈11 Hz)~107.5 (d)~130.5 (d)~112.0 (d)
4-Fluoroaniline ~156.4 (d, ¹J_CF≈235 Hz)~116.1 (d, ²J_CF≈8 Hz)~115.7 (d, ³J_CF≈22 Hz)~142.6 (d)~115.7 (d, ³J_CF≈22 Hz)~116.1 (d, ²J_CF≈8 Hz)

Note: Data synthesized from multiple sources.[4][5][6][7] Actual values and coupling constants may vary.

¹⁹F NMR Comparison

¹⁹F NMR is a highly sensitive and direct method for confirming the isomer.[8] Since ¹⁹F is a 100% abundant, spin ½ nucleus, spectra can be acquired rapidly. The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment, providing a distinct value for each isomer.

  • Causality: The chemical shift is influenced by the resonance and inductive effects of the para or meta amino group. In 4-fluoroaniline, the electron-donating -NH₂ group is para to the fluorine, leading to increased electron density at the fluorine nucleus and a more shielded (less negative ppm) signal compared to the other isomers.

Table 3: Comparative ¹⁹F NMR Spectral Data

IsomerTypical Chemical Shift (δ, ppm, referenced to CFCl₃)
2-Fluoroaniline ~ -135 to -140
3-Fluoroaniline ~ -110 to -115
4-Fluoroaniline ~ -120 to -125

Note: Values are approximate and can vary with solvent and standard.[9][10]

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluoroaniline isomer.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][11]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), unless referencing to the residual solvent peak.

    • Cap the tube and gently invert to ensure homogeneity.

  • Spectrometer Setup & ¹H Acquisition (400 MHz):

    • Insert the sample into the spectrometer and ensure it is spinning at the recommended rate (typically ~20 Hz).

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Use a standard single-pulse acquisition program.

    • Set spectral width to cover the expected range (e.g., -2 to 12 ppm).[11]

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[11]

  • ¹³C & ¹⁹F Acquisition:

    • ¹³C NMR: Use a standard proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[11] Set the spectral width from 0 to 200 ppm.[11]

    • ¹⁹F NMR: Use a standard single-pulse sequence, often with proton decoupling to simplify the spectrum to a singlet. Set the reference to an external or internal standard like CFCl₃ (0 ppm).[11] Acquire 128 or more scans.[11]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the TMS or residual solvent peak for ¹H and ¹³C, and the appropriate standard for ¹⁹F.

    • Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants.

Part 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. While all three isomers share the same functional groups, the precise frequencies of their vibrational modes are subtly altered by the isomer's unique electronic and steric environment.

Key Vibrational Modes

The most diagnostic regions in the IR spectrum of fluoroanilines are:

  • N-H Stretching (3300-3500 cm⁻¹): The -NH₂ group gives rise to two distinct bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[12][13]

  • N-H Bending (Scissoring) (1590-1650 cm⁻¹): This vibration is also characteristic of the primary amine group.[12]

  • C-N Stretching (1250-1340 cm⁻¹): The stretching vibration of the bond between the aromatic ring and the nitrogen atom.

  • C-F Stretching (1100-1250 cm⁻¹): This is a strong absorption and its position can be particularly sensitive to the substitution pattern on the ring.[14]

  • C-H Out-of-Plane Bending (700-900 cm⁻¹): The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring.

Comparative Spectral Analysis

The C-F stretching and C-H out-of-plane bending regions are often the most useful for differentiation. For instance, the C-F stretching vibration in the p-isomer is often observed at a different frequency compared to the o- and m-isomers due to the direct resonance interaction with the amino group.[14]

Table 4: Comparative FT-IR Data (Key Vibrational Modes, cm⁻¹)

Vibrational Mode2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
N-H Asymmetric Stretch ~3480~3475~3485
N-H Symmetric Stretch ~3395~3390~3392
N-H Scissoring ~1625~1620~1627
C-N Stretch ~1280~1290~1285
C-F Stretch ~1195~1145~1210
C-H Out-of-Plane Bend ~750 (Ortho)~770, ~860 (Meta)~825 (Para)

Note: Data synthesized from multiple sources.[14][15][16] Values are approximate and can vary based on the sample state (liquid film, KBr pellet, etc.).

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method for Solids/ATR for Liquids):

    • For Liquid Samples (e.g., 2- and 3-fluoroaniline): The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place one drop of the liquid onto the ATR crystal and collect the spectrum.

    • For Solid Samples (e.g., 4-fluoroaniline): Use the Potassium Bromide (KBr) pellet technique.[16]

      • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar.

      • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[17]

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet in a holder) into the spectrometer's sample compartment.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11][17]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[11][17] The instrument software will automatically ratio the sample scan against the background scan.

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The aniline chromophore exhibits strong π → π* transitions. The positions of the fluorine and amino groups modify the energy of these transitions, leading to shifts in the wavelength of maximum absorbance (λmax).

Comparative Analysis

All three isomers show two primary absorption bands, analogous to the B-band (benzenoid) and E-band (ethylenic) of benzene. The fluorine atom acts as an auxochrome, causing shifts in λmax compared to unsubstituted aniline. The para isomer, with the -NH₂ and -F groups in conjugation, typically shows the most significant red shift (bathochromic shift) in its primary absorption band, indicating a lower energy electronic transition.

Table 5: Comparative UV-Vis Spectral Data (in Ethanol or Cyclohexane)

IsomerPrimary λmax (nm)Secondary λmax (nm)
2-Fluoroaniline ~285~235
3-Fluoroaniline ~290~240
4-Fluoroaniline ~295-300~235-240

Note: Data synthesized from NIST Chemistry WebBook and other sources.[18][19][20] Values are approximate and solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Choose a UV-transparent solvent (e.g., ethanol, cyclohexane).[11]

    • Prepare a stock solution of the fluoroaniline isomer.

    • Perform serial dilutions to prepare a final sample with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.[11] This ensures the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as the blank reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Record the absorbance spectrum over a scan range of 200-400 nm.[11]

    • Identify and record the wavelength(s) of maximum absorbance (λmax).

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For isomers, the molecular weight will be identical, but there may be subtle, often indistinguishable, differences in the relative abundances of fragment ions.

Comparative Analysis

All three fluoroaniline isomers have a nominal molecular weight of 111 g/mol . Under standard Electron Ionization (EI) conditions (70 eV), they will all exhibit a strong molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 111.

The primary fragmentation pathways are similar for all isomers and involve:

  • Loss of HCN: [M - 27]⁺ → m/z 84

  • Loss of a hydrogen radical (H•): [M - 1]⁺ → m/z 110

  • Loss of HF: [M - 20]⁺ → m/z 91 (often less prominent)

While the fragmentation patterns are largely identical, some studies suggest minor differences in the relative intensities of key fragments, which could potentially be used for differentiation under highly controlled conditions, but this is not typically a primary method for distinguishing these isomers.[21]

Table 6: Comparative Mass Spectrometry Data (EI-MS)

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2-Fluoroaniline 11184, 83, 64, 63
3-Fluoroaniline 11184, 83, 64, 63
4-Fluoroaniline 11184, 83, 64, 63

Note: Data synthesized from NIST Chemistry WebBook and other sources.[3][19][22]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method as it separates the isomers chromatographically before they enter the mass spectrometer.

  • Sample Preparation:

    • Dissolve a small amount of the isomer mixture or individual isomer in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.[11][23]

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent).[11][23]

    • Injector Temperature: 250 °C.[11]

    • Oven Program: Start at 100 °C (hold 2 min), then ramp at 10 °C/min to 250 °C (hold 5 min).[11] This program should be optimized for the specific instrument and column.

    • Carrier Gas: Helium or Hydrogen.[11]

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[11]

    • Mass Range: Scan from m/z 40 to 300.[11]

    • Ion Source Temperature: 230 °C.[11]

Part 5: Summary and Integrated Workflow

No single technique should be used in isolation for definitive identification. A logical workflow combining these powerful spectroscopic methods is the most robust approach.

Integrated Spectroscopic Workflow

The diagram below illustrates a logical workflow for the comprehensive analysis and unambiguous identification of an unknown fluoroaniline isomer.

Spectroscopic_Workflow cluster_start cluster_primary Primary, Unambiguous Identification cluster_confirmatory Confirmatory Analysis cluster_end Sample Unknown Fluoroaniline Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Primary Technique FTIR FT-IR Spectroscopy Sample->FTIR Confirmatory GCMS GC-MS Sample->GCMS UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Analyze Chemical Shifts, Multiplicities, and J(H,F) / J(C,F) Couplings NMR->NMR_Data Conclusion Definitive Isomer Identification NMR_Data->Conclusion Typically Sufficient for Identification FTIR_Data Confirm Functional Groups & Fingerprint Region (C-F, C-H Bends) FTIR->FTIR_Data GCMS_Data Confirm Molecular Weight (m/z 111) & Retention Time GCMS->GCMS_Data UVVis_Data Confirm λmax Shift (Para vs Ortho/Meta) UVVis->UVVis_Data FTIR_Data->Conclusion GCMS_Data->Conclusion UVVis_Data->Conclusion

Caption: Logical workflow for the spectroscopic comparison of fluoroaniline isomers.

J-Coupling Differentiators in ¹H NMR

The coupling interactions between protons and the fluorine atom provide the most definitive structural information in ¹H NMR.

J_Coupling cluster_ortho 2-Fluoroaniline (Ortho) cluster_meta 3-Fluoroaniline (Meta) cluster_para 4-Fluoroaniline (Para) ortho F C1 C2 (NH₂) C3 (H) C4 (H) C5 (H) C6 (H) ortho:f0->ortho:f2 ³J(F,H) ortho:f0->ortho:f6 ²J(F,H) meta C1 (NH₂) C2 (H) C3 (F) C4 (H) C5 (H) C6 (H) meta:f2->meta:f1 ²J(F,H) meta:f2->meta:f3 ²J(F,H) meta:f2->meta:f4 ³J(F,H) meta:f2->meta:f6 ⁴J(F,H) para C1 (NH₂) C2 (H) C3 (H) C4 (F) C5 (H) C6 (H) para:f3->para:f2 ²J(F,H) para:f3->para:f4 ²J(F,H) para:f3->para:f1 ³J(F,H) para:f3->para:f5 ³J(F,H)

Caption: Key H-F J-coupling relationships for distinguishing fluoroaniline isomers.

Conclusion

The differentiation of 2-, 3-, and 4-fluoroaniline is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable data, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F spectra, stands out as the most definitive tool, offering unambiguous structural elucidation through distinct chemical shifts and spin-spin coupling patterns. FT-IR serves as an excellent confirmatory technique by fingerprinting key vibrational modes sensitive to the substitution pattern. UV-Vis and Mass Spectrometry provide supplementary evidence for the molecular structure and weight. By following the integrated workflow and robust experimental protocols detailed in this guide, researchers can confidently identify and characterize these critical chemical building blocks, ensuring the integrity and quality of their work in drug discovery and materials science.

References

  • N/A. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
  • BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. Benchchem.
  • N/A. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate.
  • N/A. (n.d.). New class of 19F pH indicators: fluoroanilines. PubMed.
  • N/A. (n.d.). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data.
  • N/A. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. SciSpace.
  • N/A. (n.d.). Structure and properties of fluoroaniline isomers. ResearchGate.
  • N/A. (n.d.). On the characteristic vibrations of the NH2 group.
  • N/A. (2025). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. ResearchGate.
  • N/A. (n.d.). Vibrational band intensities in substituted anilines. Royal Society Publishing.
  • BenchChem Technical Support Team. (2025). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
  • BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline. Benchchem.
  • N/A. (n.d.). 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • N/A. (n.d.). 3-Fluoroaniline(372-19-0) 1H NMR spectrum. ChemicalBook.
  • N/A. (n.d.). 2-Fluoroaniline(348-54-9) 13C NMR spectrum. ChemicalBook.
  • N/A. (n.d.). 4-Fluoroaniline(371-40-4) 1H NMR spectrum. ChemicalBook.
  • National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. NIST Chemistry WebBook.
  • PubChem. (n.d.). 3-Fluoroaniline.
  • BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. Benchchem.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.
  • National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. NIST Chemistry WebBook.
  • N/A. (n.d.). 4-Fluoroaniline(371-40-4) 13C NMR spectrum. ChemicalBook.
  • N/A. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. NIST Chemistry WebBook.
  • BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline. Benchchem.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 2-Chloro-6-fluoro-3-methoxyaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. 2-Chloro-6-fluoro-3-methoxyaniline is a valuable substituted aniline, offering a unique substitution pattern for the synthesis of novel pharmaceutical and agrochemical compounds. However, the landscape of commercially available reagents is vast, and a nuanced understanding of the available alternatives can unlock new synthetic possibilities and streamline process development.

This guide provides an in-depth comparison of alternative reagents to this compound, focusing on their performance in palladium-catalyzed cross-coupling reactions. We will delve into the electronic and steric nuances of these alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of Substituted Anilines

Substituted anilines are cornerstone building blocks in medicinal chemistry and materials science. The nature and position of substituents on the aniline ring dictate the molecule's physicochemical properties, including its basicity (pKa), nucleophilicity, and reactivity in cross-coupling reactions. The presence of halogens, such as chlorine and fluorine, provides synthetic handles for palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Comparative Analysis of Alternative Reagents

The choice of an alternative to this compound is often driven by the need for altered reactivity, improved yields in a specific transformation, or to explore new chemical space. The following table provides a comparative overview of commercially available alternatives, focusing on their structural features and general reactivity trends in cross-coupling reactions.

ReagentStructureKey Physicochemical Properties & Reactivity ProfileCommercial Availability
This compound CAS: 1017777-58-0 MW: 175.59 g/mol The ortho chloro and fluoro groups create a sterically hindered environment. The methoxy group is electron-donating. The C-Cl bond is the primary site for oxidative addition in Pd-catalyzed couplings.[1]Readily available from various suppliers.[1][2]
2-Bromo-6-fluoroaniline CAS: 65896-11-9 MW: 190.01 g/mol The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition, often allowing for milder reaction conditions. The steric hindrance is similar to the parent compound.[3][4]Commercially available.[3]
2,6-Difluoroaniline CAS: 363-81-5 MW: 129.11 g/mol The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aniline. The C-F bond is generally unreactive in standard Pd-catalyzed couplings.Commercially available.
2-Chloro-6-methylaniline CAS: 87-63-8 MW: 141.60 g/mol The methyl group is electron-donating and provides steric bulk similar to a fluorine atom. The C-Cl bond is the reactive site for cross-coupling.Commercially available.
2,6-Dichloroaniline CAS: 608-31-1 MW: 162.02 g/mol Possesses two reactive C-Cl bonds, offering the potential for mono- or di-substitution depending on the reaction conditions. The two chloro groups are electron-withdrawing.Commercially available.

Experimental Protocols: A Head-to-Head Comparison in Buchwald-Hartwig Amination

To provide a practical comparison, we present a detailed protocol for the Buchwald-Hartwig amination of this compound and a selected alternative, 2-Bromo-6-fluoroaniline, with aniline. This reaction is a fundamental transformation for the synthesis of diarylamines, which are prevalent motifs in pharmaceuticals.

General Considerations for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For sterically hindered and electron-rich anilines, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[5][6] The choice of base is also critical, with strong bases like sodium tert-butoxide often being necessary.[7]

A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and RuPhos.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add aniline followed by anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6-fluoroaniline with Aniline

Materials:

  • 2-Bromo-6-fluoroaniline (1.0 mmol, 1.0 equiv.)[3]

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Follow the same setup and inert atmosphere procedure as in Protocol 1, using the reagents listed above.

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 8-16 hours.

  • Monitor and work up the reaction as described in Protocol 1.

Expected Outcomes and Rationale:

Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the reaction with 2-Bromo-6-fluoroaniline (Protocol 2) is expected to proceed under milder conditions (lower temperature and shorter reaction time) and potentially with a lower catalyst loading compared to the reaction with this compound (Protocol 1).[4] The choice of XPhos in Protocol 2 is also a highly active ligand for the coupling of aryl bromides.[7]

Mechanistic Insights: Understanding Reactivity Differences

The difference in reactivity between aryl chlorides and aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the first and often rate-determining step of the catalytic cycle: oxidative addition.[4]

Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Ar-NR'R'' Reductive Elimination

A simplified catalytic cycle for the Buchwald-Hartwig amination.

The carbon-halogen bond strength decreases in the order C-Cl > C-Br.[4] Consequently, the energy barrier for the oxidative addition of a C-Cl bond to the Pd(0) catalyst is higher than that for a C-Br bond. This necessitates the use of more electron-rich and bulky ligands (e.g., RuPhos) and higher reaction temperatures to facilitate the cleavage of the C-Cl bond.

The electronic nature of the substituents on the aniline ring also plays a crucial role. Electron-donating groups, like the methoxy group in this compound, increase the electron density on the aromatic ring, which can slightly disfavor oxidative addition but can also influence the rate of reductive elimination. Conversely, electron-withdrawing groups can facilitate oxidative addition.

Conclusion

While this compound is a valuable and versatile building block, a thorough understanding of the available alternatives can significantly enhance the strategic planning of a synthetic route. Reagents like 2-Bromo-6-fluoroaniline offer increased reactivity, potentially leading to milder reaction conditions and improved process efficiency. The choice of the optimal reagent will always be context-dependent, balancing factors such as cost, availability, and the specific requirements of the target molecule. By leveraging the information and protocols presented in this guide, researchers can navigate the diverse landscape of substituted anilines and select the most appropriate building block to accelerate their research and development efforts.

References

  • Anilines: Acid-base properties. (2017, July 15).
  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115.
  • Chatterjee, S., & Basumallick, I. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Physical Chemistry: An Indian Journal, 4(4), 148-151.
  • ChemUniverse. This compound [P41119]. (n.d.).
  • Ibrahim, A. A. (2010). Comparison study for the physical and chemical properties of aniline and its derivatives. Journal of Al-Nahrain University, 13(1), 7-13.
  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 4(23), 4053–4056.
  • Reddy, T. J., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1637-1646.
  • Reddy, T. J., et al. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline.
  • Hart, E. C., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of chemical research, 44(8), 643–653.
  • Sova, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2947.
  • Nolan, S. P., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics, 40(13), 2074-2082.
  • Liposcenko, I., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(14), 4509-4515.
  • Reddy, T. J., et al. (2013). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
  • Thomas, J. M., & Stradiotto, M. (2021). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry–A European Journal, 27(45), 11529-11542.
  • Wikipedia. (2023). Suzuki reaction.
  • Corpet, M., & Gandon, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Organic Chemistry Portal. Suzuki Coupling. (n.d.).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • MacMillan, D. W. C., et al. (2018). Cross-coupling strategies for aniline synthesis.
  • Luba, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(38), 7549-7554.
  • Maggi, R., & Sartori, G. (2019). Palladium-Catalyzed Reactions.
  • Tverdomed, S. N., et al. (2020). (2-Fluoroallyl)palladium complexes as intermediates in Pd-catalyzed Tsuji-Trost 2-fluoroallylations: synthesis and reactivity. ChemRxiv.
  • Li, Y., et al. (2025).
  • PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline. (n.d.).
  • Nielsen, M. K., et al. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 143(49), 20734–20744.

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, fluorine has earned its reputation as a "magic bullet."[1] Its strategic incorporation into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties.[2][3] With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), fluorine can act as a bioisostere of a hydrogen atom or a hydroxyl group without adding significant steric bulk.[4][5] However, its extreme electronegativity (3.98 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond (~485 kJ/mol) impart unique characteristics to a molecule.[1][5]

The judicious placement of fluorine can:

  • Enhance Metabolic Stability: Replacing a metabolically labile C-H bond with a robust C-F bond can block oxidation by cytochrome P450 enzymes, extending the drug's half-life.[1][5]

  • Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups and the pKa of the conjugate acids of basic groups, influencing a molecule's ionization state, solubility, and target binding.[5][6]

  • Tune Lipophilicity (LogP): Fluorination can increase lipophilicity, which may improve membrane permeability and bioavailability, though over-fluorination can have detrimental effects.[1][7]

  • Improve Binding Affinity: Fluorine can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[4][7]

The challenge for chemists lies not in whether to use fluorine, but how and when to introduce it. The two primary strategies are late-stage fluorination (LSF) and the use of pre-fluorinated building blocks. While LSF offers flexibility for rapid structure-activity relationship (SAR) studies, the building block approach remains the dominant strategy in drug discovery, prized for its reliability and predictability.[8][9][10]

This guide provides a cost-benefit analysis of common classes of fluorinated building blocks, offering field-proven insights to help researchers, scientists, and drug development professionals make informed decisions. We will delve into the cost, synthetic utility, and physicochemical impact of these critical reagents, supported by comparative data and detailed experimental protocols.

Decision Framework: Choosing the Right Fluorination Strategy

The initial decision between a building block approach and a late-stage fluorination strategy is a critical inflection point in synthetic planning. This choice is governed by factors such as the complexity of the target molecule, the stage of the discovery program, and the commercial availability of starting materials.

G start Start: Fluorinated Target Synthesis q1 Is a pre-fluorinated building block readily available/affordable? start->q1 q2 Is late-stage diversification for SAR studies a priority? q1->q2 No strategy1 Strategy: Building Block Approach (Reliable, Scalable) q1->strategy1 Yes q3 Are functional groups on the core scaffold sensitive to harsh fluorination conditions? q2->q3 No strategy2 Strategy: Late-Stage Fluorination (Flexible, Rapid Diversification) q2->strategy2 Yes q3->strategy1 Yes q3->strategy2 No pro1 Pros: - Convergent synthesis - Predictable outcome - Often more cost-effective at scale strategy1->pro1 con1 Cons: - Requires separate route for each analog - Less flexible for rapid SAR strategy1->con1 pro2 Pros: - Rapid access to analogs from a  common intermediate - Ideal for lead optimization strategy2->pro2 con2 Cons: - Reagents can be expensive/hazardous - Regio/chemoselectivity challenges - Potential for lower yields strategy2->con2

Caption: Decision flowchart for selecting a fluorination strategy.

I. Trifluoromethyl (-CF3) Building Blocks: The Powerhouse of Fluorine Chemistry

The trifluoromethyl (CF3) group is one of the most frequently installed fluorinated motifs due to its profound impact on metabolic stability and lipophilicity.[11] A variety of reagents and building blocks are available, each with a distinct cost-benefit profile.

Comparative Analysis of Trifluoromethylating Agents

The choice of a trifluoromethylating agent is often a trade-off between cost, reactivity, and ease of handling. For early-stage discovery, expensive but versatile reagents may be justified, while for scale-up, cost-effectiveness is paramount.

ParameterRuppert-Prakash (TMSCF3)Togni's Reagent IIUmemoto's ReagentCopper-Catalyzed (e.g., with CF3CO2Na)
Reagent Type NucleophilicElectrophilic Radical PrecursorElectrophilicNucleophilic Radical Precursor
Approx. Cost ModerateHighHighLow (Reagent) / Moderate (Overall)
Typical Use Ketones, Aldehydes, IminesAlkenes, Alkynes, (Hetero)arenes(Hetero)arenesAryl/Vinyl Halides, Boronic Acids
Key Advantage Versatile, well-establishedBroad scope, mild conditionsPowerful, effective for electron-rich arenesHighly cost-effective for scale-up
Key Disadvantage Requires stoichiometric activatorHigh cost, potential instabilityHigh cost, byproduct formationRequires catalyst, ligand, and optimization
Scalability GoodPoor (due to cost)Poor (due to cost)Excellent

Disclaimer: Cost is an estimate and can vary significantly based on supplier, purity, and quantity.

Causality in Action: The Copper-Catalyzed Trifluoromethylation Cycle

Copper-catalyzed methods have become workhorses for large-scale synthesis due to the use of inexpensive trifluoromethyl sources like sodium trifluoroacetate (CF3CO2Na).[12] Understanding the catalytic cycle reveals why this method is so effective. The process typically involves the in-situ generation of a reactive [Cu-CF3] species, which then participates in a cross-coupling reaction.

G cluster_0 Copper-Catalyzed Trifluoromethylation Cycle Cu_I Cu(I) Catalyst Cu_III Ar-Cu(III)-CF3 Cu_III->Cu_I Product Trifluoromethylated Product (Ar-CF3) Cu_III->Product Reductive Elimination Cu_CF3 [L-Cu-CF3] Cu_CF3->Cu_III ArX Aryl Halide (Ar-X) ArX->Cu_III Oxidative Addition CF3_Source CF3 Source (e.g., CF3CO2Na) CF3_Source->Cu_CF3 Decarboxylation/ Transmetalation

Caption: Simplified mechanism for copper-catalyzed trifluoromethylation.

Experimental Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using TMSCF3

This protocol details a common and reliable method for synthesizing trifluoromethylated alcohols, which are valuable chiral building blocks.[13]

Objective: To synthesize 2-phenyl-1,1,1-trifluoropropan-2-ol from acetophenone.

Materials:

  • Acetophenone

  • Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for anhydrous reactions (oven-dried, under N2 or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add acetophenone (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add TMSCF3 (1.2 equiv) dropwise to the stirred solution.

  • Initiation: Add the TBAF solution (0.1 equiv) dropwise. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material. The initial product is the silyl-protected alcohol.

  • Quench and Deprotection: Upon completion, cool the reaction mixture back to 0 °C and slowly add 1 M HCl (2.0 equiv). Stir vigorously for 30 minutes to deprotect the silyl ether.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl alcohol.

II. Difluoromethyl (-CF2H) and Monofluoroaromatic Building Blocks

While the -CF3 group is highly lipophilic, the difluoromethyl (-CF2H) group is often considered a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, with a less dramatic increase in lipophilicity. Monofluoroaromatic blocks are fundamental for introducing single fluorine atoms onto aromatic systems.

Cost-Benefit Considerations
Building Block TypeKey ExamplesCost ProfileKey BenefitKey Challenge
Difluoromethylating Agents Fluoroform (CHF3), (PhSO2)CF2HLow (CHF3) to HighUnique electronic properties, H-bond donor capability.CHF3 is a gas requiring special handling (flow chemistry); other reagents can be expensive or unstable.[14][15]
Fluoroaromatics 4-Fluorophenylboronic acid, 1-Bromo-4-fluorobenzeneLow to ModerateReadily available, predictable reactivity in cross-coupling.Requires a dedicated synthetic route for each analog, less flexible for late-stage diversification.[8]
Fluorinated Aliphatics Fluorinated cyclobutanes, oxetanesHighIntroduce sp3 character and novel exit vectors, can improve solubility.Synthesis can be complex and costly; availability is limited compared to aromatic blocks.[16][17]
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling with a Fluoroaromatic Building Block

This protocol demonstrates the incorporation of a fluoroaromatic motif, a cornerstone of medicinal chemistry synthesis.

Objective: To synthesize 4-fluoro-4'-methoxybiphenyl from 4-fluorophenylboronic acid and 4-bromoanisole.

Materials:

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 equiv)

  • Triphenylphosphine (PPh3, 0.08 equiv) or other suitable ligand

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir the Pd(OAc)2 and PPh3 in a small amount of the reaction solvent under an inert atmosphere for 15 minutes.

  • Reaction Setup: To a round-bottom flask, add 4-bromoanisole, 4-fluorophenylboronic acid, and K2CO3.

  • Solvent and Catalyst Addition: Add the toluene/water solvent mixture and the pre-formed catalyst solution (or the catalyst and ligand directly).

  • Heating and Monitoring: De-gas the mixture (e.g., by bubbling argon through it for 15 minutes) and then heat to reflux (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-fluoro-4'-methoxybiphenyl.

Conclusion and Future Outlook

The selection of a fluorinated building block is a multi-faceted decision that balances cost, scalability, synthetic feasibility, and the desired impact on the target molecule's properties. For early-stage discovery, the higher cost of versatile reagents like Togni's may be acceptable for rapid exploration. However, as a program matures, a thorough cost-benefit analysis often necessitates a shift towards more economical and scalable methods, such as copper-catalyzed reactions with inexpensive CF3 sources.[12]

The field continues to evolve, with a growing emphasis on developing novel building blocks that provide access to under-explored chemical space, such as sp3-rich fluorinated aliphatic scaffolds.[9][16] Furthermore, the development of more sustainable and cost-effective synthetic routes to existing building blocks remains a high priority, aiming to close the gap between novel academic methodologies and their practical implementation in industrial drug discovery.[10][11] By carefully considering the trade-offs presented in this guide, researchers can more effectively harness the power of fluorine to design the next generation of therapeutics.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]
  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
  • Applications of Fluorine in Medicinal Chemistry.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
  • Fluorine in medicinal chemistry. PubMed. [Link]
  • (PDF) Fluorine in medicinal chemistry. (2008)
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Fluorinated building blocks in drug design: new p
  • Trifluoromethylation Strategies of Alcohols and Phenols. OUCI. [Link]
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Fluorinated building blocks in drug design: new pathways and targets.
  • Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers | The Journal of Organic Chemistry.
  • Various protocols for trifluoromethylation. | Download Scientific Diagram.
  • Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs | Request PDF.
  • Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs | The Journal of Organic Chemistry.
  • Progress in copper-catalyzed trifluoromethyl
  • Full article: Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
  • Cost-Efficient, Multigram Scalable Synthesis of Shelf-Stable Electrophilic (Phenylsulfonyl)difluoromethylating Reagents | Organic Process Research & Development.
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]
  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. New Drug Approvals. [Link]
  • A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes | Organic Letters.
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF.
  • Fluorinated Building Blocks. Halocarbon Life Sciences. [Link]
  • Fluorinated Building Blocks Market 2026 Forecast to 2033. 24ChemicalResearch. [Link]
  • Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. PMC - NIH. [Link]
  • Advances in the Development of Trifluoromethoxyl
  • ZJU scientists achieve low-cost trifluoromethylation of drug molecules. Zhejiang University. [Link]

Sources

A Comparative Guide to the Structural Validation of 2-Chloro-6-fluoro-3-methoxyaniline and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of synthetic intermediates is paramount. Substituted anilines, such as 2-Chloro-6-fluoro-3-methoxyaniline, serve as critical building blocks in the synthesis of a wide array of bioactive molecules. The regiochemistry of the substituents on the aniline ring profoundly influences the molecule's physicochemical properties and, ultimately, its biological activity. Therefore, robust and unequivocal structural validation is not merely a procedural step but a cornerstone of successful drug discovery and development.

This guide provides a comparative analysis of the analytical techniques used to validate the structure of this compound and its closely related isomers. By examining the subtle yet significant differences in their spectroscopic signatures, researchers can gain a deeper understanding of how substituent positioning impacts spectral characteristics. This knowledge is crucial for confirming the identity of a target molecule, identifying potential isomeric impurities, and ensuring the integrity of synthetic pathways.

The Imperative of Multi-technique Structural Validation

The structural confirmation of a small organic molecule like this compound relies on a synergistic approach, integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Analytical Workflow: A Self-Validating System

Caption: A typical workflow for the structural validation of a synthesized organic compound, emphasizing the integration of multiple spectroscopic techniques.

Comparative Spectroscopic Analysis of Isomeric Chloro-fluoro-methoxyanilines

Due to the limited availability of specific experimental data for this compound, this guide will focus on a comparative analysis of its closely related isomers. This approach highlights the discerning power of spectroscopic techniques in differentiating between molecules with the same elemental composition but different substituent arrangements.

Table 1: Comparison of Key Physicochemical and Spectroscopic Data for Aniline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, predicted/reported)Key ¹³C NMR Signals (ppm, predicted/reported)
This compound C₇H₇ClFNO175.59Aromatic protons: ~6.5-7.2; Methoxy protons: ~3.8Aromatic carbons: ~110-155; Methoxy carbon: ~56
2-Chloro-5-methoxyaniline [1]C₇H₈ClNO157.60Aromatic protons: 6.7-7.4; Methoxy protons: 3.74Aromatic carbons: ~110-150; Methoxy carbon: ~55
3-Fluoro-2-methoxyaniline [2][3]C₇H₈FNO141.14Aromatic protons: ~6.5-7.0; Methoxy protons: ~3.8Aromatic carbons: ~105-150; Methoxy carbon: ~56
4-Fluoro-3-methoxyaniline [4]C₇H₈FNO141.14Aromatic protons: ~6.3-6.8; Methoxy protons: ~3.8Aromatic carbons: ~100-155; Methoxy carbon: ~56
3-Chloro-4-fluoroaniline [5]C₆H₅ClFNO145.56Aromatic protons: 6.5-7.0Aromatic carbons: ~115-145

Note: Predicted values are based on standard chemical shift ranges for similar structures. Reported values are cited from available literature.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide. These protocols are designed to be self-validating, with built-in checks and considerations for ensuring data quality and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the same for carbon atoms. For fluorinated compounds, ¹⁹F NMR is also invaluable.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the aniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening. The choice of solvent is critical; for anilines, DMSO-d₆ can be advantageous for observing the N-H protons.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer to achieve good signal dispersion.

    • Use a standard single-pulse sequence with a 30° pulse angle and a relaxation delay of 2-5 seconds.

    • The number of scans can range from 16 to 64, depending on the sample concentration.

    • Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition (if applicable):

    • Acquire the spectrum using a fluorine-observe probe.

    • Proton decoupling is often used to simplify the spectra.

Data Interpretation and Validation: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum should be consistent with the proposed structure. The chemical shifts in the ¹³C NMR spectrum should correspond to the expected values for the different carbon environments (aromatic, methoxy). The presence of C-F coupling in both ¹³C and ¹H NMR can provide further structural confirmation.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Protocol:

  • Sample Introduction and Ionization:

    • For volatile aniline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique.

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Inject the sample into the GC, which separates the components before they enter the mass spectrometer.

  • GC-MS System Parameters:

    • Column: A standard non-polar column (e.g., HP-5ms) is generally suitable.

    • Injector Temperature: Typically 250°C.

    • Oven Program: A temperature ramp (e.g., 70°C to 280°C at 10°C/min) is used to elute the compound.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to a value sufficiently above the expected molecular weight.

Data Interpretation and Validation: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound (C₇H₇ClFNO, MW = 175.59), the molecular ion region will exhibit a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z 175 and 177. The fragmentation pattern should be consistent with the structure, showing losses of characteristic fragments (e.g., CH₃, OCH₃, Cl).

Fragmentation_Pathway M+ [C₇H₇ClFNO]⁺˙ m/z 175/177 M-CH3 [M-CH₃]⁺ m/z 160/162 M+->M-CH3 Loss of CH₃ radical M-Cl [M-Cl]⁺ m/z 140 M+->M-Cl Loss of Cl radical Further_Frag Further Fragments M-CH3->Further_Frag M-Cl->Further_Frag

Caption: A simplified, generalized fragmentation pathway for a chloro-methoxyaniline derivative under EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is rapid and requires minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, the KBr pellet method can be used. Grind a small amount of the sample with dry KBr and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Validation: The FTIR spectrum should display characteristic absorption bands for the functional groups present in the molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretch3300-3500
C-H (aromatic)Stretch3000-3100
C-H (methoxy)Stretch2850-2960
C=C (aromatic)Ring Stretch1450-1600
C-O (methoxy)Stretch1000-1300
C-ClStretch600-800
C-FStretch1000-1400

The presence and position of these bands provide strong evidence for the presence of the respective functional groups, corroborating the data from NMR and MS.

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of this compound and its derivatives is a critical process that demands a multi-faceted analytical approach. While direct experimental data for the primary compound may be elusive, a comparative analysis with its isomers demonstrates the power of modern spectroscopic techniques to discern subtle structural differences. By integrating the data from NMR, MS, and FTIR, and by following robust, self-validating experimental protocols, researchers can achieve a high degree of confidence in their structural assignments. This analytical rigor is fundamental to the integrity of research and the successful development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0) is a substituted aniline derivative that serves as a critical building block in the synthesis of complex pharmaceutical compounds.[1][2][3] In drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic by-products, or a reduction in the overall yield and potency of the API.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of commercial this compound. As researchers, scientists, and drug development professionals, selecting the appropriate analytical method is a critical decision that impacts data reliability and regulatory compliance. We will move beyond simple protocol listings to explore the causality behind experimental choices, offering a framework for robust, self-validating purity assessment. This requires adherence to the principles of Analytical Method Validation (AMV), a documented process that ensures an analytical method is suitable for its intended purpose.[4][5][6]

Anticipating the Unseen: Common Impurities in Synthesis

A robust purity assessment begins with an understanding of what impurities might be present. The synthesis of halogenated anilines often involves multi-step reactions where unreacted starting materials, isomers, and reaction by-products can persist in the final product.[7][8] For this compound, potential impurities may include:

  • Starting Materials: Remnants of precursors such as substituted fluoroanilines or their precursors.

  • Positional Isomers: Isomers formed during halogenation or other substitution reactions on the aromatic ring.

  • Dehalogenated Products: By-products where a chloro or fluoro group has been inadvertently removed.

  • Over-reacted Species: Molecules with additional, unintended substitutions.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., DMF, ethyl acetate).[7]

Identifying and quantifying these impurities is the central goal of the methods described below.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds like this compound.[9] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for routine quality control. The most common configuration is Reversed-Phase HPLC (RP-HPLC) with a C18 column, which separates compounds based on their hydrophobicity.

Causality Behind the Method: We choose RP-HPLC because our target analyte is a moderately polar aromatic amine. A C18 stationary phase provides a non-polar environment, and a polar mobile phase (like acetonitrile and water) is used. The analyte and its potential impurities will partition differently between these two phases based on their polarity, allowing for effective separation. UV detection is selected because the aromatic ring of the aniline derivative strongly absorbs UV light, providing a sensitive and linear response.[8][9]

Experimental Protocol: HPLC-UV Purity Analysis

This protocol is designed as a self-validating system, incorporating standard preparation and system suitability checks to ensure data integrity.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[9]

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Elution: Start with 30% Acetonitrile, ramp to 90% over 20 minutes. This gradient is chosen to first elute any highly polar impurities and then effectively separate the main analyte from closely related, less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Preparation: Accurately weigh and dissolve ~10 mg of a certified reference standard of this compound in the mobile phase (initial 30:70 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.[9]

    • Sample Preparation: Prepare the commercial sample to be analyzed at the same concentration (0.1 mg/mL) in the same diluent. It is critical to filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.[8]

  • Chromatographic Run and Data Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Perform at least five replicate injections of the working standard to check for system suitability (e.g., retention time repeatability <1%, peak area repeatability <2%).

    • Inject the sample solution.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front and any blank peaks).

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Standard (0.1 mg/mL) inject_std Inject Standard (5x) for System Suitability prep_std->inject_std prep_sample Prepare Sample (0.1 mg/mL) & Filter (0.45 µm) inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank inject_blank->inject_std inject_std->inject_sample integrate Integrate All Peaks inject_sample->integrate calculate Calculate Area % Purity integrate->calculate Decision_Workflow start Analytical Goal? routine_qc Routine QC / Batch Release? start->routine_qc impurity_id Identify Unknown Impurity? start->impurity_id primary_std Certify as Reference Material? start->primary_std use_hplc Use Validated HPLC Method routine_qc->use_hplc Yes use_gcms Use GC-MS or LC-MS impurity_id->use_gcms Yes use_qnmr Use qNMR primary_std->use_qnmr Yes

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-6-fluoro-3-methoxyaniline as a Synthesis Precursor in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of 2-Chloro-6-fluoro-3-methoxyaniline against other key aniline derivatives used as precursors in the synthesis of small molecule kinase inhibitors. By examining experimental data and explaining the rationale behind synthetic choices, this document aims to equip you with the field-proven insights necessary to make informed decisions in your drug development endeavors.

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Synthesis

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, particularly in the realm of targeted cancer therapies like tyrosine kinase inhibitors (TKIs). The electronic and steric properties of the aniline moiety can significantly influence the biological activity and pharmacokinetic profile of the final drug molecule. Furthermore, the nature and position of substituents on the aniline ring dictate its reactivity in crucial bond-forming reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig).

This guide focuses on this compound, a highly functionalized precursor, and benchmarks its performance against other commonly employed anilines in the synthesis of clinically relevant TKIs, namely Lapatinib and Erlotinib.

Comparative Analysis of Precursors in Lapatinib Synthesis

Lapatinib is a dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Its synthesis prominently features the coupling of a substituted aniline with a quinazoline core. A key precursor for Lapatinib is 3-Chloro-4-(3-fluorobenzyloxy)aniline , which is itself synthesized from precursors like 3-chloro-4-fluoroaniline.

Benchmarking Precursor Performance

Table 1: Performance of Precursors in the Synthesis of a Key Lapatinib Intermediate

Precursor AnilineReaction Type & ConditionsProductYield/PurityReference
3-Chloro-4-(3-fluorobenzyloxy)anilineSNAr with 4-chloro-6-iodoquinazoline in isopropanol, 60-65°C, 4hN-[3-chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline87.36% HPLC purity[2]

The synthesis of the aniline precursor itself is a multi-step process that impacts the overall efficiency. For instance, 3-chloro-4-fluoroaniline is a known starting material for creating the necessary ether linkage.[1]

Experimental Protocol: Synthesis of a Lapatinib Intermediate

The following protocol details the synthesis of a key intermediate in Lapatinib production, highlighting the nucleophilic aromatic substitution step.

Protocol 1: Synthesis of N-[3-chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline [2]

  • Reaction Setup: In a 250 ml, four-necked, round-bottom flask under a nitrogen atmosphere, charge the crude 4-chloro-6-iodoquinazoline and 100 ml of tetrahydrofuran.

  • Reagent Addition: Add 4.22 g of 3-Chloro-4-(3-fluorobenzyloxy)aniline to the reaction mass.

  • Reaction Execution: Heat the reaction mass to 60-65 °C and maintain this temperature for 4 hours.

  • Work-up and Isolation: Cool the reaction mass to 25-30 °C and maintain for 2-3 hours. Filter the resulting solid and dry the wet material in an oven at 60-65 °C to obtain the title compound as a yellow solid.

Synthetic Pathway Visualization

G cluster_0 Lapatinib Intermediate Synthesis 3_chloro_4_fluoroaniline 3-Chloro-4-fluoroaniline etherification Etherification with 3-fluorobenzyl chloride 3_chloro_4_fluoroaniline->etherification aniline_precursor 3-Chloro-4-(3-fluorobenzyloxy)aniline etherification->aniline_precursor snar SNAr Reaction (Isopropanol, 66°C) aniline_precursor->snar quinazoline_core 4-Chloro-6-iodoquinazoline quinazoline_core->snar lapatinib_intermediate N-[3-chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline snar->lapatinib_intermediate

Caption: Synthesis of a key Lapatinib intermediate.

Comparative Analysis of Precursors in Erlotinib Synthesis

Erlotinib is another EGFR inhibitor used in the treatment of non-small-cell lung cancer. A key step in its synthesis is the coupling of 3-ethynylaniline with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Benchmarking Precursor Performance

The synthesis of Erlotinib offers a case study for evaluating the efficiency of a different class of aniline precursor. A modified synthesis of Erlotinib hydrochloride reported an overall yield of 44% over seven steps, with the reduction of a nitro group to form the aniline precursor proceeding with a 92.33% yield.[3]

Table 2: Performance of 3-Ethynylaniline in Erlotinib Synthesis

Precursor AnilineReaction Type & ConditionsProductOverall YieldReference
3-EthynylanilineSNAr with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in aqueous medium under acidic conditionsErlotinib Hydrochloride44% (7 steps)[3]
Experimental Protocol: Synthesis of Erlotinib

The final step in the synthesis of Erlotinib involves the coupling of 3-ethynylaniline with the quinazoline core.

Protocol 2: Synthesis of Erlotinib from 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline [4]

  • Reaction Setup: In a 50 mL flask, cool a solution of 3-ethynylaniline (1.4 eq.) in anhydrous THF (10 mL) to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Slowly add sec-BuLi (2.9 eq.) at 0 °C and stir the mixture at this temperature for 30 minutes.

  • Coupling Reaction: Slowly add a solution of 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline (1.0 eq.) in anhydrous THF (7.5 mL) and stir the reaction mixture at room temperature for 15 hours.

  • Work-up and Isolation: Quench the resulting suspension with H₂O (5 mL) and stir for 5 hours. Filter the resulting solid and wash with THF (3 mL) to give the title compound as a white solid (63% yield).

Synthetic Pathway Visualization

G cluster_1 Erlotinib Synthesis 3_ethynylaniline 3-Ethynylaniline coupling Nucleophilic Substitution (Aqueous medium, acidic) 3_ethynylaniline->coupling quinazoline_precursor 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline quinazoline_precursor->coupling erlotinib Erlotinib coupling->erlotinib

Caption: Final coupling step in Erlotinib synthesis.

The Potential of this compound: A Forward-Looking Analysis

While direct comparative data for this compound in the synthesis of Lapatinib or Erlotinib is not available, its structure suggests several potential advantages and challenges.

Potential Advantages:

  • Multiple Functional Handles: The presence of chloro, fluoro, and methoxy groups provides multiple points for further functionalization, offering versatility in molecular design.

  • Modulated Reactivity: The electronic effects of the substituents can fine-tune the reactivity of the aniline nitrogen and the aromatic ring, potentially leading to improved selectivity in certain reactions.

  • Metabolic Stability: The fluorine atom can enhance metabolic stability, a desirable property in drug candidates.

Potential Challenges:

  • Steric Hindrance: The ortho-substituents (chloro and fluoro) may introduce steric hindrance, potentially slowing down reaction rates in coupling reactions.

  • Cost and Availability: As a more complex starting material, its cost and availability may be less favorable compared to simpler anilines.

To rigorously evaluate the performance of this compound, direct comparative experiments against established precursors like 3-chloro-4-fluoroaniline and 3-ethynylaniline are necessary. Such studies should focus on key performance indicators such as reaction yield, purity of the product, reaction time, and overall process mass intensity.

Conclusion and Future Directions

The selection of an aniline precursor is a multi-faceted decision that requires a balance of reactivity, cost, availability, and the desired properties of the final active pharmaceutical ingredient. While 3-chloro-4-fluoroaniline and 3-ethynylaniline are established and effective precursors in the synthesis of Lapatinib and Erlotinib, respectively, the highly functionalized nature of this compound presents intriguing possibilities for the development of novel kinase inhibitors.

Future work should focus on head-to-head comparative studies to quantify the performance of this compound in established synthetic routes. Such data will be invaluable for process chemists and medicinal chemists in making data-driven decisions for the efficient and scalable production of next-generation therapeutics.

References

  • Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 514-532. [Link]
  • Barghi, L., et al. (2015). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 5(3), 395-399. [Link]
  • Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Google Patents. (2011).
  • Google Patents. (2014).

Sources

A Comparative Analysis of Reaction Kinetics for Halogenated Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated anilines are foundational scaffolds in contemporary medicinal chemistry and materials science.[1] Their significance lies in the versatile reactivity imparted by both the nucleophilic amino group and the carbon-halogen bond, which serves as a crucial handle for advanced cross-coupling reactions.[1] Understanding the reaction kinetics of these molecules is paramount for researchers, scientists, and drug development professionals in optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities.

This in-depth technical guide provides a comparative analysis of the reaction kinetics of halogenated anilines, focusing on how the nature and position of the halogen substituent influence reactivity. We will delve into key reaction types, including oxidation, halogenation, and nucleophilic substitution, supported by experimental data and mechanistic insights.

Factors Influencing the Reactivity of Halogenated Anilines

The reactivity of a halogenated aniline is a complex interplay of electronic and steric effects originating from the amino group, the halogen atom, and any other substituents on the aromatic ring.[1]

  • The Amino Group (-NH₂): As a potent activating group, the amino moiety enriches the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2] This heightened electron density enhances the ring's susceptibility to electrophilic attack.[1][2] The basicity of the nitrogen's lone pair, a key factor in its nucleophilicity, is also a critical determinant in its interactions with catalysts and reactants.[1]

  • The Halogen Atom (X): The halogen's influence is twofold:

    • Inductive Effect (-I): Due to their electronegativity, halogens withdraw electron density from the aromatic ring, a phenomenon known as the inductive effect.[1] This effect generally deactivates the ring towards electrophilic substitution and decreases the basicity of the amino group.[1][2][3] The order of this deactivating effect, from least to most deactivating, is F > Cl > Br > I.[3]

    • Resonance Effect (+R): Conversely, the lone pairs on the halogen atom can be donated to the aromatic ring through resonance, which tends to direct incoming electrophiles to the ortho and para positions.[3][4] For halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation but with ortho, para-directing properties.[3][4]

    • Cross-Coupling Reactivity: The strength of the carbon-halogen (C-X) bond is a critical factor in palladium-catalyzed cross-coupling reactions. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the rate of the crucial oxidative addition step in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination follows the reverse order: C-I > C-Br > C-Cl.[1]

Comparative Reaction Kinetics

Oxidation Reactions

The oxidation of halogenated anilines is a significant transformation process, relevant in both synthetic chemistry and environmental remediation. Studies have shown that the rate and mechanism of oxidation are highly dependent on the oxidant, reaction conditions, and the specific halogenated aniline.

For instance, the oxidation of chloroanilines by manganese oxides like birnessite and pyrolusite demonstrates that the reaction rate is influenced by the number and position of chloro substituents.[5] Birnessite is a significantly more potent oxidant than pyrolusite and iron oxide, capable of removing 100% of chloroanilines in a much shorter timeframe.[5] The reaction kinetics in these systems are well-described by a second-order rate expression, and the reactivity is maximal at lower pH values.[5]

In a different system, the oxidation of p-chloroaniline by chromic acid in an acetic acid-water medium was found to be first order with respect to both the oxidant and the substrate.[6]

Table 1: Comparative Oxidation of Chloroanilines by Metal Oxides [5]

ChloroanilineOxidantReaction Time for ~100% Removal
4-CA, 3,4-DCABirnessite< 30 min
3,5-DCABirnessite30 min
VariousPyrolusite72 h (5-96% removal)
VariousIron Oxide72 h (5-96% removal)
Halogenation Reactions

The halogenation of anilines is a classic example of electrophilic aromatic substitution. The high reactivity of the aniline ring, due to the activating amino group, often leads to multiple halogenations.[2][7]

A study on the halogenation of aniline, p-toluidine, and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) revealed that the kinetic orders depend on the substrate.[8] The reaction is first order in the chlorinating agent for all substrates, but the dependence on the substrate is fractional for aniline and p-toluidine and first order for o-toluidine.[8] The observed order of reactivity was p-toluidine > o-toluidine > aniline.[8]

To achieve selective monohalogenation, the strong activating effect of the amino group can be moderated by converting it into an amide (e.g., through acetylation).[2][7] This reduces the electron-donating ability of the nitrogen, allowing for more controlled halogenation.[2]

Nucleophilic Substitution Reactions

Halogenated anilines can participate in nucleophilic substitution reactions, where the halogen atom acts as a leaving group. The rate of these reactions is highly dependent on the nature of the halogen, with the leaving group ability following the order I > Br > Cl > F.[9] This is because weaker bases are better leaving groups.[9]

In the context of cytochrome P450 catalyzed dehalogenation, a study on 4-halogenated anilines found that a fluorine substituent at the C4 position was more readily eliminated than chloro, bromo, or iodo substituents.[10] This counterintuitive result, where the strongest C-X bond is broken most easily, suggests that the reaction mechanism is not a simple nucleophilic aromatic substitution and is influenced by the electronic properties of the halogen.[10] The rate of dehalogenation decreased in the order F > Cl > Br > I, correlating with the electronegativity of the halogen.[10]

Experimental Protocols

General Protocol for Kinetic Analysis of Halogenated Aniline Reactions

The following provides a generalized workflow for studying the reaction kinetics of halogenated anilines. Specific parameters will need to be optimized for each reaction system.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare & Standardize Reagents and Solvents mix Mix Reactants in a Thermostatted Reaction Vessel prep_reagents->mix prep_instrument Calibrate Analytical Instruments (e.g., UV-Vis, HPLC) measure Measure Concentration of Reactant/Product prep_instrument->measure sample Withdraw Aliquots at Specific Time Intervals mix->sample quench Quench Reaction in Aliquots (if necessary) sample->quench quench->measure plot Plot Concentration vs. Time measure->plot determine Determine Rate Law, Rate Constants, and Activation Parameters plot->determine G cluster_mechanism Oxidative Coupling of Chloroanilines Aniline Chloroaniline Radical Chloroanilino Radical Aniline->Radical Oxidation Coupling Coupling Radical->Coupling Products Chloroazobenzene & Chlorohydroxydiphenylamine Coupling->Products

Caption: Simplified mechanism for the oxidative coupling of chloroanilines.

Electrophilic Halogenation Mechanism

The halogenation of anilines proceeds via an electrophilic aromatic substitution mechanism. The high electron density of the aniline ring allows it to attack the electrophilic halogenating agent.

Conclusion

The reaction kinetics of halogenated anilines are governed by a delicate balance of inductive and resonance effects of the halogen substituent, as well as the inherent reactivity of the amino group. This guide has provided a comparative overview of the kinetics of key reactions, including oxidation, halogenation, and nucleophilic substitution. By understanding these fundamental principles and employing rigorous experimental techniques, researchers can better predict and control the outcomes of reactions involving these important chemical building blocks, thereby accelerating innovation in drug discovery and materials science.

References

  • MISHRA, S.; SHRIVASTAVA, K. Kinetics of Oxidation of p-Chloro Aniline by Chromic Acid. Asian Journal of Chemistry, 2010, 15, 418-422. [Link]
  • Pizzigallo, M. D. R., et al. Oxidation of Chloroanilines at Metal Oxide Surfaces. Journal of Agricultural and Food Chemistry, 1997. [Link]
  • Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (C
  • van der Lijn, E., et al. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 1995, 49(9), 1235-48. [Link]
  • Chu, W., et al. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 2012. [Link]
  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. [Link]
  • Li, H., et al. Temperature effect on the kinetics of persulfate oxidation of p-chloroaniline. Desalination and Water Treatment, 2016, 57(39), 18451-18456. [Link]
  • Radhakrishnamurti, P. S., & Prasada Rao, M. D. Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. Indian Journal of Chemistry, 1976, 14A, 485-487. [Link]
  • Grabowska, E., et al. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Public
  • Reactions of Aniline - Chemistry Steps. [Link]
  • Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study | Request PDF - ResearchG
  • Activation energy and rate constants of aniline, 2-chloroaniline, and 2,6-dichloroaniline photodegradation on photocatalysts - ResearchG
  • 16.5: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]
  • Nucleophilic Substitution Reaction - BYJU'S. [Link]
  • Bhide, B. H., & Patel, M. G. Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Journal of Chemical Sciences, 1985, 94(2), 143-149. [Link]
  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr)
  • Nucleophilic substitution - Wikipedia. [Link]

Sources

The Strategic Selection of Catalysts for Cross-Coupling Reactions with 2-Chloro-6-fluoro-3-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, 2-Chloro-6-fluoro-3-methoxyaniline serves as a pivotal structural motif. Its utility as a precursor for a variety of bioactive molecules hinges on the efficient and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at its reactive sites. The steric hindrance and electronic properties of this substituted aniline—specifically the ortho-chloro and fluoro groups—present a significant challenge for traditional cross-coupling methodologies. This guide provides an in-depth comparison of catalytic systems, focusing on the widely applicable Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to empower chemists with the knowledge to select the optimal catalyst for their synthetic endeavors.

Understanding the Substrate: The Challenges of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-Cl bond. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[1] This inherent inertness is further compounded by the steric bulk of the adjacent fluoro and methoxy groups, which can impede the approach of the metal catalyst to the reaction center. Consequently, the choice of catalyst, particularly the ligand, is paramount to achieving high yields and reaction efficiency.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. For a substrate as challenging as this compound, a highly active and sterically demanding catalyst system is necessary to overcome the hurdles of oxidative addition.

Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling

While direct comparative studies on this compound are not extensively published, data from structurally analogous and similarly challenging substrates, such as 2-chloro-6-fluorobenzaldehyde, provide valuable insights into effective catalyst selection.[1] The following table summarizes representative palladium catalyst systems and their expected performance.

Catalyst System (Palladium Precursor / Ligand)BaseSolventTemperature (°C)Expected Yield Range (%)Key Considerations
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water11075-90SPhos is a bulky, electron-rich phosphine ligand known to promote the oxidative addition of aryl chlorides.[1]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/Water10080-95XPhos is another highly effective Buchwald ligand for challenging Suzuki couplings.
Pd(PPh₃)₄K₂CO₃Toluene10060-75While a classic catalyst, it may show lower efficacy with sterically hindered aryl chlorides compared to more modern ligand systems.

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is critical. Their steric bulk promotes the formation of a monoligated, 12-electron palladium(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond. The choice of a strong base, such as potassium phosphate or potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloro-6-fluoro-3-methoxyphenyl Derivative

The following protocol is adapted from a documented synthesis of a key herbicide intermediate, demonstrating a practical application of the Suzuki-Miyaura coupling with a closely related substrate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[2] This serves as a robust starting point for reactions with this compound.

Reaction Scheme:

G A This compound C Pd Catalyst Base A->C B Amine B->C D N-Aryl Product C->D

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety throughout their lifecycle. This guide provides a detailed protocol for the proper disposal of 2-Chloro-6-fluoro-3-methoxyaniline, moving beyond mere compliance to instill a deep understanding of the principles behind these essential procedures.

Hazard Profile and Immediate Safety Considerations

This compound is a halogenated aniline derivative. While specific toxicological data for this exact compound is limited, the broader class of chlorinated and fluorinated anilines presents significant health and environmental hazards. Structurally similar compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[1] Furthermore, many halogenated organic compounds are very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to treat this compound with appropriate caution.

Key Hazards Summary:

Hazard TypeDescriptionPrimary Exposure Routes
Acute Toxicity Based on related compounds, it should be considered toxic if swallowed, inhaled, or absorbed through the skin.[1]Inhalation, Dermal Contact, Ingestion
Skin/Eye Irritation May cause skin and serious eye irritation.[2]Dermal and Ocular Contact
Environmental Hazard Halogenated aromatic compounds can be persistent in the environment and are often toxic to aquatic organisms.[1]Improper release to drains or land

Before beginning any work, ensure that an appropriate eyewash station and safety shower are readily accessible and operational.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist item; it is a critical system to prevent chemical exposure. Handle this compound exclusively within a chemical fume hood to control vapor inhalation.

Required PPE for Handling and Disposal:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4]Protects against splashes and airborne particles.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use.Prevents dermal absorption, a primary route of toxic exposure. Use proper glove removal technique to avoid contaminating skin.[4]
Body Protection Laboratory coat. For larger quantities or spill cleanup, consider impervious clothing.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. For spill cleanup outside a hood, use a NIOSH/MSHA or EN 149 approved respirator with an appropriate organic vapor cartridge.[3]Prevents inhalation of potentially toxic vapors or dust.
Waste Classification and Segregation: The Critical First Step

Proper disposal begins with correct classification and segregation. As a generator of chemical waste, you are responsible for its entire lifecycle, from "cradle to grave."[5]

This compound must be classified as a hazardous waste. Its chemical structure places it in the category of halogenated organic compounds . This is a critical distinction for disposal.

Causality of Segregation: Halogenated and non-halogenated waste streams must never be mixed.[5] The reason is twofold:

  • Treatment Method: Halogenated waste requires high-temperature incineration to ensure the complete destruction of halogen-carbon bonds, preventing the formation of highly toxic dioxins or furans. This is a more specialized and costly process than fuel blending, which is often used for non-halogenated solvents.

  • Cost: Mixing a small amount of halogenated waste into a large drum of non-halogenated waste contaminates the entire container, forcing it to be treated as halogenated waste and dramatically increasing disposal costs.[5]

Step-by-Step Disposal Procedures

The following workflow provides a logical path for managing waste containing this compound.

G cluster_prep Preparation cluster_main Disposal Workflow A Waste Generated (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Waste Type B->C D Empty Container / Contaminated Labware C->D Container E Bulk Chemical / Reaction Residue C->E Chemical F Triple rinse with a suitable solvent (e.g., acetone, methanol). D->F I Place in a designated, sealed, and properly labeled 'Halogenated Organic Waste' container. E->I G Collect rinsate in a designated 'Halogenated Organic Waste' container. F->G H Deface original label. Dispose of container as solid waste (consult local guidelines). G->H J Store waste container in a secondary containment bin in a well-ventilated, designated area. I->J K Arrange for pickup by certified hazardous waste disposal service. J->K

Disposal decision workflow for this compound.

Protocol 1: Decontamination of Empty Containers

  • Work Area: Perform all rinsing procedures inside a chemical fume hood.

  • Rinsing: Triple rinse the empty container with a minimal amount of a suitable laboratory solvent (e.g., acetone or methanol).

  • Rinsate Collection: Collect all rinsate as hazardous waste. Transfer it into a clearly labeled, sealed waste container designated for "Halogenated Organic Waste."

  • Container Disposal: Once decontaminated, deface the original product label on the container. It can then typically be disposed of as non-hazardous solid waste (e.g., in a glass disposal box). However, always confirm this with your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of Bulk or Unused Chemical

  • Containment: The primary principle is secure containment. Never dispose of this chemical down the drain or in regular trash.[5] Discharge into the environment must be avoided.[4]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste." The container must be kept tightly closed when not in use.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3] It should be kept in secondary containment to prevent spills.

  • Final Disposal: The ultimate disposal method for this waste stream is through an approved and licensed hazardous waste disposal facility.[1] This typically involves high-temperature incineration. Coordinate with your institution's EHS department to arrange for waste pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Assess & Ventilate: Ensure adequate ventilation. If the spill is outside a fume hood, and vapors may be present, evacuate the lab and contact your EHS officer.

  • Containment: For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the material.[3] For solid spills, carefully sweep up the material, avoiding dust formation.[4]

  • Collection: Pick up and collect the contaminated absorbent material or swept-up solid into a suitable, sealed container for disposal as hazardous waste.[3][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste: Debris contaminated with this compound" and dispose of it according to the procedures in Protocol 2.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • University of Groningen. (n.d.). Hazardous waste acceptance conditions.
  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register.
  • Regulations.gov. (n.d.). Notification of Hazardous Substances.
  • Alabama Administrative Code. Rule 335-14-2-.04 - Lists Of Hazardous Wastes.
  • U.S. Environmental Protection Agency. (1989, November 21). Listing Background Document for the Production of Certain C1-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Process.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). PART F. Organochlorine (OC) Compounds.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. National Center for Biotechnology Information.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

Sources

A Senior Application Scientist's Guide to Handling 2-Chloro-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary commitment is to your safety and the integrity of your research. The Safety Data Sheet (SDS) for 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0) currently lacks specific hazard classification data.[1][2][3] This absence of information does not imply the substance is benign. In such cases, established laboratory safety principles mandate a conservative approach. We must treat the compound as potentially hazardous, basing our handling protocols on the known risks of structurally similar chemicals—specifically, other chlorinated and fluorinated anilines. Analogs to this compound are known to cause skin, eye, and respiratory irritation, with some exhibiting acute toxicity if swallowed, inhaled, or on contact with skin.[4][5][6] This guide is therefore structured to provide a robust framework for handling, ensuring a high margin of safety in the face of incomplete data.

Immediate Safety Profile & Core Hazards

Based on an analysis of related compounds, you must assume this compound presents the following potential hazards. All handling procedures should be designed to mitigate these risks.

Hazard CategoryAssociated Risk Statement(s)Source (Based on Analogs)
Skin Irritation/Corrosion H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[4]
Respiratory Irritation H335: May cause respiratory irritation.[4]
Acute Toxicity (Oral, Dermal, Inhalation) H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[6]

Given these potential risks, adherence to the following Personal Protective Equipment (PPE) and handling protocols is mandatory, not optional.

Mandatory Personal Protective Equipment (PPE) Protocol

Engineering controls, specifically the use of a certified chemical fume hood, are the primary barrier against exposure. PPE serves as the critical final barrier.

  • Hand Protection :

    • Requirement : Wear nitrile gloves at all times. Ensure they are rated for chemical resistance.

    • Rationale : Aniline derivatives can be absorbed through the skin.[5][6] Nitrile provides a suitable barrier for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection :

    • Requirement : At a minimum, wear tight-sealing safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]

    • Rationale : This compound is a solid powder which can easily become airborne during weighing or transfer, posing a significant risk to the eyes. The assumption, based on analogs, is that it is a serious eye irritant.[4] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.

  • Respiratory Protection :

    • Requirement : All handling of this compound powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][6]

    • Rationale : Structurally similar compounds may cause respiratory irritation.[4] The fume hood is the most effective way to control airborne particulates and vapors. If a fume hood is not available, a NIOSH-approved respirator with particulate filters is required.[5]

  • Body Protection :

    • Requirement : Wear a clean, fully-buttoned laboratory coat.

    • Rationale : This prevents incidental contact of the chemical with your skin and contamination of personal clothing.[4] For handling larger quantities (>10g), consider a chemical-resistant apron.

Operational Plan: A Step-by-Step Handling Workflow

This protocol is designed to be a self-validating system, ensuring safety at each stage of the operation.

Experimental Workflow for Safe Handling

prep 1. Preparation - Verify fume hood is operational. - Locate eyewash/shower. - Assemble all necessary equipment. don_ppe 2. Don PPE - Nitrile Gloves - Safety Goggles - Lab Coat prep->don_ppe handle 3. Chemical Handling (in Fume Hood) - Carefully weigh solid. - Use spatula to transfer. - Keep container closed when not in use. don_ppe->handle decon 4. Decontamination - Wipe down surfaces with appropriate solvent. - Clean spatula and glassware. handle->decon waste 5. Waste Segregation - Dispose of contaminated gloves/wipes  in solid waste container. - Place chemical waste in designated  hazardous waste container. decon->waste doff_ppe 6. Doff PPE - Remove gloves using proper technique. - Remove lab coat and goggles. waste->doff_ppe wash 7. Final Step - Wash hands thoroughly with soap and water. doff_ppe->wash

Caption: Safe handling workflow for this compound.

Emergency Response Procedures

In the event of an exposure, immediate and correct action is critical.

  • If Inhaled : Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[1][3]

  • Following Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[4]

  • Following Eye Contact : Immediately rinse the eyes with pure, gently flowing water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do so.[4] You must seek immediate medical attention.[4]

  • Following Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3]

Disposal Plan: Managing Chemical and Contaminated Waste

Proper disposal is a crucial part of the laboratory safety lifecycle.

  • Chemical Waste : this compound and any solutions containing it must be disposed of as hazardous chemical waste.[4] It should be collected in a suitable, closed, and clearly labeled container. Do not allow the product to enter drains or the environment.[3]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must be considered hazardous. Place them in a designated, sealed container for hazardous solid waste disposal.[3] Contaminated clothing should be washed before reuse.[4]

Consult your institution's environmental health and safety (EHS) department for specific local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

References

  • This compound Safety D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.